DOTA-Octreotide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C65H92N14O17S2 |
|---|---|
Molecular Weight |
1405.6 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C65H92N14O17S2/c1-40(81)51(37-80)72-64(95)53-39-98-97-38-52(73-60(91)48(29-42-13-5-3-6-14-42)68-54(83)33-76-21-23-77(34-55(84)85)25-27-79(36-57(88)89)28-26-78(24-22-76)35-56(86)87)63(94)70-49(30-43-15-7-4-8-16-43)61(92)71-50(31-44-32-67-46-18-10-9-17-45(44)46)62(93)69-47(19-11-12-20-66)59(90)75-58(41(2)82)65(96)74-53/h3-10,13-18,32,40-41,47-53,58,67,80-82H,11-12,19-31,33-39,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,95)(H,73,91)(H,74,96)(H,75,90)(H,84,85)(H,86,87)(H,88,89)/t40-,41-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 |
InChI Key |
JROUKVAZUFLIQV-QFUARKCRSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
DOTA-Octreotide: A Technical Guide to Somatostatin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of DOTA-Octreotide for somatostatin receptors (SSTRs). This compound is a critical component in the field of nuclear medicine, utilized for both imaging and therapy of neuroendocrine tumors that overexpress SSTRs. Understanding its binding characteristics is paramount for the development and application of targeted radiopharmaceuticals. This document details the quantitative binding data, experimental methodologies for its determination, and the intracellular signaling cascades initiated upon binding.
Quantitative Binding Affinity of this compound and its Analogs
The binding affinity of this compound and its various radiolabeled congeners to the five human somatostatin receptor subtypes (SSTR1-SSTR5) is a key determinant of their clinical efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a ligand's potency in inhibiting the binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity. The data presented in the following table has been compiled from multiple in vitro studies using cell lines specifically transfected to express individual human SSTR subtypes.
| Compound | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) | Reference(s) |
| This compound | >1000 | 14 ± 2.6 | 880 ± 324 | >1000 | 393 ± 84 | [1] |
| Ga-DOTA-Octreotide | >1000 | 2.5 ± 0.5 | 613 ± 140 | >1000 | 73 ± 21 | [1] |
| In-DOTA-NOC | >1000 | 2.9 ± 0.1 | 8 ± 2 | >1000 | 11.2 ± 3.5 | [2] |
| Y-DOTA-NOC | >1000 | 3.3 ± 0.2 | 26 ± 1.9 | >1000 | 10.4 ± 1.6 | [2] |
| DOTA-[Tyr3]-octreotate | >1000 | 1.5 ± 0.4 | >1000 | 453 ± 176 | 547 ± 160 | [1] |
| Ga-DOTA-[Tyr3]-octreotate | >1000 | 0.2 ± 0.04 | >1000 | 300 ± 140 | 377 ± 18 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The determination of binding affinity is primarily achieved through in vitro radioligand binding assays. The following is a detailed methodology for a competitive binding assay, which is a standard procedure for this purpose.
Radioligand Competition Binding Assay
This assay measures the ability of a non-radiolabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand with known high affinity for the somatostatin receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines such as CHO-K1 or HEK293, which are stably transfected to express a single subtype of the human somatostatin receptor (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5). The rat pancreatic tumor cell line AR42J, which endogenously expresses SSTR2, can also be utilized.
-
Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.
-
Competitor Ligand: this compound (or its derivatives) at a range of concentrations.
-
Assay Buffer: Typically a Tris-HCl or HEPES buffered saline solution containing protease inhibitors and bovine serum albumin (BSA) to minimize non-specific binding and degradation of the peptides.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester equipped with glass fiber filters (e.g., Whatman GF/B or GF/C). The filters are often pre-treated with polyethyleneimine (PEI) to reduce the non-specific binding of the radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
2. Method:
-
Incubation: A fixed concentration of the radioligand and a specific amount of the cell membrane preparation are incubated in the assay buffer. This is done in the presence of increasing concentrations of the competitor ligand (this compound). To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled somatostatin analog.
-
Equilibrium: The incubation is carried out for a defined period and at a specific temperature, for instance, 60 to 90 minutes at 37°C, to ensure that the binding reaction reaches equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free (unbound) radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measurement: The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor's concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined using non-linear regression analysis.
Visualizations
Somatostatin Receptor Signaling Pathway
The binding of this compound to somatostatin receptors, predominantly SSTR2, triggers a cascade of intracellular signaling events. These pathways are primarily inhibitory and are mediated by the coupling of the receptors to pertussis toxin-sensitive Gi/o proteins. The activation of these pathways leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Furthermore, SSTR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, and can also lead to the activation of phosphotyrosine phosphatases. These signaling events collectively contribute to the anti-proliferative and anti-secretory effects of this compound.
Experimental Workflow for Binding Affinity Assay
The following diagram illustrates the logical progression of a typical radioligand competition binding assay designed to determine the binding affinity of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of DOTA-Conjugated Peptides in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of DOTA-conjugated peptides, a cornerstone of Peptide Receptor Radionuclide Therapy (PRRT) for cancers, particularly neuroendocrine tumors (NETs). This document details the molecular interactions, cellular fate, and therapeutic effect of these radiopharmaceuticals, supported by quantitative data, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action
DOTA-conjugated peptides are a class of radiopharmaceuticals designed to deliver targeted radiation to cancer cells that overexpress specific receptors on their surface. The mechanism can be broken down into three key phases: targeted binding, internalization, and radionuclide-induced cell death.
1.1. Molecular Targeting and Binding
The specificity of these drugs is driven by a peptide component, typically an analog of somatostatin, such as octreotide or octreotate. These peptides have a high affinity for somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are abundantly expressed on the cell membranes of many neuroendocrine tumors.[1] The peptide is conjugated to a chelator molecule, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which securely encages a therapeutic radionuclide.[2]
1.2. Internalization
Upon binding to the SSTR, the entire DOTA-peptide-radionuclide complex is actively transported into the cancer cell via receptor-mediated endocytosis.[3] This internalization is a critical step, as it concentrates the radioactive payload within the target cell, maximizing the radiation dose delivered to the tumor while minimizing exposure to surrounding healthy tissues.[4] This process ensures that the emitted radiation has a high probability of reaching its primary target: the cell's nucleus.
1.3. Radionuclide-Induced DNA Damage and Apoptosis
The therapeutic effect is mediated by the radionuclide chelated by DOTA, most commonly Lutetium-177 (¹⁷⁷Lu). ¹⁷⁷Lu is a beta (β⁻) and gamma (γ) emitter. The emitted beta particles are electrons that travel a short distance (a few millimeters) in tissue, depositing their energy and causing cellular damage.[5] The primary mechanism of cell killing is the induction of DNA single and double-strand breaks (DSBs) by these beta particles. The accumulation of extensive, irreparable DNA damage triggers programmed cell death, or apoptosis, leading to tumor cell destruction. The number of DSBs induced is directly correlated with the absorbed radiation dose.
Below is a diagram illustrating this core mechanism of action.
Quantitative Data Presentation
The efficacy of different DOTA-conjugated peptides is determined by several key quantitative parameters, including their binding affinity for somatostatin receptors, their biodistribution in vivo, and the clinical outcomes observed in patients.
Table 1: In Vitro Binding Affinity (IC₅₀) of DOTA-Peptides to Somatostatin Receptors (SSTRs)
The half-maximal inhibitory concentration (IC₅₀) measures the potency of a peptide in displacing a standard radioligand from the receptor. Lower values indicate higher binding affinity.
| Peptide Conjugate | SSTR2 (nM) | SSTR3 (nM) | SSTR5 (nM) | Reference(s) |
| In(III)-DOTA-NOC | 2.9 ± 0.1 | 8 ± 2 | 11.2 ± 3.5 | |
| Y(III)-DOTA-NOC | 3.3 ± 0.2 | 26 ± 1.9 | 10.4 ± 1.6 | |
| ⁶⁸Ga-DOTA-TOC | 2.5 ± 0.5 | >1000 | 236 ± 28 | |
| ⁶⁸Ga-DOTA-TATE | 0.2 ± 0.1 | >1000 | 7 ± 1.2 | |
| ⁶⁸Ga-DOTA-NOC | 1.3 ± 0.2 | 16 ± 2.1 | 4.6 ± 0.9 |
Table 2: Comparative Biodistribution of ¹⁷⁷Lu-DOTA-Peptides (% Injected Activity per Gram - %IA/g)
Biodistribution studies in animal models are crucial for assessing tumor uptake and off-target accumulation in major organs. The data below compares an SSTR agonist (DOTATOC) with an antagonist (DOTA-LM3) at 20 hours post-injection.
| Organ/Tissue | ¹⁷⁷Lu-DOTATOC (Agonist) | ¹⁷⁷Lu-DOTA-LM3 (Antagonist) | Reference(s) |
| Tumor | 0.05 %IA/mL | 0.12 %IA/mL | |
| Kidneys | 1.7 %IA | 6.0 %IA | |
| Spleen | 1.0 %IA | 4.0 %IA | |
| Whole Body | 19.0 %IA | 72.0 %IA |
Table 3: Quantitative Analysis of DNA Double-Strand Breaks (DSBs)
The therapeutic efficacy of PRRT is directly linked to the induction of DNA damage. Studies have quantified the formation of DSBs in cells following exposure to ¹⁷⁷Lu-DOTATATE.
| Parameter | Value | Condition | Reference(s) |
| Mean DSBs per cell (Simulated) | 14 (range: 7-24) | 2.5 MBq/mL ¹⁷⁷Lu-DOTATATE | |
| Mean DSBs per cell (Experimental) | 13 (range: 2-30) | 2.5 MBq/mL ¹⁷⁷Lu-DOTATATE | |
| Mean Radiation-Induced Foci (RIF) per cell | 0.55 | 4 hours post-administration | |
| Mean Radiation-Induced Foci (RIF) per cell | 0.42 | 24 hours post-administration |
Table 4: Clinical Efficacy of ¹⁷⁷Lu-DOTATATE in Neuroendocrine Tumors
Clinical trials provide the ultimate measure of a drug's efficacy. The NETTER-1 Phase III trial is a landmark study for ¹⁷⁷Lu-DOTATATE.
| Endpoint | ¹⁷⁷Lu-DOTATATE Group | Control Group (Octreotide) | Reference(s) |
| Progression-Free Survival (PFS) at 20 months | 65.2% | 10.8% | |
| Objective Response Rate (ORR) | 18% | 3% | |
| Median Overall Survival (OS) | 48.0 months | 36.3 months | |
| Pooled Disease Control Rate (DCR) - Meta-analysis | ~79% | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the preclinical and clinical evaluation of DOTA-conjugated peptides.
Protocol: Radiolabeling of DOTA-Peptides with Lutetium-177
This protocol describes the standard procedure for labeling a DOTA-conjugated peptide with ¹⁷⁷LuCl₃.
Materials:
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
¹⁷⁷LuCl₃ solution in 0.04 M HCl
-
Sodium acetate or ascorbate buffer (0.5 M, pH 4.5-5.0)
-
Sterile, metal-free water
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
DTPA (diethylenetriaminepentaacetic acid) solution (quenching agent)
-
Reverse-phase HPLC system with radiometric detector for quality control
Procedure:
-
Preparation: In a sterile reaction vial, add the desired amount of DOTA-peptide (e.g., 10-40 µg).
-
Buffering: Add sodium acetate buffer to the vial to achieve a final reaction pH of 4.5-5.0.
-
Radionuclide Addition: Carefully add the required activity of ¹⁷⁷LuCl₃ solution to the peptide-buffer mixture.
-
Incubation: Gently mix the solution and incubate the vial in a heating block at 80-100°C for 15-30 minutes. The optimal temperature and time can vary depending on the specific peptide.
-
Cooling: After incubation, allow the reaction vial to cool to room temperature.
-
Quenching (Optional): Add a small volume of DTPA solution to chelate any remaining free ¹⁷⁷Lu³⁺.
-
Quality Control: Determine the radiochemical purity (RCP) using a reverse-phase HPLC system. The RCP should typically be >95%. The product is diluted with sterile saline for injection.
Protocol: In Vitro Cellular Uptake and Internalization Assay
This assay quantifies the binding and internalization of a radiolabeled peptide into cancer cells expressing the target receptor.
Materials:
-
SSTR2-expressing cancer cell line (e.g., AR42J, NCI-H69)
-
Cell culture medium and plates (e.g., 24-well or 96-well)
-
Radiolabeled DOTA-peptide
-
Assay buffer (e.g., HBSS with 1% BSA)
-
Acid wash buffer (e.g., 50 mM Glycine-HCl, pH 2.8)
-
Cell lysis buffer (e.g., 1N NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells into multi-well plates and allow them to adhere and grow to near confluence.
-
Incubation: Wash the cells with assay buffer. Add the radiolabeled peptide (at a specific concentration, e.g., 1 nM) to the wells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
Determine Total Cell-Associated Radioactivity: At each time point, stop the incubation by aspirating the medium and washing the cells three times with ice-cold assay buffer. Lyse the cells with lysis buffer and measure the radioactivity in a gamma counter. This represents total binding (surface-bound + internalized).
-
Determine Internalized Radioactivity: For a parallel set of plates, after the incubation and washing steps, add ice-cold acid wash buffer and incubate for 5-10 minutes on ice. This step strips the surface-bound radioligand. Collect the acidic supernatant (surface-bound fraction). Lyse the remaining cells and measure the radioactivity. This represents the internalized fraction.
-
Data Analysis: Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity. To determine specific uptake, perform competition experiments by co-incubating with a large excess (e.g., 1 µM) of non-radiolabeled peptide.
Mandatory Visualizations
Preclinical Development Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel DOTA-conjugated peptide.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Binding of a DOTA-conjugated peptide agonist to SSTR2 initiates a cascade of intracellular signaling events that contribute to the anti-proliferative effects of the therapy, independent of the radiation. The primary pathway involves the inhibition of adenylyl cyclase.
References
- 1. mdpi.com [mdpi.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. DNA damage in blood lymphocytes in patients after (177)Lu peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage in blood lymphocytes in patients after 177Lu peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to DOTA-Octreotide for Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of DOTA-Octreotide in neuroblastoma research, focusing on its application as a targeted diagnostic and therapeutic agent. This compound is a synthetic analog of somatostatin, a natural hormone that regulates the endocrine system. Its clinical significance in oncology stems from its high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors, including a significant percentage of neuroblastomas.[1][2][3][4][5] This overexpression provides a molecular target for both imaging and targeted radionuclide therapy.
The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator allows for the stable incorporation of various radionuclides. When labeled with diagnostic isotopes like Gallium-68 (⁶⁸Ga), this compound enables sensitive visualization of SSTR2-positive tumors using Positron Emission Tomography (PET). When chelated with therapeutic beta-emitting radionuclides such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), it becomes a potent agent for peptide receptor radionuclide therapy (PRRT), delivering cytotoxic radiation directly to tumor cells.
Mechanism of Action and Signaling Pathway
This compound's mechanism of action is predicated on its binding to SSTR2 on the surface of neuroblastoma cells. As a somatostatin analog, octreotide mimics the natural ligand's inhibitory effects on cell growth and hormone secretion. Upon binding, the this compound-SSTR2 complex is internalized, leading to the intracellular accumulation of the attached radionuclide. This targeted delivery of radiation induces DNA damage and subsequent apoptosis in the tumor cells, while minimizing exposure to healthy tissues.
The binding of this compound to SSTR2, a G-protein coupled receptor, can initiate a signaling cascade that contributes to its anti-tumor effects. This can involve the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of phosphotyrosine phosphatases, which can interfere with growth factor signaling pathways.
References
- 1. SSTR2 Expression in Olfactory Neuroblastoma: Clinical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
The Intricate Dance of Structure and Function: A Technical Guide to DOTA-Peptide Conjugates
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of DOTA-peptide conjugates is paramount in the design of novel radiopharmaceuticals for targeted imaging and therapy. This in-depth technical guide delineates the core principles of SAR in this class of molecules, providing a comprehensive overview of how the constituent parts—the DOTA chelator, the peptide, and the linker—collectively determine the biological activity and clinical utility of the conjugate.
The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has become a cornerstone in nuclear medicine due to its ability to form highly stable complexes with a variety of diagnostic and therapeutic radionuclides. When conjugated to a targeting peptide, DOTA-based radiopharmaceuticals can be directed to specific cellular markers, enabling precise imaging and targeted destruction of diseased tissues. The efficacy of these conjugates, however, is not merely a sum of their parts; it is a complex interplay of structural modifications that influence everything from radiolabeling efficiency to in vivo pharmacokinetics.
The Critical Components: A Trifecta of Influence
The structure-activity relationship of DOTA-peptide conjugates can be systematically dissected by examining its three primary components:
-
The DOTA Chelator: The choice of DOTA or its derivatives can impact the coordination chemistry with the radiometal, influencing the stability and geometry of the final complex. Modifications to the DOTA backbone can also be leveraged to alter the overall charge and lipophilicity of the conjugate.
-
The Peptide: The amino acid sequence of the peptide dictates its binding affinity and specificity to the target receptor. Strategic modifications, such as amino acid substitutions or stabilization of the secondary structure, can enhance receptor interaction and improve metabolic stability.
-
The Linker: The linker connecting the DOTA chelator to the peptide is not a passive spacer. Its length, composition, and flexibility can significantly affect the accessibility of the peptide to its receptor, as well as the overall pharmacokinetic profile of the conjugate, including its biodistribution and clearance from non-target tissues.
Quantitative Insights into Structure-Activity Relationships
The following tables summarize key quantitative data from various studies, illustrating the impact of structural modifications on the performance of DOTA-peptide conjugates.
Table 1: Impact of Chelator and Linker on Receptor Affinity and Tumor Uptake of PSMA-Targeting Conjugates
| Conjugate | Chelator | Linker Modification | IC50 (nM) | Tumor Uptake (%ID/g at 1h p.i.) |
| PSMA-1 | DOTA | p-isothiocyanatobenzyl | 12.0 ± 1.8 | 29.5 ± 5.5 |
| PSMA-2 | NOTA | p-isothiocyanatobenzyl | 3.5 ± 0.5 | 42.2 ± 6.7 |
| PSMA-3 | HBED-CC | None | 2.3 ± 0.4 | 35.1 ± 4.2 |
Data compiled from a preclinical comparative study of 68Ga-labeled PSMA radiotracers.[1]
Table 2: Influence of Peptide Sequence Modification on Receptor Affinity of Minigastrin Analogs
| Conjugate | Peptide Modification | IC50 (nM) |
| MGS5 | DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2 | Low nM range |
| [Phe8]MGS5 | Substitution of 1Nal with Phe | Higher than MGS5 |
| [(N-Me)1Nal8]MGS5 | N-methylation of 1Nal | Comparable to MGS5 |
| MGS5[NHCH3] | C-terminal N-methylation | Reduced affinity |
Data from a study on the effects of side chain and peptide bond modifications on stabilized minigastrin analogs.[2][3]
Table 3: Effect of Linker Length on Receptor Affinity of Neurotensin Analogs
| Conjugate | Linker (Number of Atoms) | IC50 (nM) |
| N0 | 0 | Higher than N1, N2, N3 |
| N1 | 4 (β-Ala) | Lower than N0 |
| N2 | 5 (5-Ava) | Lower than N0 |
| N3 | 9 (8-Aoc) | Lower than N0 |
Data from an evaluation of DOTA-chelated neurotensin analogs with spacer-enhanced biological performance.[4]
Experimental Protocols: Methodologies for Evaluation
The following are detailed methodologies for key experiments cited in the evaluation of DOTA-peptide conjugates.
Solid-Phase Peptide Synthesis and DOTA Conjugation
-
Peptide Synthesis: Peptides are synthesized on a solid support resin (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. This involves the sequential coupling of Fmoc-protected amino acids.
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with a solution of 20% piperidine in dimethylformamide (DMF).
-
DOTA Conjugation: A bifunctional DOTA derivative (e.g., DOTA-NHS-ester or p-SCN-Bn-DOTA) is dissolved in a suitable solvent like DMF or DMSO. A molar excess of the activated DOTA is added to the deprotected peptide-resin. The reaction is typically carried out at room temperature or 37°C for several hours.
-
Cleavage and Deprotection: The DOTA-peptide conjugate is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified DOTA-peptide conjugate is characterized by mass spectrometry to confirm its identity and purity.
Radiolabeling with Gallium-68
-
Elution of 68Ga: Gallium-68 is eluted from a 68Ge/68Ga generator using sterile, ultrapure 0.1 M HCl.
-
Buffering: The pH of the 68Ga eluate is adjusted to the optimal range for labeling (typically pH 3.5-4.5) using a suitable buffer, such as sodium acetate.
-
Labeling Reaction: The DOTA-peptide conjugate (typically 10-50 µg) is added to the buffered 68Ga solution. The reaction mixture is heated at 80-100°C for 5-15 minutes.
-
Quality Control: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC.
In Vitro Cell Binding Assay
-
Cell Culture: Target cells overexpressing the receptor of interest are cultured to near confluence in appropriate media.
-
Competition Assay: Cells are incubated with a fixed concentration of the radiolabeled DOTA-peptide conjugate and increasing concentrations of the corresponding non-radiolabeled ("cold") peptide.
-
Incubation and Washing: After incubation, the cells are washed with cold buffer to remove unbound radioligand.
-
Cell Lysis and Counting: The cells are lysed, and the radioactivity associated with the cell lysate is measured using a gamma counter.
-
Data Analysis: The IC50 value, which is the concentration of the cold peptide that inhibits 50% of the specific binding of the radiolabeled peptide, is calculated by non-linear regression analysis.
In Vivo Biodistribution Studies
-
Animal Model: Tumor-bearing animal models (e.g., mice with xenografted human tumors) are used.
-
Injection: A known amount of the radiolabeled DOTA-peptide conjugate is injected intravenously into the animals.
-
Tissue Harvesting: At various time points post-injection, the animals are euthanized, and major organs and the tumor are harvested.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Expression: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Molecular Landscape: Diagrams of Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of DOTA-peptide conjugates.
References
- 1. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of DOTA-chelated neurotensin analogs with spacer-enhanced biological performance for neurotensin-receptor-1-positive tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Novel DOTA-Octreotide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vitro characterization methods for novel DOTA-octreotide derivatives. The focus is on assays crucial for determining the binding affinity, internalization efficacy, and stability of these compounds, which are critical parameters for their development as radiopharmaceuticals for imaging and therapy of neuroendocrine tumors.
Introduction to this compound Derivatives
This compound derivatives are synthetic analogs of the natural hormone somatostatin, modified with the chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This modification allows for the stable chelation of various radionuclides, enabling their use in diagnostic imaging (e.g., with Gallium-68) and peptide receptor radionuclide therapy (PRRT) (e.g., with Lutetium-177 or Yttrium-90). These derivatives, such as DOTA-TATE, DOTA-TOC, and DOTA-NOC, primarily target the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. The in vitro characterization of new derivatives is a critical step to ensure their suitability for clinical applications.
SSTR2 Signaling Pathway
Upon binding of a this compound derivative, the SSTR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This signaling is predominantly inhibitory and can lead to anti-proliferative and pro-apoptotic effects in tumor cells. The key pathways include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[1][2][3] SSTR2 activation can also influence the MAPK and PI3K/Akt pathways, further contributing to the regulation of cell growth and survival.[4][5]
Experimental Workflow for In Vitro Characterization
The in vitro characterization of new this compound derivatives follows a structured workflow to assess their key pharmacological properties. This typically involves receptor binding assays to determine affinity, internalization studies to evaluate cellular uptake, and stability assays to ensure the compound remains intact in biological environments.
Data Presentation: Comparative In Vitro Data
The following tables summarize key in vitro parameters for established this compound derivatives. New derivatives should be benchmarked against these values.
Table 1: Receptor Binding Affinity (IC50, nM) for Human Somatostatin Receptors
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |
| DOTA-TOC | >1000 | 1.3 ± 0.2 | >1000 | >1000 | 234 ± 34 |
| DOTA-TATE | >1000 | 2.5 ± 0.5 | >1000 | >1000 | 16.6 ± 1.7 |
| DOTA-NOC | 215 ± 25 | 2.9 ± 0.1 | 8 ± 2 | >1000 | 11.2 ± 3.5 |
Data compiled from various sources. Values are indicative and can vary based on experimental conditions.
Table 2: Internalization of Radiolabeled this compound Derivatives in SSTR2-expressing Cells
| Compound | Cell Line | Time (h) | Internalized Radioactivity (% of total added) |
| [¹¹¹In-DOTA]-TATE | AR4-2J | 4 | 21.0 ± 2.3 |
| [¹¹¹In-DOTA]-TOC | AR4-2J | 4 | ~15 |
| [⁹⁰Y-DOTA]-TATE | CA20948 | 4 | Higher than [¹¹¹In-DOTA]-TATE |
Data is illustrative and sourced from multiple studies.
Table 3: Stability of this compound Derivatives in Human Serum
| Compound | Time (h) | % Intact Peptide |
| ¹⁷⁷Lu-DOTA-TATE | 1 | >95% |
| ¹⁷⁷Lu-DOTA-TATE | 24 | >90% |
| ¹⁷⁷Lu-DOTA-TATE (in vivo) | 24 | ~23% |
In vitro stability is generally high, while in vivo stability can be lower due to metabolic processes.
Experimental Protocols
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Kd, Ki) and receptor density (Bmax) of the this compound derivatives.
a) Saturation Binding Assay
Principle: Increasing concentrations of the radiolabeled derivative are incubated with cells or membranes expressing the target receptor to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Protocol:
-
Cell/Membrane Preparation: Use a cell line with known high expression of SSTR2 (e.g., AR42J, NCI-H69). Prepare cell membranes by homogenization and centrifugation, or use whole cells.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation or whole cells to each well.
-
Radioligand Addition: Add increasing concentrations of the radiolabeled this compound derivative to the wells. For each concentration, prepare duplicate wells for total binding and non-specific binding.
-
Non-Specific Binding: To the non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., 1 µM octreotide) to saturate the receptors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to determine Kd and Bmax.
b) Competitive Binding Assay
Principle: A fixed concentration of a radiolabeled ligand is incubated with the receptor in the presence of increasing concentrations of the unlabeled test compound (the new this compound derivative). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
Protocol:
-
Assay Setup: Similar to the saturation assay, add a constant amount of cell membrane preparation or whole cells to each well of a 96-well plate.
-
Reagent Addition: Add a fixed concentration of a known SSTR2 radioligand (e.g., [¹²⁵I-Tyr³]-octreotide) to all wells. Then, add increasing concentrations of the unlabeled new this compound derivative. Include controls for total binding (no competitor) and non-specific binding (high concentration of unlabeled octreotide).
-
Incubation, Separation, and Quantification: Follow steps 5-7 from the saturation binding assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Cell Internalization Assay
Objective: To quantify the rate and extent of receptor-mediated internalization of the radiolabeled this compound derivative into SSTR2-expressing cells.
Protocol:
-
Cell Seeding: Seed SSTR2-expressing cells (e.g., AR42J) in 24-well plates and allow them to adhere overnight.
-
Incubation with Radioligand: Add a fixed concentration of the radiolabeled derivative to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
Separation of Surface-Bound and Internalized Radioactivity:
-
At each time point, place the plates on ice to stop internalization.
-
Collect the supernatant (containing unbound radioligand).
-
Wash the cells with ice-cold buffer.
-
To determine the surface-bound radioactivity, incubate the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) for a short period (5-10 minutes) on ice. Collect this acid wash fraction.
-
To determine the internalized radioactivity, lyse the remaining cells with a lysis buffer (e.g., 1M NaOH).
-
-
Quantification: Measure the radioactivity in the initial supernatant, the acid wash fraction, and the cell lysate using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized) or as a percentage of the total added radioactivity. Plot the internalized percentage against time.
Stability Assays
Objective: To assess the stability of the radiolabeled this compound derivative in physiological-like fluids.
a) Serum Stability Assay
Protocol:
-
Incubation: Incubate the radiolabeled derivative in fresh human or animal serum at 37°C for various time points (e.g., 1, 4, 24 hours).
-
Protein Precipitation: At each time point, stop the enzymatic degradation by adding a protein precipitating agent like acetonitrile or ethanol.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC) to separate the intact radiolabeled peptide from its degradation products.
-
Quantification: Quantify the radioactivity associated with the intact peptide and the degradation products.
-
Data Analysis: Express the stability as the percentage of intact radiolabeled peptide remaining at each time point.
b) Saline Stability Assay
Protocol:
-
Incubation: Incubate the radiolabeled derivative in sterile saline (0.9% NaCl) at room temperature or 37°C for extended periods (e.g., up to 48 hours).
-
Analysis and Quantification: At various time points, analyze the samples directly by radio-HPLC or radio-TLC to determine the radiochemical purity.
-
Data Analysis: Express the stability as the percentage of the intact radiolabeled peptide.
This guide provides a foundational framework for the in vitro characterization of novel this compound derivatives. Rigorous and standardized execution of these assays is paramount for the selection of promising candidates for further preclinical and clinical development.
References
- 1. Internalization of [DOTA degrees,125I-Tyr3]Octreotide by somatostatin receptor-positive cells in vitro and in vivo: implications for somatostatin receptor-targeted radio-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
DOTA-Octreotide for Non-Neuroendocrine Tumor Targeting: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of DOTA-conjugated somatostatin analogues, such as DOTA-Octreotide (DOTATATE or DOTATOC), has revolutionized the management of well-differentiated neuroendocrine tumors (NETs). By targeting the overexpressed somatostatin receptor subtype 2 (SSTR2), these peptides, when chelated with radionuclides like Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) for Peptide Receptor Radionuclide Therapy (PRRT), provide a powerful theranostic platform. However, the expression of SSTR2 is not exclusive to neuroendocrine neoplasms. A growing body of evidence reveals significant SSTR2 expression in a variety of non-neuroendocrine tumors, opening new avenues for the application of this compound-based diagnostics and therapeutics in a broader oncological context.
This technical guide provides a comprehensive overview of the core principles and practical applications of this compound for targeting non-neuroendocrine tumors. It is designed for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key biological and experimental processes.
SSTR2 Expression in Non-Neuroendocrine Tumors
While NETs are known for their high and consistent SSTR2 expression, several other malignancies have been shown to express this receptor, albeit often with more heterogeneity. This expression provides a molecular target for this compound.
Table 1: Quantitative SSTR2 Expression in Various Non-Neuroendocrine Tumors
| Tumor Type | SSTR2 Expression Level/Prevalence | Method of Detection | Reference(s) |
| Meningioma | 80-100% of cases across all grades express SSTR2.[1][2] Meningothelial subtypes show consistent and diffuse expression. | Immunohistochemistry (IHC), RT-qPCR | [1][2] |
| Lymphoma | Diffuse Large B-cell (DLBCL): 46% positive for SSTR2.[3] Hodgkin Lymphoma (HL): 56% positive for SSTR2. | Immunohistochemistry (IHC) | |
| Breast Cancer | SSTR2 expression is noted, particularly in ER+/PR+ subtypes. | IHC, PET/CT | |
| Small Cell Lung Cancer (SCLC) | 64% of samples stained positive for SSTR2, with 35.7% staining strongly positive. | Immunohistochemistry (IHC) | |
| Renal Cell Carcinoma (RCC) | 72% of cases were found to be somatostatin receptor positive. | Receptor Autoradiography |
Binding Affinity of this compound Analogs
The efficacy of targeting is critically dependent on the binding affinity of the ligand to the SSTR2 receptor. This compound and its variants (DOTATATE, DOTATOC) exhibit high affinity for SSTR2.
Table 2: Binding Affinities (IC₅₀, nM) of DOTA-Peptides to Human SSTR Subtypes
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference(s) |
| [⁶⁸Ga]Ga-DOTATATE | >1000 | 0.2 | >1000 | >1000 | >1000 | |
| [⁹⁰Y]Y-DOTATATE | >1000 | 1.6 | >1000 | >1000 | >1000 | |
| Octreotide | >1000 | 0.6 | 79 | >1000 | 15 |
Note: Data derived from studies on transfected cell lines, not necessarily from non-neuroendocrine cancer cells.
SSTR2 Signaling Pathway
Upon agonist binding, such as this compound, SSTR2 initiates a cascade of intracellular events. This signaling is primarily inhibitory, mediated by G-proteins (Gαi/o), leading to anti-proliferative and pro-apoptotic effects.
Caption: SSTR2 signaling cascade initiated by this compound binding.
Therapeutic Efficacy in Non-Neuroendocrine Tumors
Peptide Receptor Radionuclide Therapy (PRRT) with ¹⁷⁷Lu-DOTATATE and ⁹⁰Y-DOTATATE has shown promise in treating SSTR2-positive non-neuroendocrine tumors, particularly meningioma.
Table 3: Clinical Efficacy of ¹⁷⁷Lu-DOTATATE in Recurrent/Refractory Meningioma
| Study/Trial | Patient Cohort | Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Phase II Trial (ASTRO 2024) | Grade 2/3 Meningioma | 4 cycles of ¹⁷⁷Lu-DOTATATE | Best response was stable disease | - | 11.5 months | |
| Retrospective Cohort | Treatment-refractory Meningioma (WHO 1-3) | ≥1 cycle of intra-arterial ¹⁷⁷Lu-DOTATATE | 24% | 53% | 6-month PFS: 65% | |
| Phase II Trial (SNO 2025) | Advanced Intracranial Meningioma (WHO 1-3) | 4 doses of 7.4 GBq ¹⁷⁷Lu-DOTATATE | 5 patients with partial response | 20 patients with stable disease | 12.8 months |
Experimental Protocols
Radiolabeling of this compound with ⁶⁸Ga for PET Imaging
This protocol outlines a typical automated synthesis for producing [⁶⁸Ga]Ga-DOTATATE.
References
The Cellular Journey of DOTA-Octreotide: An In-depth Guide to Internalization Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular internalization pathways of DOTA-Octreotide, a key radiolabeled somatostatin analog used in the diagnosis and therapy of neuroendocrine tumors. Understanding these mechanisms is critical for optimizing drug delivery, enhancing therapeutic efficacy, and developing novel targeted therapies.
Core Internalization Pathway: A Receptor-Mediated Voyage
The journey of this compound into a target cell is a highly specific and regulated process, primarily dictated by its interaction with the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor (GPCR) often overexpressed on the surface of neuroendocrine tumor cells.[1][2][3] This receptor-mediated endocytosis is a time- and temperature-dependent process.[3]
The Dominant Route: Clathrin-Mediated Endocytosis (CME)
The principal mechanism for the internalization of the this compound/SSTR2 complex is clathrin-mediated endocytosis (CME).[2] This well-orchestrated process involves the formation of specialized pits on the cell membrane coated with the protein clathrin.
The key steps in this pathway are as follows:
-
Agonist Binding: this compound binds to the extracellular domain of SSTR2.
-
Receptor Phosphorylation: This binding event triggers a conformational change in the receptor, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: The phosphorylated receptor is now a docking site for β-arrestins (primarily β-arrestin 1 and 2).
-
Clathrin-Coated Pit Formation: β-arrestin acts as an adaptor protein, linking the SSTR2 to the clathrin machinery through the adaptor protein complex 2 (AP2). This initiates the assembly of a clathrin-coated pit at the plasma membrane.
-
Vesicle Scission: The GTPase dynamin is recruited to the neck of the budding vesicle and facilitates its pinching off from the cell membrane.
-
Intracellular Trafficking: The newly formed clathrin-coated vesicle is transported into the cytoplasm. Subsequently, the clathrin coat disassembles, and the vesicle delivers its cargo to early endosomes. From the endosomes, the receptor can be recycled back to the cell surface or targeted for degradation in lysosomes.
The Role of Caveolae-Mediated Endocytosis (CavME)
While CME is the predominant pathway for SSTR2 internalization, another endocytic mechanism, caveolae-mediated endocytosis (CavME), has been described for other GPCRs. Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 being a key structural protein. However, current research provides limited direct evidence to support a significant role for CavME in the internalization of this compound. The primary focus for SSTR2 trafficking remains on the clathrin-dependent route.
Signaling Pathways Governing Internalization
The internalization of this compound is intricately linked to intracellular signaling cascades. The recruitment of GRKs and β-arrestins not only mediates endocytosis but also plays a crucial role in receptor desensitization, which is the attenuation of G-protein-mediated signaling. While signaling and internalization are often coupled, some studies suggest that these two processes can be differentially regulated.
SSTR2 Clathrin-Mediated Endocytosis Pathway.
Quantitative Analysis of DOTA-Peptide Internalization
The rate and extent of internalization can vary depending on the specific DOTA-peptide conjugate and the cell line being studied. The following tables summarize quantitative data from key studies.
Table 1: Comparison of Internalization of Radiolabeled Somatostatin Analogs in AR42J and CA20948 Cells
| Radioligand | Cell Line | Incubation Time (h) | % Internalized Activity | Reference |
| [⁹⁰Y-DOTA⁰,Tyr³]octreotide | AR42J | 4 | ~25 | |
| [¹¹¹In-DOTA⁰,Tyr³]octreotide | AR42J | 4 | ~15 | |
| [¹¹¹In-DTPA⁰]octreotide | AR42J | 4 | ~5 | |
| [⁹⁰Y-DOTA⁰,Tyr³]octreotide | CA20948 | 4 | ~20 | |
| [¹¹¹In-DOTA⁰,Tyr³]octreotide | CA20948 | 4 | ~12 | |
| [¹¹¹In-DTPA⁰]octreotide | CA20948 | 4 | ~3 |
Table 2: Internalization of Different Radioiodinated Octreotide Analogs in AtT20 Cells
| Radioligand | Incubation Time (h) | Relative Internalization | Reference |
| [DOTA⁰,¹²⁵I-Tyr³]Octreotide | 4 | 5-fold higher | |
| [DTPA⁰,¹²⁵I-Tyr³]Octreotide | 4 | Baseline | |
| [¹²⁵I-Tyr³]Octreotide | 4 | Baseline |
Experimental Protocols for Studying Internalization
Several well-established methods are employed to investigate the cellular uptake of this compound.
Radioligand Internalization Assay
This assay quantitatively distinguishes between surface-bound and internalized radioligands.
Radioligand Internalization Assay Workflow.
Detailed Methodology:
-
Cell Preparation: Plate SSTR2-expressing cells (e.g., AR42J, AtT20) in 12- or 24-well plates and grow to near confluence.
-
Radioligand Incubation: Remove the growth medium and incubate the cells with a known concentration of radiolabeled this compound in binding buffer at 37°C for various time points (e.g., 30, 60, 120, 240 minutes). To determine non-specific binding and internalization, a parallel set of wells should be co-incubated with a high concentration of unlabeled octreotide.
-
Stopping Internalization: At the end of the incubation period, place the plates on ice and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand and halt the internalization process.
-
Acid Wash: To separate surface-bound from internalized radioactivity, incubate the cells with an ice-cold acid solution (e.g., 0.2 M acetic acid in 0.5 M NaCl, pH 2.5) for 5-10 minutes.
-
Fraction Collection: Collect the supernatant, which contains the acid-releasable, surface-bound radioligand. Wash the cells again with the acid solution and pool the supernatants.
-
Cell Lysis: Lyse the remaining cells with a lysis buffer (e.g., 1 N NaOH) to release the internalized radioligand.
-
Radioactivity Measurement: Measure the radioactivity in the acid-wash supernatant (surface-bound) and the cell lysate (internalized) using a gamma counter.
-
Data Analysis: Calculate the percentage of internalized radioligand as: (Internalized counts / (Surface-bound counts + Internalized counts)) * 100.
Confocal Microscopy
This technique allows for the visualization of the subcellular localization of fluorescently labeled this compound or fluorescently tagged SSTR2.
Confocal Microscopy Workflow.
Detailed Methodology:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 12- or 24-well plate and allow them to adhere and grow for 16-24 hours.
-
Transfection (Optional): If visualizing the receptor, transfect the cells with a plasmid encoding a fluorescently tagged SSTR2 (e.g., SSTR2-GFP) and allow for expression for 24-48 hours.
-
Ligand Incubation: Treat the cells with a fluorescently labeled this compound analog at a specific concentration and for various durations at 37°C.
-
Fixation: Wash the cells with cold PBS and then fix them with a 4% paraformaldehyde solution in PBS for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS. For visualization of the nucleus, incubate with a DAPI solution for 10 minutes. Other cellular compartments can be stained with specific fluorescent dyes if desired.
-
Mounting: Carefully remove the coverslips from the plate, wash with PBS, and mount them onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a confocal microscope, capturing images at the appropriate excitation and emission wavelengths for the fluorophores used.
Flow Cytometry
Flow cytometry provides a high-throughput method for quantifying the uptake of fluorescently labeled peptides in a large population of cells.
Detailed Methodology:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% bovine serum albumin).
-
Peptide Incubation: Incubate the cell suspension with the fluorescently labeled this compound at 37°C for a defined period.
-
Quenching Surface Fluorescence: To distinguish between internalized and surface-bound peptide, add a membrane-impermeable quenching agent, such as trypan blue, to the cell suspension. Trypan blue will quench the fluorescence of the peptide that is on the outer surface of the cell membrane, leaving the fluorescence of the internalized peptide intact.
-
Flow Cytometric Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of the cell population will be proportional to the amount of internalized peptide. A control sample without the quenching agent can be used to measure total cell-associated fluorescence.
-
Data Analysis: Compare the mean fluorescence intensity of the quenched and unquenched samples to quantify the extent of internalization.
Conclusion
The cellular internalization of this compound is a complex and highly regulated process, with clathrin-mediated endocytosis via SSTR2 being the predominant pathway. A thorough understanding of the molecular machinery and signaling pathways involved is paramount for the rational design of next-generation radiopharmaceuticals with improved tumor targeting and therapeutic efficacy. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and quantify these critical cellular events.
References
- 1. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 2. Video: Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]
- 3. Internalization of [DOTA degrees,125I-Tyr3]Octreotide by somatostatin receptor-positive cells in vitro and in vivo: implications for somatostatin receptor-targeted radio-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Gallium-68 DOTA-Octreotide for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) labeled DOTA-Octreotide and its analogues, such as DOTA-TOC and DOTA-TATE, are positron-emitting radiopharmaceuticals crucial for the diagnostic imaging of neuroendocrine tumors (NETs) using Positron Emission Tomography (PET).[1][2][3][4][5] These tumors often overexpress somatostatin receptors (SSTRs), to which these radiolabeled peptides bind with high affinity, allowing for sensitive and specific tumor localization and staging. PET imaging with ⁶⁸Ga-DOTA-peptides offers superior spatial resolution and diagnostic accuracy compared to conventional scintigraphy.
This document provides detailed protocols for the synthesis, purification, and quality control of ⁶⁸Ga-DOTA-Octreotide, intended to guide researchers and professionals in the development and application of this important imaging agent.
Principle of the Method
The synthesis of ⁶⁸Ga-DOTA-Octreotide involves the chelation of the trivalent Gallium-68 cation (⁶⁸Ga³⁺) by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which is covalently linked to the octreotide peptide. The Gallium-68 radionuclide is typically obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. The labeling reaction is performed under controlled pH and temperature conditions to ensure high radiochemical yield and purity. Subsequent purification and rigorous quality control are essential to ensure the final product is safe and effective for clinical or preclinical use.
Materials and Reagents
| Material/Reagent | Specifications | Supplier Examples |
| ⁶⁸Ge/⁶⁸Ga Generator | Pharmaceutical Grade | Eckert & Ziegler, ITG |
| This compound (or analogue) | >95% purity | ABX GmbH, Bachem |
| Hydrochloric Acid (HCl) | 0.1 M, Trace Metal Grade | Sigma-Aldrich, Fisher Scientific |
| Sodium Acetate Buffer | 1 M, pH 4.0-4.5, Metal-Free | In-house preparation or commercial |
| Ethanol | Absolute, USP Grade | Sigma-Aldrich, Fisher Scientific |
| Sterile Water for Injection | USP Grade | Baxter, Hospira |
| C18 Sep-Pak Cartridge | e.g., Sep-Pak C18 Plus Light | Waters Corporation |
| Sterile Syringes and Needles | Various sizes | Becton, Dickinson and Company |
| Reaction Vial | 10 mL, Sterile, Pyrogen-free | Wheaton, Schott AG |
| Dose Calibrator | Calibrated for ⁶⁸Ga | Capintec, Biodex |
| Radio-TLC Scanner | For radiochemical purity | AR-2000, Elysia-raytest |
| HPLC System with Radio-detector | For radiochemical purity | Agilent, Shimadzu |
| pH indicator strips | pH range 2-9 | EMD Millipore |
Experimental Protocols
I. Elution of Gallium-68 from the ⁶⁸Ge/⁶⁸Ga Generator
The first step is the elution of ⁶⁸GaCl₃ from the generator using sterile 0.1 M HCl.
Protocol:
-
Aseptically connect a sterile syringe to the generator outlet.
-
Slowly pass the required volume of 0.1 M HCl through the generator column according to the manufacturer's instructions.
-
Collect the ⁶⁸GaCl₃ eluate in a sterile, lead-shielded vial.
-
Measure the activity of the eluted ⁶⁸GaCl₃ using a dose calibrator.
II. Manual Synthesis and Purification of ⁶⁸Ga-DOTA-Octreotide
This protocol describes a common manual synthesis method. Automated synthesis modules are also widely used and offer advantages in terms of reproducibility and radiation safety.
Protocol:
-
Precursor Preparation: In a sterile reaction vial, add 10-20 µg of this compound precursor.
-
Buffering: Add 150 µL of 1 M sodium acetate buffer to the reaction vial to achieve a pH of 4.0-4.5.
-
Radiolabeling Reaction: Transfer the eluted ⁶⁸GaCl₃ (100-500 MBq) to the reaction vial containing the precursor and buffer.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 95°C for 5-15 minutes in a lead-shielded heater block.
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing it with 5 mL of ethanol followed by 10 mL of sterile water.
-
After the incubation period, dilute the reaction mixture with 1 mL of sterile water and load it onto the conditioned C18 cartridge. The ⁶⁸Ga-DOTA-Octreotide will be retained on the cartridge.
-
Wash the cartridge with 5-10 mL of sterile water to remove any unreacted ⁶⁸Ga³⁺.
-
Elute the purified ⁶⁸Ga-DOTA-Octreotide from the cartridge with 0.5-1.0 mL of absolute ethanol into a sterile product vial.
-
Dilute the final product with sterile saline for injection to reduce the ethanol concentration to less than 10% v/v.
-
Quality Control
Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.
| Parameter | Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear and colorless solution | |
| pH | pH indicator strips | 4.0 - 8.0 | |
| Radiochemical Purity (RCP) | Radio-TLC / Radio-HPLC | ≥95% | |
| Radionuclidic Purity (⁶⁸Ge Breakthrough) | Gamma Spectrometry | <0.001% | |
| Sterility | USP <71> | Sterile | |
| Bacterial Endotoxins | LAL Test (USP <85>) | <175 EU/V |
Radiochemical Purity Testing by Radio-TLC
Protocol:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: 0.1 M sodium citrate.
-
Procedure:
-
Spot a small amount of the final product onto a TLC strip.
-
Develop the chromatogram in the mobile phase.
-
-
Analysis:
-
Free ⁶⁸Ga³⁺ remains at the origin (Rf = 0.0).
-
⁶⁸Ga-DOTA-Octreotide migrates with the solvent front (Rf = 1.0).
-
Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity and calculate the RCP.
-
Quantitative Data Summary
| Parameter | Manual Synthesis | Automated Synthesis | Reference |
| Radiochemical Yield (Decay Corrected) | 60-80% | 70-90% | |
| Radiochemical Purity | >95% | >97% | |
| Total Synthesis Time | 20-30 minutes | 12-20 minutes |
Visualizations
Caption: Workflow for the synthesis of ⁶⁸Ga-DOTA-Octreotide.
Caption: Mechanism of ⁶⁸Ga-DOTA-Octreotide uptake in NET cells.
Caption: Quality control decision flowchart for ⁶⁸Ga-DOTA-Octreotide.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 68Ga-DOTA-Tyr3-octreotide PET in neuroendocrine tumors: comparison with somatostatin receptor scintigraphy and CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of 68Ga-DOTATATE PET/CT in Well Differentiated Neuroendocrine Tumors: A Case-Based Approach Illustrates Potential Benefits and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for DOTA-Octreotide Biodistribution Studies in Murine Cancer Models
Introduction
DOTA-Octreotide and its analogues (e.g., DOTA-TATE, DOTA-NOC) are synthetic peptides that target somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many neuroendocrine tumors (NETs) and other cancers.[1][2] When chelated with a radionuclide such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for Peptide Receptor Radionuclide Therapy (PRRT), these agents become powerful tools for cancer diagnosis and treatment.[3][4] Biodistribution studies in murine cancer models are a critical preclinical step to evaluate the efficacy and safety of these radiopharmaceuticals. These studies provide essential data on the uptake of the agent in the tumor versus healthy organs and tissues, which is crucial for estimating tumor targeting efficacy and predicting potential toxicity and therapeutic windows.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
This compound acts as an agonist to the SSTR2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi), leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP can inhibit hormone secretion and cell proliferation. Additionally, SSTR2 activation can modulate ion channel activity, such as inhibiting voltage-dependent calcium channels, and activate phosphotyrosine phosphatases. These pathways collectively contribute to the anti-proliferative and apoptotic effects observed in SSTR2-expressing tumor cells.
Experimental Protocols
Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)
This protocol outlines the manual radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)
-
This compound peptide conjugate (5-20 nmol)
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, metal-free reaction vial
-
Heating block or water bath set to 95°C
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for purification
-
Ethanol and sterile water for injection
-
Instant thin-layer chromatography (ITLC) or radio-HPLC for quality control
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in a sterile vial.
-
Reaction Setup: In a sterile reaction vial, add 5-20 nmol of the this compound conjugate.
-
Buffering: Add an appropriate volume of 1 M sodium acetate buffer to the reaction vial to achieve a final pH between 3.5 and 4.5.
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the peptide-buffer mixture. Gently mix and incubate at 95°C for 5-15 minutes.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Purification (Recommended):
-
Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-DOTA-Octreotide with a small volume (0.5-1 mL) of 50% ethanol in sterile water.
-
-
Quality Control: Determine the radiochemical purity (RCP) using ITLC or radio-HPLC. The RCP should be >95% for in vivo use.
In Vivo Biodistribution Study Protocol
This protocol describes a typical biodistribution study in tumor-bearing mice.
Animal Models:
-
Athymic nude mice (4-6 weeks old) are commonly used.
-
Tumors are established by subcutaneous injection of a human cancer cell line known to express SSTR2 (e.g., NCI-H69 small cell lung cancer, AR42J pancreatic cancer, IMR32 neuroblastoma). Studies commence when tumors reach a specified size (e.g., 100 mm³).
Procedure:
-
Radiopharmaceutical Administration: Anesthetize the tumor-bearing mouse. Administer a defined activity (e.g., 0.5-15 MBq, depending on the radionuclide and study purpose) of the radiolabeled this compound in a small volume (~0.1-0.3 mL) via tail vein injection.
-
Time Points: Euthanize cohorts of mice (n=3-6 per group) at predefined time points post-injection (p.i.), for example, 1, 4, 24, 48, and 168 hours.
-
Organ and Tissue Collection: Immediately following euthanasia, dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone/femur).
-
Sample Processing: Weigh each collected tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.
-
%ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) * 100
-
Calculate mean and standard deviation for each tissue at each time point.
-
Tumor-to-organ ratios (e.g., tumor-to-kidney, tumor-to-muscle) are often calculated to assess targeting specificity.
-
Quantitative Biodistribution Data
The following tables summarize biodistribution data from various studies, presented as the mean percentage of injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-TATE in Nude Mice with NCI-H69 Small Cell Lung Cancer Xenografts (%IA/g)
| Tissue | 24 hours p.i. | 3 days p.i. | 7 days p.i. |
| Tumor | 3.7 | 2.1 | 1.2 |
| Blood | 0.03 | 0.01 | 0.00 |
| Liver | 0.17 | 0.07 | 0.03 |
| Spleen | 0.09 | 0.04 | 0.02 |
| Kidneys | 1.1 | 0.4 | 0.1 |
| Lungs | 0.18 | 0.07 | 0.03 |
Table 2: Biodistribution of ¹⁷⁷Lu-octreotate in Nude Mice with CLB-BAR Neuroblastoma Xenografts (%IA/g)
| Tissue | 1 hour p.i. | 24 hours p.i. | 168 hours p.i. |
| Tumor | 11.2 | 10.1 | 3.1 |
| Blood | 1.5 | 0.1 | 0.0 |
| Liver | 0.6 | 0.3 | 0.1 |
| Spleen | 0.3 | 0.2 | 0.1 |
| Kidneys | 11.5 | 3.6 | 0.4 |
| Lungs | 1.5 | 0.4 | 0.1 |
| Bone Marrow | 0.2 | 0.2 | 0.1 |
Table 3: Biodistribution of ⁶⁸Ga-DOTATOC in Syrian Rats (%ID/g)
| Tissue | 15 min p.i. | 30 min p.i. | 60 min p.i. | 120 min p.i. |
| Pancreas | 12.83 | 11.21 | 9.87 | 8.54 |
| Adrenal Glands | 0.91 | 0.85 | 0.76 | 0.61 |
| Blood | 4.52 | 3.11 | 2.03 | 1.12 |
| Liver | 0.89 | 0.75 | 0.66 | 0.51 |
| Spleen | 0.45 | 0.41 | 0.32 | 0.25 |
| Kidneys | 11.90 | 10.54 | 8.95 | 6.77 |
Table 4: Comparative Biodistribution of ¹¹¹In-DOTA-NOC vs. ¹¹¹In-DOTA-TATE in Rats (4h p.i., %ID/g)
| Tissue | ¹¹¹In-DOTA-NOC | ¹¹¹In-DOTA-TATE |
| Pancreas | 10.33 | 2.29 |
| Adrenals | 6.26 | 1.25 |
| Stomach | 3.39 | 0.61 |
| Kidneys | 2.50 | 4.88 |
| Liver | 0.27 | 0.22 |
| Blood | 0.03 | 0.03 |
Summary of Findings
-
Tumor Uptake: this compound analogues generally show high and specific uptake in SSTR2-positive tumors. The retention of ¹⁷⁷Lu-labeled compounds is prolonged, making them suitable for therapy.
-
Major Excretion Route: The primary route of excretion is via the kidneys, leading to high renal uptake, which is a critical consideration for dosimetry in therapeutic applications.
-
Analogue Comparison: Different DOTA-peptides exhibit varied biodistribution profiles. For instance, ¹¹¹In-DOTA-NOC showed significantly higher uptake in SSTR-positive organs like the pancreas and adrenals compared to ¹¹¹In-DOTA-TATE, while the latter showed higher kidney retention.
-
Radionuclide Influence: The choice of radionuclide can influence the biodistribution, although the peptide's targeting properties are dominant.
Biodistribution studies of this compound radiopharmaceuticals in murine cancer models are indispensable for their preclinical evaluation. The protocols and data presented here provide a framework for researchers to design and interpret such studies. The results consistently demonstrate high tumor uptake and renal excretion, highlighting both the potential for effective tumor targeting and the need to monitor and mitigate kidney radiation doses in clinical applications. This information is vital for the continued development and optimization of somatostatin analogue-based radiopharmaceuticals for cancer diagnosis and therapy.
References
- 1. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [177Lu-DOTA(0),Tyr3] octreotate for somatostatin receptor-targeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Quality Control of DOTA-Octreotide
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
This document provides a detailed standard operating procedure (SOP) for the quality control of DOTA-Octreotide, a radiopharmaceutical agent crucial for Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs). The protocols outlined herein are compiled from established pharmacopeia guidelines, regulatory standards, and peer-reviewed scientific literature to ensure the safety, efficacy, and batch-to-batch reproducibility of the final drug product.
Introduction
Gallium-68 (⁶⁸Ga) labeled this compound and its analogues (e.g., DOTATATE, DOTATOC, DOTANOC) are synthetic peptides that bind with high affinity to somatostatin receptors (SSTRs), which are overexpressed on the surface of most well-differentiated NETs.[1][2][3][4][5] The quality of the radiolabeled peptide is paramount for accurate diagnostic imaging and patient safety. This SOP details the critical quality control tests required to release a batch of ⁶⁸Ga-DOTA-Octreotide for clinical or research use.
Quality Control Specifications
The following table summarizes the key quality control tests and their acceptance criteria for ⁶⁸Ga-DOTA-Octreotide. These specifications are derived from various sources, including the European Pharmacopoeia (Ph. Eur.) and validation studies.
| Parameter | Test Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless solution, free from visible particles | |
| pH | pH paper or calibrated pH meter | 4.0 - 8.0 | |
| Radionuclide Identity | Gamma-ray Spectrometry | Principal gamma photon peak at 511 keV | |
| Radionuclidic Purity | Gamma-ray Spectrometry | Germanium-68 (⁶⁸Ge) breakthrough < 0.001% | |
| Radiochemical Purity | HPLC or ITLC | ≥ 95% | |
| Chemical Purity | HPLC, GC | Dependent on synthesis method (e.g., residual solvents, precursor) | |
| Sterility | Membrane Filtration or Direct Inoculation | No microbial growth observed | |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 17.5 EU/mL or as per pharmacopeia |
Experimental Protocols
-
Objective: To ensure the final product is a clear, particulate-free solution with a physiologically acceptable pH.
-
Procedure (Appearance):
-
Visually inspect the final product vial against a well-lit white and black background.
-
The solution should be clear and free of any visible particles.
-
-
Procedure (pH):
-
Using a sterile pipette tip, apply a small drop of the final product onto a pH-indicator strip.
-
Compare the color change to the calibrated color chart provided with the strips to determine the pH.
-
Alternatively, a calibrated pH meter can be used for a more precise measurement.
-
-
Objective: To confirm the presence of ⁶⁸Ga and quantify the level of ⁶⁸Ge breakthrough from the generator.
-
Procedure (Gamma-ray Spectrometry):
-
Place a sample of the final product in a dose calibrator to measure the total activity.
-
Acquire a gamma-ray spectrum of the sample using a multichannel analyzer with a high-purity germanium (HPGe) detector.
-
Confirm the presence of the characteristic 511 keV annihilation peak for ⁶⁸Ga.
-
To determine ⁶⁸Ge breakthrough, allow the ⁶⁸Ga to decay completely (at least 24 hours) and then measure the sample again. The remaining activity will be from the long-lived ⁶⁸Ge.
-
Calculate the percentage of ⁶⁸Ge breakthrough relative to the initial total activity. The acceptance limit is typically less than 0.001%.
-
-
Objective: To determine the percentage of ⁶⁸Ga that is successfully chelated by the this compound peptide, and to quantify radiochemical impurities such as free ⁶⁸Ga and colloidal ⁶⁸Ga.
-
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: A gradient of acetonitrile and water, both containing trifluoroacetic acid (TFA).
-
Stationary Phase: C18 reverse-phase column.
-
Detector: A radioactivity detector in series with a UV detector.
-
Procedure:
-
Inject a small volume of the final product onto the HPLC system.
-
Run the gradient program to separate the ⁶⁸Ga-DOTA-Octreotide from impurities.
-
Integrate the peaks in the radio-chromatogram to determine the percentage of each radioactive species.
-
-
-
3.3.2. Instant Thin-Layer Chromatography (ITLC)
-
Stationary Phase: ITLC-SG (silica gel impregnated glass fiber) strips.
-
Mobile Phase System 1 (for free ⁶⁸Ga): 0.1 M citrate buffer. In this system, ⁶⁸Ga-DOTA-Octreotide and colloidal ⁶⁸Ga remain at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1).
-
Mobile Phase System 2 (for colloidal ⁶⁸Ga): 1 M ammonium acetate:methanol (1:1). In this system, ⁶⁸Ga-DOTA-Octreotide and free ⁶⁸Ga move with the solvent front (Rf = 1), while colloidal ⁶⁸Ga remains at the origin (Rf = 0).
-
Procedure:
-
Spot a small drop of the final product onto two separate ITLC strips.
-
Develop one strip in Mobile Phase System 1 and the other in Mobile Phase System 2.
-
Allow the solvent to migrate to the top of the strips.
-
Cut the strips in half and measure the radioactivity of each half in a gamma counter or use a radio-TLC scanner.
-
Calculate the percentage of each species to determine the radiochemical purity.
-
-
-
Objective: To ensure the absence of viable microorganisms in the final product.
-
Procedure (Membrane Filtration):
-
Aseptically filter the entire batch or a representative sample through a 0.22 µm sterile membrane filter.
-
Aseptically transfer the filter into two types of sterile culture media: Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria) and Soybean-Casein Digest Medium (for fungi and aerobic bacteria).
-
Incubate the media at appropriate temperatures (e.g., 30-35°C for Fluid Thioglycollate and 20-25°C for Soybean-Casein Digest) for 14 days.
-
Visually inspect the media for any signs of microbial growth (turbidity). The absence of growth indicates sterility.
-
-
Objective: To quantify the level of bacterial endotoxins (pyrogens) in the final product.
-
Procedure (Limulus Amebocyte Lysate - LAL Test):
-
This test is typically performed using a commercially available kinetic turbidimetric or chromogenic assay system.
-
Prepare a dilution of the final product with LAL reagent water.
-
Add the diluted sample to the LAL reagent in a reaction tube or microplate.
-
Incubate the mixture at 37°C and monitor for a change in turbidity or color over time using a specialized reader.
-
The endotoxin concentration is calculated based on a standard curve generated with known concentrations of endotoxin.
-
Visualization
Caption: Signaling pathway of ⁶⁸Ga-DOTA-Octreotide binding to SSTR2.
Caption: Quality control workflow for ⁶⁸Ga-DOTA-Octreotide.
References
- 1. Guideline for PET/CT imaging of neuroendocrine neoplasms with 68Ga-DOTA-conjugated somatostatin receptor targeting peptides and 18F-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmnp.org [cmnp.org]
- 3. Radiolabelling, quality control and radiochemical purity assessment of the Octreotide analogue 68Ga DOTA NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Tumor Imaging with DOTA-Octreotide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DOTA-Octreotide and its analogs in the in vivo imaging of somatostatin receptor (SSTR)-expressing tumors. This technology is pivotal for the diagnosis, staging, and monitoring of neuroendocrine tumors (NETs) and other cancers that overexpress SSTRs.
Introduction and Principle
This compound is a synthetic analog of the natural hormone somatostatin, conjugated with the chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This allows for the stable radiolabeling of the peptide with various radionuclides, most commonly Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. The radiolabeled this compound binds with high affinity to somatostatin receptors, particularly subtype 2 (SSTR2), which are overexpressed on the surface of many neuroendocrine tumor cells.[1][2] This specific binding enables the visualization of tumor lesions with high sensitivity and specificity.
The general workflow involves the radiolabeling of the DOTA-peptide, quality control of the radiopharmaceutical, administration to the patient or animal model, and subsequent imaging using a PET/CT scanner.[3][4]
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparison of different DOTA-conjugated somatostatin analogs. The standardized uptake value (SUV) is a semi-quantitative measure of radiotracer uptake in tissue.
Table 1: Diagnostic Performance of ⁶⁸Ga-DOTA-Peptides in Neuroendocrine Tumors
| Radiotracer | Sensitivity | Specificity | Accuracy | Reference |
| ⁶⁸Ga-DOTA-TOC | 97% | 92% | 96% | [5] |
| ⁶⁸Ga-DOTA-NOC | 78.3% (primary tumor), 97.4% (metastases) | 92.5% (primary tumor), 100% (metastases) | Not Reported | |
| ⁹⁹ᵐTc-HYNIC-TOC | Not Reported | Not Reported | Not Reported | |
| CT | 78% | 94% | 85% |
Table 2: Mean Maximum Standardized Uptake Values (SUVmax) in Tumors and Healthy Organs
| Tissue/Organ | ⁶⁸Ga-DOTATATE (Mean SUVmax) | ⁶⁸Ga-DOTATOC (Mean SUVmax) | Reference |
| Neuroendocrine Tumors | 29.0 (low-grade), 4.3 (high-grade) | Higher uptake than DOTATATE in some studies | |
| Liver | Marginally Higher Uptake at 1h | Lower Uptake | |
| Kidneys | Marginally Higher Uptake at 1h | Lower Uptake | |
| Spleen | Not Significantly Different | Not Significantly Different | |
| Bone Marrow | Marginally Higher Uptake at 1h | Lower Uptake |
Table 3: Biodistribution of ⁶⁴Cu-DOTA-TOC in a U87MG Tumor-Bearing Mouse Model (%ID/g)
| Organ | 1 h | 6 h | 24 h |
| Blood | 1.13 ± 0.15 | 0.38 ± 0.05 | 0.11 ± 0.02 |
| Tumor | 1.52 ± 0.18 | 3.35 ± 0.45 | 2.91 ± 0.39 |
| Liver | 2.11 ± 0.25 | 1.89 ± 0.23 | 1.45 ± 0.17 |
| Kidneys | 3.54 ± 0.42 | 2.87 ± 0.34 | 1.98 ± 0.24 |
Data adapted from a preclinical study and may not be directly comparable to human clinical data.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SSTR2 signaling cascade upon ligand binding.
References
Application Notes and Protocols for DOTA-Octreotide in Peptide Receptor Radionuclide Therapy (PRRT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-Octreotide is a synthetic somatostatin analogue that has become a cornerstone in the management of neuroendocrine tumors (NETs). Its high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in the majority of NETs, makes it an ideal vector for targeted delivery of radionuclides. When chelated with a therapeutic radionuclide such as Lutetium-177 (¹⁷⁷Lu), the resulting radiopharmaceutical, ¹⁷⁷Lu-DOTA-Octreotide (also known as ¹⁷⁷Lu-DOTATATE), enables Peptide Receptor Radionuclide Therapy (PRRT). This targeted approach allows for the selective irradiation of tumor cells while minimizing damage to surrounding healthy tissues.[1][2][3][4]
These application notes provide a comprehensive overview of the principles and protocols for the use of this compound in PRRT, from its mechanism of action to detailed experimental procedures for preclinical evaluation.
Mechanism of Action
The therapeutic efficacy of ¹⁷⁷Lu-DOTA-Octreotide is predicated on its specific binding to SSTR2 on the surface of tumor cells. Following intravenous administration, the radiolabeled peptide circulates in the bloodstream and localizes to SSTR2-expressing tissues. Upon binding, the this compound-SSTR2 complex is internalized by the cell through endocytosis.[1] This process traps the radionuclide intracellularly, in close proximity to the nucleus. The beta particles emitted by ¹⁷⁷Lu then induce DNA damage, primarily double-strand breaks, which can trigger cell cycle arrest and apoptosis, ultimately leading to tumor cell death.
The activation of somatostatin receptors initiates a cascade of intracellular signaling events. The binding of this compound to SSTRs, which are G-protein coupled receptors, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can, in turn, modulate various cellular processes, including hormone secretion and cell proliferation. Additionally, SSTR activation can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and activate phosphotyrosine phosphatases, contributing to the anti-proliferative effects of somatostatin analogues.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its radiolabeled counterparts, providing a basis for comparison and experimental design.
Table 1: In Vitro Binding Affinity of Somatostatin Analogues to Human Somatostatin Receptors (IC₅₀, nM)
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
| Octreotide | >1000 | 1.2 | 45 | >1000 | 16 |
| This compound | >1000 | 2.5 | 3.2 | >1000 | 30 |
| ¹⁷⁷Lu-DOTA-TATE | >1000 | 0.08 | >1000 | >1000 | 1.6 |
| Y-DOTA-Octreotide | >1000 | 2.5 | 25 | >1000 | 16 |
| Ga-DOTA-Octreotide | >1000 | 0.2 | >1000 | >1000 | 100 |
Data compiled from multiple sources.
Table 2: Clinical Efficacy of ¹⁷⁷Lu-DOTA-TATE PRRT in Neuroendocrine Tumors
| Parameter | Value |
| Disease Response Rate (DRR) | 20.59% - 27.58% |
| Disease Control Rate (DCR) | 78.28% - 79.14% |
| Progression-Free Survival (PFS) | 21.59 - 29 months |
| Overall Survival (OS) | 48.78 - 63 months |
Data represents pooled analysis from multiple clinical trials.
Table 3: Biodistribution of Radiolabeled this compound Analogues (% Injected Dose per Gram - %ID/g)
| Organ | ⁸⁶Y-DOTA-TOC (mGy/MBq) | ¹¹¹In-Pentetreotide (mGy/MBq) |
| Kidneys | 0.6 - 2.8 | 1.3 - 3.0 |
| Spleen | 1.5 - 4.2 | 1.8 - 4.4 |
| Liver | 0.3 - 1.3 | 0.2 - 0.8 |
| Tumor | 2.1 - 29.5 | 1.4 - 19.7 |
Dosimetry estimates for therapeutic administration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the preclinical evaluation of this compound-based radiopharmaceuticals.
Protocol 1: Radiolabeling of this compound with Lutetium-177
This protocol outlines the preparation of ¹⁷⁷Lu-DOTA-Octreotide for therapeutic use.
Materials:
-
This compound (e.g., DOTATATE)
-
¹⁷⁷LuCl₃ in dilute HCl
-
Sodium acetate buffer (0.5 M, pH 5.0)
-
Ascorbic acid solution (e.g., 50 mg/mL)
-
Sterile, pyrogen-free water for injection
-
Sterile reaction vial
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Ethanol
-
0.9% Sodium Chloride for injection
-
ITLC strips and appropriate mobile phase for quality control
Procedure:
-
In a sterile reaction vial, combine 100 µg of this compound with an appropriate volume of sodium acetate buffer.
-
Add ascorbic acid solution to prevent radiolysis.
-
Carefully add the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents and incubate at 95°C for 20-30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine radiochemical purity using ITLC. The mobile phase should be chosen to separate free ¹⁷⁷Lu from the labeled peptide.
-
If necessary, purify the product using a C18 Sep-Pak cartridge. a. Pre-condition the cartridge with ethanol followed by sterile water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with sterile water to remove unbound ¹⁷⁷Lu. d. Elute the ¹⁷⁷Lu-DOTA-Octreotide with ethanol. e. Evaporate the ethanol and reconstitute the final product in sterile 0.9% sodium chloride.
-
Perform final quality control checks, including radiochemical purity, sterility, and endotoxin levels, before administration.
Protocol 2: In Vitro Cell Binding and Internalization Assays
These assays are crucial for determining the binding affinity and cellular uptake of the radiolabeled peptide.
Cell Lines:
-
SSTR2-positive cell line (e.g., AR42J rat pancreatic tumor cells, or HEK293 cells transfected with human SSTR2)
-
SSTR2-negative cell line as a negative control (e.g., parental HEK293 cells)
Saturation Binding Assay (to determine Kd and Bmax):
-
Plate cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with ice-cold binding buffer (e.g., HBSS with 0.1% BSA).
-
Add increasing concentrations of ¹⁷⁷Lu-DOTA-Octreotide to the wells.
-
For non-specific binding determination, add a high concentration of unlabeled octreotide (e.g., 1 µM) to a parallel set of wells.
-
Incubate on ice for 1-2 hours to reach equilibrium.
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells with NaOH or a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
Determine the protein concentration in each well.
-
Plot specific binding (total binding - non-specific binding) against the concentration of the radioligand and use non-linear regression to calculate the Kd and Bmax.
Internalization Assay:
-
Plate cells in 24-well plates as described above.
-
Pre-cool the plates on ice.
-
Add a fixed concentration of ¹⁷⁷Lu-DOTA-Octreotide (e.g., 1 nM) to each well.
-
Incubate the plates at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, stop the internalization by placing the plate on ice and washing with ice-cold buffer.
-
To differentiate between surface-bound and internalized radioactivity, add an acid wash buffer (e.g., glycine buffer, pH 2.5) for 5-10 minutes on ice to strip the surface-bound radioligand.
-
Collect the acid wash supernatant (surface-bound fraction).
-
Lyse the cells to collect the internalized fraction.
-
Measure the radioactivity in both fractions using a gamma counter.
-
Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
Protocol 3: In Vivo Biodistribution Studies in Animal Models
These studies are essential to evaluate the tumor-targeting efficacy and clearance profile of the radiopharmaceutical.
Animal Model:
-
Immunocompromised mice (e.g., nude mice) bearing SSTR2-positive tumor xenografts (e.g., from AR42J or HEK293-SSTR2 cells).
Procedure:
-
Once tumors reach a suitable size (e.g., 100-200 mm³), randomize the animals into groups for different time points.
-
Administer a known amount of ¹⁷⁷Lu-DOTA-Octreotide (e.g., 0.1-0.5 MBq) to each mouse via tail vein injection.
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a group of mice.
-
Collect blood samples and harvest major organs (e.g., tumor, kidneys, liver, spleen, lungs, heart, muscle, bone).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Include a standard of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Calculate the %ID/g for each organ and tumor. This data will reveal the uptake and retention of the radiopharmaceutical in different tissues over time.
Conclusion
This compound, when radiolabeled with therapeutic radionuclides like ¹⁷⁷Lu, represents a highly effective targeted therapy for neuroendocrine tumors. The protocols outlined in these application notes provide a framework for the preclinical evaluation of such radiopharmaceuticals. Rigorous in vitro and in vivo characterization is paramount to ensure the safety and efficacy of these agents before their translation into clinical practice. The provided quantitative data and understanding of the underlying mechanism of action should serve as a valuable resource for researchers and professionals in the field of radiopharmaceutical drug development.
References
- 1. The efficacy of 177Lu-DOTATATE peptide receptor radionuclide therapy (PRRT) in patients with metastatic neuroendocrine tumours: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of 177Lu-DOTATATE targeted therapy in advanced/metastatic pulmonary neuroendocrine tumors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. richtlijnendatabase.nl [richtlijnendatabase.nl]
Revolutionizing Neuroendocrine Tumor Therapy: Animal Models for Evaluating DOTA-Octreotide Efficacy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The development of targeted radionuclide therapies has marked a significant advancement in the management of neuroendocrine tumors (NETs). Among these, DOTA-Octreotide and its analogs, such as DOTA-TATE and DOTA-TOC, have emerged as promising therapeutic agents. These molecules consist of a somatostatin analog (octreotide or its derivatives) which targets somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), that are overexpressed on the surface of NET cells. This peptide is chelated to DOTA, which can be radiolabeled with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y). This targeted delivery of radiation allows for precise destruction of tumor cells while minimizing damage to healthy tissues. To evaluate the efficacy and safety of these radiopharmaceuticals, robust preclinical animal models are indispensable. This document provides a detailed overview of the animal models, experimental protocols, and key data for testing the efficacy of this compound and its close analogs.
Animal Models for Efficacy Testing
The most commonly utilized animal models for evaluating the efficacy of this compound are xenograft models in immunocompromised mice. These models involve the transplantation of human neuroendocrine tumor cells or patient-derived tumor tissue into mice that lack a functional immune system, thus preventing rejection of the foreign tissue.
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by injecting cultured human neuroendocrine tumor cell lines subcutaneously into immunocompromised mice, such as nude or SCID mice.
-
Commonly Used Cell Lines:
-
AR42J: A rat pancreatic tumor cell line that expresses SSTR2.
-
NCI-H69: A human small cell lung cancer cell line known to express SSTRs.[1]
-
BON-1: A human pancreatic carcinoid cell line.
-
QGP-1: A human pancreatic neuroendocrine tumor cell line.
-
Patient-Derived Xenograft (PDX) Models
PDX models are created by directly implanting fresh tumor tissue from a patient's neuroendocrine tumor into immunocompromised mice. These models are considered to better recapitulate the heterogeneity and microenvironment of the original human tumor.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of DOTA-conjugated somatostatin analogs in animal models.
Table 1: Biodistribution of Radiolabeled DOTA-Somatostatin Analogs in Xenograft Models
| Radiopharmaceutical | Animal Model | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Reference |
| ¹⁷⁷Lu-DOTA-TATE | Nude Mice | NCI-H69 (SCLC) | 24 h | 3.7 | ~1.5 | ~0.5 | [1] |
| ¹⁷⁷Lu-DOTA-TATE | Nude Mice | NCI-H69 (SCLC) | 72 h | 2.1 | ~1.0 | ~0.3 | [1] |
| ⁶⁸Ga-DOTATOC | Syrian Rats | Normal Pancreas | 15 min | 12.83 | 11.90 | Not Reported | [2] |
| ¹⁷⁷Lu-DOTA-TATE | Nude Mice | NCI-H69 | 1 h | ~2.5 | ~2.5 | ~0.5 | [3] |
| ¹⁷⁷Lu-DOTA-TATE | Nude Mice | NCI-H69 | 168 h | ~10.0 | ~3.0 | ~0.2 | |
| ¹⁸⁸Re-octreotide | Nude Mice | H460 (NSCLC) | 4 h | 9.8 | ~4.0 | ~5.0 |
%ID/g = percentage of injected dose per gram of tissue
Table 2: Therapeutic Efficacy of Radiolabeled DOTA-Somatostatin Analogs in Xenograft Models
| Radiopharmaceutical | Animal Model | Tumor Model | Treatment Dose | Outcome | Reference |
| ¹⁷⁷Lu-DOTA-TATE | Nude Mice | AR42J (Pancreatic) | Not Specified | Significant deceleration in tumor growth. | |
| ¹⁷⁷Lu-DOTA-TATE | Lewis Rats | CA20948 (Pancreatic) | 125 MBq | 29% Complete Response | |
| Octreotide | Nude Mice | MiaPaCa (Pancreatic) | 50 µg, twice daily | 52% tumor volume reduction vs. control at 5 weeks. | |
| Octreotide | Nude Mice | ZR-75-1 (Breast) | 50 µg, twice daily | 52% tumor volume reduction vs. control at 5 weeks. | |
| Octreotide | Rats | Liver Metastases | 2 µg, subcutaneously | Significant reduction in hepatic tumor replacement. | |
| ¹⁷⁷Lu-DOTA-TATE | Lewis Rats | CA20948 (Pancreatic) | 277.5 MBq (single dose) | 75% cure rate in small tumors. | |
| ¹⁷⁷Lu-DOTA-TATE | Lewis Rats | CA20948 (Pancreatic) | 555 MBq (single dose) | 100% cure rate in small tumors. |
Experimental Protocols
Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: Culture the chosen neuroendocrine tumor cell line (e.g., AR42J, NCI-H69) in the recommended medium and conditions until a sufficient number of cells are obtained.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Animal Model: Use 6-8 week old female immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Cell Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the right flank of the mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors become palpable, measure the tumor volume 2-3 times per week using digital calipers. The tumor volume can be calculated using the formula: Volume = (length x width²) / 2 .
Protocol 2: Administration of this compound
-
Radiolabeling: Radiolabel this compound with the desired therapeutic radionuclide (e.g., ¹⁷⁷Lu) according to established protocols.
-
Animal Preparation: Once the xenograft tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administration: Administer the radiolabeled this compound intravenously via the tail vein. The typical injection volume for a mouse is 100-200 µL. The administered dose will depend on the specific activity of the radiopharmaceutical and the study design.
-
Control Group: The control group should receive a vehicle injection (e.g., saline).
Protocol 3: Assessment of Therapeutic Efficacy
-
Tumor Volume Measurement: Continue to measure the tumor volume in all groups 2-3 times per week throughout the study period.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of overall health and potential toxicity.
-
Survival Analysis: Monitor the mice for signs of distress and euthanize them when they reach a predetermined endpoint (e.g., tumor volume exceeding a certain limit, significant weight loss). Record the date of euthanasia for survival analysis.
-
Biodistribution Studies: At selected time points post-injection, a subset of mice can be euthanized, and major organs and the tumor can be harvested, weighed, and the radioactivity counted using a gamma counter to determine the biodistribution of the radiopharmaceutical.
-
Imaging Studies: Non-invasive imaging techniques such as PET/CT or SPECT/CT can be used to visualize the tumor uptake of the radiolabeled this compound and monitor tumor response over time.
Visualizations
This compound Mechanism of Action
The therapeutic effect of radiolabeled this compound is initiated by the binding of the octreotide moiety to SSTR2 on the surface of neuroendocrine tumor cells. This binding leads to the internalization of the receptor-ligand complex, trapping the radionuclide within the cell, where it emits cytotoxic radiation, leading to DNA damage and ultimately cell death.
Caption: Mechanism of action of radiolabeled this compound.
Experimental Workflow for Efficacy Testing
The following diagram illustrates the typical workflow for a preclinical study evaluating the efficacy of this compound in a xenograft mouse model.
Caption: Experimental workflow for this compound efficacy studies.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Upon binding of somatostatin or its analogs like octreotide, SSTR2, a G-protein coupled receptor, activates intracellular signaling cascades that inhibit cell proliferation and hormone secretion. Key pathways include the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the activation of phosphotyrosine phosphatases, which can dephosphorylate and inactivate growth factor receptors.
Caption: Simplified SSTR2 signaling pathway.
References
- 1. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Study of 68Ga-DOTATOC: Biodistribution Assessment in Syrian Rats and Evaluation of Absorbed Dose in Human Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Dosimetry Calculations in ¹⁷⁷Lu-DOTA-Octreotide Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for ¹⁷⁷Lu-DOTA-Octreotide therapy, a critical component in the research, development, and clinical application of this targeted radionuclide therapy. Accurate dosimetry is essential for ensuring patient safety, optimizing therapeutic efficacy, and understanding the radiobiological effects of the treatment.
Introduction to ¹⁷⁷Lu-DOTA-Octreotide Dosimetry
Peptide Receptor Radionuclide Therapy (PRRT) with ¹⁷⁷Lu-DOTA-Octreotide is a targeted treatment for neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). The radiopharmaceutical binds to these receptors, delivering a cytotoxic dose of radiation directly to the tumor cells. Dosimetry in this context is the process of calculating the absorbed radiation dose to both tumor and healthy tissues. This is crucial for predicting potential toxicities, particularly to the kidneys and bone marrow, which are the primary dose-limiting organs, and for establishing a dose-response relationship for tumors.
The Medical Internal Radiation Dose (MIRD) schema, developed by the Society of Nuclear Medicine and Molecular Imaging, provides the standardized framework for these calculations.[1][2][3][4] This methodology allows for the determination of absorbed doses by considering the biodistribution of the radiopharmaceutical, the physical decay characteristics of the radionuclide, and the anatomical properties of the patient.
Dosimetry Calculation Workflow
The overall workflow for ¹⁷⁷Lu-DOTA-Octreotide dosimetry involves several key steps, from patient data acquisition to the final dose calculation.
Experimental Protocols
Patient Imaging Protocol
Accurate quantification of the radiopharmaceutical's biodistribution is foundational to dosimetry. This is typically achieved through serial imaging.
3.1.1. Imaging Modality
-
Planar Scintigraphy: Provides 2D whole-body images. It is a widely used and practical method for clinical dosimetry.
-
SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography): Offers 3D anatomical localization and more accurate activity quantification, especially for overlapping tissues and small lesions.
3.1.2. Imaging Time Points
A series of images are acquired at multiple time points post-injection to characterize the uptake and clearance of ¹⁷⁷Lu-DOTA-Octreotide. Typical imaging schedules include acquisitions at:
-
4 hours
-
20-24 hours
-
44-72 hours
-
68-192 hours
The selection of time points should be sufficient to accurately define the time-activity curve.
3.1.3. Image Acquisition Parameters
-
Energy Window: Centered around the 208 keV photopeak of ¹⁷⁷Lu.
-
Collimator: Medium-energy general-purpose (MEGP) or high-energy general-purpose (HEGP) collimator.
-
Matrix Size: 128x128 or 256x256.
-
Acquisition Mode: Whole-body scan or multiple static images. For SPECT, a full 360° rotation is performed.
Blood Sampling Protocol
Blood-based dosimetry is essential for estimating the absorbed dose to the red marrow.
3.2.1. Sampling Time Points
Blood samples are collected at various times post-injection to characterize the clearance of the radiopharmaceutical from the circulation. Example time points include:
-
0, 15, 30, 60, 180 minutes
-
24, 48, 68 hours
3.2.2. Sample Processing
-
Collect whole blood samples in appropriate anticoagulant tubes.
-
Measure the activity in a calibrated gamma counter.
-
Record the exact time of sampling and measurement.
-
Decay-correct all measurements to a reference time (e.g., time of injection).
Image and Data Analysis Protocol
3.3.1. Region of Interest (ROI) Definition
-
On the acquired images (planar or SPECT/CT), draw ROIs around the source organs (e.g., kidneys, liver, spleen) and tumors.
-
For planar imaging, background ROIs should also be drawn to correct for background activity.
-
For SPECT/CT, organ and tumor volumes can be more accurately delineated using the co-registered CT images.
3.3.2. Activity Quantification
-
Calculate the geometric mean of the counts from anterior and posterior planar images to correct for tissue attenuation.
-
For SPECT data, use a pre-determined calibration factor (counts/s/MBq) to convert counts to activity.
-
Decay-correct all activity measurements to the time of injection.
3.3.3. Time-Activity Curve Generation
-
Plot the decay-corrected activity in each source organ and tumor as a function of time.
-
Fit the time-activity data to an appropriate mathematical function (e.g., a sum of exponentials) to generate a continuous time-activity curve.
Dosimetry Calculation using the MIRD Schema
The MIRD schema provides a formal framework for calculating the mean absorbed dose to a target organ from a source organ.
The absorbed dose (D) to a target organ is calculated by multiplying the time-integrated activity (Ã) in the source organ by a pre-calculated S-value. The S-value represents the absorbed dose to the target organ per unit of cumulated activity in the source organ and is dependent on the radionuclide and the anatomy of the patient.
Residence Time Calculation
The time-integrated activity (also known as residence time, Ã) is the total number of disintegrations occurring in a source organ over time. It is calculated by integrating the time-activity curve from time zero to infinity.
OLINDA/EXM Software
OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) is a widely used software tool that implements the MIRD schema for calculating internal radiation doses. It contains a library of radionuclide data and S-values for various phantom models (adult male, adult female, pediatric, etc.).
Protocol for using OLINDA/EXM:
-
Input Residence Times: Enter the calculated residence times for each source organ into the software.
-
Select Radionuclide: Choose ¹⁷⁷Lu from the radionuclide library.
-
Select Phantom: Select the appropriate patient phantom model.
-
Calculate Doses: The software will then calculate the absorbed doses to all target organs.
Quantitative Data Summary
The following tables summarize representative biodistribution and absorbed dose data for ¹⁷⁷Lu-DOTA-Octreotide therapy from published studies. It is important to note that these values can vary significantly between patients.
Table 1: Mean Absorbed Doses to Organs per Administered Activity (mGy/MBq)
| Organ | Mean Absorbed Dose (mGy/MBq) | Reference |
| Kidneys | 0.60 ± 0.17 | |
| Liver | 1.64 ± 0.06 | |
| Spleen | 1.36 ± 0.04 | |
| Red Marrow | ~0.09 | |
| Whole Body | 0.08 ± 0.02 |
Table 2: Tumor Absorbed Doses
| Study Population | Mean Tumor Absorbed Dose (Gy) | Reference |
| Patients with Somatostatin Receptor Expressing Tumors | 110.3 ± 115.1 (range: 5.1 to 628.3) | |
| Patients with Advanced Midgut Neuroendocrine Tumors | 224 ± 313 (median: 134) |
Conclusion
Accurate and patient-specific dosimetry is a cornerstone of safe and effective ¹⁷⁷Lu-DOTA-Octreotide therapy. The protocols and data presented in these application notes provide a framework for researchers, scientists, and drug development professionals to implement robust dosimetry practices. By adhering to standardized methodologies like the MIRD schema and utilizing validated software tools, the radiation exposure to patients can be carefully managed while maximizing the therapeutic benefit.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of DOTA-Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator widely used in the development of radiopharmaceuticals. When conjugated to peptides, DOTA forms stable complexes with various metal ions, including radionuclides used for diagnostic imaging (e.g., ⁶⁸Ga, ¹¹¹In) and targeted radiotherapy (e.g., ¹⁷⁷Lu, ⁹⁰Y). The resulting DOTA-peptides are instrumental in targeting specific cellular markers, such as somatostatin receptors overexpressed in neuroendocrine tumors.[1][2]
High-performance liquid chromatography (HPLC) is an indispensable analytical technique for the quality control of DOTA-peptides.[3][4][5] It is employed for purification, quantification, and assessment of chemical and radiochemical purity throughout the development and manufacturing process. This application note provides detailed protocols and methodologies for the reversed-phase HPLC (RP-HPLC) analysis of DOTA-peptides, ensuring the safety and efficacy of these therapeutic and diagnostic agents.
Key Applications of HPLC in DOTA-Peptide Analysis:
-
Purification: Isolation of the desired DOTA-peptide from crude synthesis mixtures.
-
Purity Assessment: Determination of chemical purity by separating the main peptide from synthesis-related impurities.
-
Radiochemical Purity (RCP) Determination: Quantification of the percentage of the radionuclide successfully incorporated into the DOTA-peptide complex.
-
Stability Studies: Evaluation of the stability of DOTA-peptides and their radiolabeled counterparts under various storage and physiological conditions.
-
Quantification: Accurate measurement of the peptide concentration in a sample.
Data Presentation: HPLC Methodologies for DOTA-Peptide Analysis
The following tables summarize typical HPLC conditions for the analysis of DOTA-peptides, compiled from various validated methods.
Table 1: Analytical HPLC Conditions for DOTA-Peptides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Symmetry C18, 3 µm, 120 Å, 3.0 x 150 mm | Econosphere C18, 10 µm, 250 x 4.6 mm | Reversed-phase C18 |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min | 1.1 mL/min | 1.0 mL/min |
| Gradient | Linear Gradient | 5% to 95% B over 30 min | 5% to 70% B over 10-20 min |
| Detection | UV at 220 nm | UV at 220 nm and 280 nm | UV at 278 nm and Radiodetector |
| Column Temp. | Room Temperature | Not Specified | Not Specified |
Table 2: Preparative HPLC Conditions for DOTA-Peptide Purification
| Parameter | General Protocol |
| Column | Semi-preparative or Preparative Reversed-Phase C18 |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | Dependent on column size, typically higher than analytical scale. |
| Gradient | Optimized based on analytical separation, often a shallow gradient (e.g., 1-4% B per minute). |
| Detection | UV at 210-220 nm for monitoring peptide bonds. |
| Fraction Collection | Fractions corresponding to the main peak are collected for subsequent analysis and lyophilization. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment of a DOTA-Peptide
This protocol outlines a general procedure for determining the chemical purity of a non-radiolabeled DOTA-peptide.
1. Materials and Reagents:
- DOTA-peptide sample
- HPLC-grade Water
- HPLC-grade Acetonitrile (ACN)
- Trifluoroacetic Acid (TFA)
- Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
- HPLC system with UV detector
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in Water. Add 1 mL of TFA to 1 L of HPLC-grade water.
- Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.
3. Sample Preparation:
- Dissolve the DOTA-peptide sample in a suitable solvent, such as a mixture of Mobile Phase A and B, to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
- Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
- Inject 20 µL of the prepared sample.
- Run a linear gradient from 5% to 70% Mobile Phase B over 20 minutes.
- Monitor the elution profile at 220 nm and 280 nm.
- Analyze the resulting chromatogram to determine the peak area of the main peptide and any impurities.
5. Data Analysis:
- Calculate the purity of the DOTA-peptide by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Protocol 2: Radio-HPLC for Radiochemical Purity (RCP) of a ⁶⁸Ga-Labeled DOTA-Peptide
This protocol describes the determination of the radiochemical purity of a ⁶⁸Ga-labeled DOTA-peptide.
1. Materials and Reagents:
- ⁶⁸Ga-DOTA-peptide sample
- HPLC-grade Water with 0.1% TFA (Mobile Phase A)
- HPLC-grade Acetonitrile with 0.1% TFA (Mobile Phase B)
- Reversed-phase C18 HPLC column
- Radio-HPLC system equipped with a UV detector and a radioactivity detector (e.g., Scintillation or Gamma detector).
2. Sample Preparation:
- The ⁶⁸Ga-DOTA-peptide is typically used directly from the radiolabeling reaction mixture after a suitable cooling and quenching step.
- Dilution with the initial mobile phase composition may be necessary.
3. Radio-HPLC Method:
- Equilibrate the column with the starting mobile phase conditions.
- Inject a small volume (e.g., 20 µL) of the radiolabeled peptide solution.
- Perform a gradient elution, for example, from 100% water to 100% acetonitrile over a set time.
- Simultaneously monitor the chromatogram with the UV detector (at 220 nm) and the radioactivity detector.
4. Data Analysis:
- Identify the peak corresponding to the radiolabeled DOTA-peptide in the radioactivity chromatogram. Free ⁶⁸Ga will typically elute at the solvent front (retention time of 0.7-1 min).
- Calculate the radiochemical purity by integrating the peak area of the ⁶⁸Ga-DOTA-peptide and dividing it by the total integrated peak area in the radio-chromatogram, expressed as a percentage. A radiochemical purity of >95% is often required for clinical use.
Visualizations
Caption: Workflow for DOTA-Peptide Synthesis, Purification, and Quality Control.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing DOTA-Octreotide Therapeutic Efficacy and Safety
This technical support center is designed for researchers, scientists, and drug development professionals working with DOTA-Octreotide. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound therapy?
This compound is a peptide-receptor radionuclide therapy (PRRT) agent. It consists of two key components: Octreotide, a synthetic analog of the hormone somatostatin, and DOTA, a chelating agent that firmly binds to a radioactive isotope. Many neuroendocrine tumors (NETs) overexpress somatostatin receptors (SSTRs) on their cell surface.[1] The Octreotide portion of the molecule binds with high affinity to these SSTRs, particularly subtype 2 (SSTR2).[2] This allows for the targeted delivery of the attached radionuclide to the tumor cells, leading to localized radiation damage and cell death.[1]
Q2: Which radionuclides are commonly used with this compound and for what purposes?
This compound is versatile and can be labeled with different radionuclides for both diagnostic imaging and therapy.
-
For Therapy (PRRT): Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) are the most common choices. ¹⁷⁷Lu is a beta-emitter with a relatively long half-life, making it suitable for treating tumors.[3] ⁹⁰Y is a more potent beta-emitter and may be used for larger tumors.[4]
-
For Imaging (PET/CT): Gallium-68 (⁶⁸Ga) is frequently used for positron emission tomography (PET) imaging to visualize tumor location and SSTR expression levels before therapy.
Q3: What are the primary mechanisms of toxicity associated with this compound therapy?
The main dose-limiting toxicities are related to the kidneys and bone marrow.
-
Nephrotoxicity: The radiolabeled peptide is excreted through the kidneys and can be reabsorbed by the proximal tubules, leading to a high radiation dose to the kidneys. Co-infusion of amino acid solutions (lysine and arginine) is a standard practice to reduce renal uptake and mitigate this toxicity.
-
Bone Marrow Toxicity: Radiation exposure to the bone marrow can lead to a decrease in blood cell counts (hematotoxicity). Careful dosimetry and patient monitoring are crucial to manage this risk.
Q4: How does the amount of this compound peptide administered affect tumor uptake?
The amount of peptide injected can influence the biodistribution and tumor uptake of the radiopharmaceutical. Studies in rats have shown that the uptake in SSTR2-positive organs follows a bell-shaped curve with increasing peptide amounts. There is an optimal peptide concentration to achieve the highest uptake in target tissues while minimizing radiation to normal organs.
Q5: What is the in vivo stability of ¹⁷⁷Lu-DOTA-TATE, and why is it important?
Recent studies have shown that ¹⁷⁷Lu-DOTA-TATE has a lower in vivo stability than previously thought, with a significant fraction of the radiopharmaceutical being metabolized within 24 hours of injection. Understanding the in vivo stability is crucial for accurate dosimetry calculations and for predicting therapeutic response, as the metabolites may have different biodistribution and clearance profiles compared to the intact radiopharmaceutical.
Troubleshooting Guides
This section provides solutions to common problems encountered during key experimental stages.
Radiolabeling
Problem: Low radiolabeling yield (<95%).
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The optimal pH for labeling DOTA-peptides with radionuclides like ¹⁷⁷Lu and ⁹⁰Y is between 4.0 and 4.5. A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides. Verify the pH of your reaction mixture using a calibrated pH meter. |
| Incorrect Temperature or Incubation Time | Labeling with ¹⁷⁷Lu and ⁹⁰Y is typically complete after 20 minutes at 80°C. Ensure your heating block is accurately calibrated and that the incubation time is sufficient. |
| Presence of Metal Contaminants | Trace metal impurities in reagents or buffers can compete with the radionuclide for chelation by DOTA. Use high-purity, metal-free water and reagents. Consider treating buffers with a chelating resin like Chelex 100. |
| Degraded Peptide or Chelator | Ensure that the this compound peptide has been stored correctly (typically at -20°C or -80°C) and has not expired. |
| Incorrect Molar Ratio of Peptide to Radionuclide | The ratio of this compound to the radionuclide can affect labeling efficiency. An excess of the peptide is generally used to ensure complete complexation of the radionuclide. |
| Radiolysis | At high radioactivities, the emitted radiation can cause the breakdown of the radiolabeled compound. The addition of radical scavengers, such as ascorbic acid or gentisic acid, to the reaction mixture can help to mitigate this effect. |
In Vitro Cell Binding Assays
Problem: High non-specific binding or high background signal.
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Inadequate blocking of non-specific binding sites on cells or plates can lead to high background. Use an appropriate blocking buffer (e.g., BSA-containing buffer) and ensure sufficient incubation time. |
| Primary/Secondary Antibody Concentration Too High (for immunofluorescence-based assays) | If using an antibody-based detection method, the antibody concentration may be too high, leading to non-specific binding. Perform a titration to determine the optimal antibody concentration. |
| Inadequate Washing | Insufficient washing between steps can leave unbound radioligand or antibodies, contributing to high background. Increase the number and duration of wash steps. |
| Cell Health and Density | Unhealthy or overly confluent cells can lead to inconsistent results and high background. Ensure cells are healthy, adherent, and at an appropriate confluence before starting the assay. |
| Autofluorescence | Some cell types exhibit natural fluorescence (autofluorescence), which can interfere with the signal. Include an unstained control to assess the level of autoflorescence. |
In Vivo Biodistribution Studies
Problem: High variability in tumor uptake between animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Tumor Size | Tumor size can affect the uptake of the radiopharmaceutical. Group animals based on tumor volume to reduce variability. |
| Variable SSTR2 Expression | The level of SSTR2 expression can vary between tumors, even within the same cell line. If possible, perform in vitro characterization of SSTR2 expression on the tumor cells prior to in vivo studies. |
| Incorrect Injection Technique | Inaccurate intravenous injection can lead to a portion of the dose being administered subcutaneously or intraperitoneally, altering the biodistribution. Ensure proper training in tail vein injections. |
| Animal Health Status | The overall health of the animals can influence the biodistribution of the radiopharmaceutical. Monitor animals for any signs of illness or distress. |
Data Summary Tables
Table 1: Optimized Radiolabeling Conditions for DOTA-Peptides
| Parameter | ¹⁷⁷Lu | ⁹⁰Y | ¹¹¹In |
| Optimal pH | 4.0 - 4.5 | 4.0 - 4.5 | 4.0 - 4.5 |
| Temperature | 80°C | 80°C | 100°C |
| Incubation Time | 20 min | 20 min | 30 min |
| Data compiled from literature. |
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-DOTA-TATE in NCI-H69 Xenografted Mice (% Injected Dose per Gram)
| Organ | 1 hour | 24 hours | 168 hours (7 days) |
| Tumor | 10.1 ± 1.8 | 8.9 ± 1.2 | 4.2 ± 0.9 |
| Kidneys | 10.0 ± 1.5 | 3.5 ± 0.5 | 0.3 ± 0.1 |
| Liver | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Spleen | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.0 ± 0.0 |
| Lungs | 1.2 ± 0.3 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Blood | 2.5 ± 0.4 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Data represents mean ± standard deviation. |
Table 3: Binding Affinities (IC₅₀ in nM) of Somatostatin Analogs to SSTR2
| Compound | IC₅₀ (nM) for SSTR2 |
| Octreotide | 0.6 |
| Ga-DOTA-TATE | 0.2 |
| Y-DOTA-TATE | 1.6 |
| IC₅₀ values can vary depending on the specific assay conditions. |
Experimental Protocols
Protocol 1: ¹⁷⁷Lu-DOTA-TATE Radiolabeling and Quality Control
This protocol outlines the manual radiolabeling of DOTA-TATE with ¹⁷⁷Lu.
Materials:
-
DOTA-TATE peptide
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Gentisic acid or Ascorbic acid (as a radioprotectant)
-
Sterile, pyrogen-free reaction vial
-
Heating block
-
Radio-TLC system (e.g., silica gel plates) with a suitable mobile phase
-
HPLC system with a radioactivity detector
Procedure:
-
In a sterile vial, dissolve the required amount of DOTA-TATE in the sodium acetate buffer.
-
Add the radioprotectant (e.g., gentisic acid) to the peptide solution.
-
Carefully add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
Ensure the final pH of the reaction mixture is between 4.0 and 4.5. Adjust with buffer if necessary.
-
Incubate the reaction vial in a heating block at 80°C for 20 minutes.
-
Allow the vial to cool to room temperature.
Quality Control:
-
Radiochemical Purity (RCP) by Radio-TLC:
-
Spot a small aliquot (~1 µL) of the reaction mixture onto a TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., 0.1 M sodium citrate, pH 5.5).
-
Analyze the distribution of radioactivity using a radio-TLC scanner. Free ¹⁷⁷Lu will migrate with the solvent front, while ¹⁷⁷Lu-DOTA-TATE will remain at the origin.
-
Calculate the RCP by dividing the radioactivity of the product peak by the total radioactivity. A successful labeling should yield an RCP of >95%.
-
-
RCP by HPLC:
-
Inject a small aliquot of the final product into an HPLC system equipped with a radioactivity detector.
-
Use a suitable column (e.g., C18) and a gradient elution method to separate ¹⁷⁷Lu-DOTA-TATE from free ¹⁷⁷Lu and other impurities.
-
Protocol 2: In Vitro SSTR2 Competitive Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of a test compound for SSTR2.
Materials:
-
SSTR2-expressing cells (e.g., AR42J, NCI-H69)
-
Cell culture medium
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Radiolabeled ligand (e.g., ¹⁷⁷Lu-DOTA-TATE)
-
Unlabeled DOTA-TATE (for determining non-specific binding)
-
Test compound (serially diluted)
-
96-well plates
-
Microplate scintillation counter or gamma counter
Procedure:
-
Cell Seeding: Seed the SSTR2-expressing cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Assay Setup:
-
Total Binding: Add assay buffer, a fixed concentration of the radiolabeled ligand, and cells.
-
Non-Specific Binding (NSB): Add assay buffer, the radiolabeled ligand, a high concentration of unlabeled DOTA-TATE (e.g., 1 µM), and cells.
-
Competitive Binding: Add assay buffer, the radiolabeled ligand, serially diluted test compound, and cells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Washing: Aspirate the medium and wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials or count the wells directly in a microplate counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value of the test compound.
Protocol 3: In Vivo Biodistribution Study in a Mouse Xenograft Model
This protocol outlines a typical biodistribution study in mice bearing tumor xenografts.
Materials:
-
Tumor-bearing mice (e.g., nude mice with SSTR2-expressing tumor xenografts)
-
Radiolabeled this compound
-
Anesthesia
-
Gamma counter
-
Calibrated scale
Procedure:
-
Animal Preparation: Anesthetize the mice.
-
Injection: Administer a known amount of the radiolabeled this compound via tail vein injection.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 168 hours), euthanize a cohort of animals (typically n=3-5 per time point).
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. Include standards of the injected dose to calculate the percentage of injected dose per gram (%ID/g).
Data Analysis:
-
Calculate the %ID/g for each tissue at each time point.
-
Calculate the mean and standard deviation for each tissue and time point.
-
Plot the %ID/g versus time for each tissue to visualize the uptake and clearance kinetics.
Visualizations
Caption: Experimental workflow for this compound therapeutic evaluation.
Caption: Troubleshooting logic for low radiolabeling yield.
Caption: SSTR2-mediated signaling and therapeutic action of ¹⁷⁷Lu-DOTA-Octreotide.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. jpt.com [jpt.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Pharmacokinetics, and Dosimetry of a Long-Acting Radiolabeled Somatostatin Analog 177Lu-DOTA-EB-TATE in Patients with Advanced Metastatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DOTA-Octreotide Renal Toxicity Mitigation
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the renal toxicity associated with DOTA-Octreotide and other radiolabeled somatostatin analogs used in Peptide Receptor Radionuclide Therapy (PRRT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake in the kidneys?
A1: The primary mechanism of renal uptake for this compound and similar radiolabeled peptides is proximal tubular reabsorption following glomerular filtration.[1][2][3][4] This process is mediated by the endocytic receptors megalin and cubilin, which are highly expressed on the apical membrane of proximal tubule cells.[5] Megalin, a large scavenger receptor, plays a crucial role in the endocytosis of a wide range of filtered proteins and peptides from the glomerular filtrate. Studies using megalin-deficient mice have demonstrated a significant reduction (70-85%) in the renal uptake of radiolabeled octreotide, confirming the essential role of this receptor.
Q2: Why is renal toxicity a major concern in PRRT with this compound?
A2: During PRRT, the kidneys are often the dose-limiting organ. The high and prolonged retention of radiolabeled peptides in the renal cortex leads to a significant radiation dose to the kidneys. This can result in radiation-induced nephropathy, a chronic and progressive condition that can lead to renal impairment or failure. The potential for nephrotoxicity limits the maximum tolerated dose of the radiopharmaceutical that can be administered, which may in turn limit the therapeutic efficacy of the treatment.
Q3: What are the established clinical strategies to reduce this compound renal toxicity?
A3: The most established clinical strategy is the co-infusion of a solution of positively charged amino acids, typically L-lysine and L-arginine. These amino acids compete with the positively charged radiolabeled peptides for reabsorption by the megalin-cubilin receptor system in the proximal tubules, thereby reducing renal uptake of the radioactivity. This co-infusion can reduce the renal radiation dose by up to 65%.
Q4: Are there any side effects associated with amino acid co-infusion?
A4: Yes, high doses of basic amino acids can induce side effects such as nausea, vomiting, and hyperkalemia (elevated potassium levels). While hyperkalemia is a frequent side effect, it is often self-limiting and resolves within 24 hours. Researchers should monitor serum electrolytes during and after the infusion.
Q5: What are some alternative or emerging strategies for kidney protection?
A5: Several alternative strategies are being investigated to further reduce renal toxicity:
-
Gelatin-based plasma expanders: Succinylated gelatin solutions, such as Gelofusine, have been shown to be as effective as lysine in reducing renal uptake of radiolabeled octreotide in preclinical studies and early human trials. They are thought to competitively inhibit tubular reabsorption.
-
Albumin fragments: Co-infusion of albumin fragments has been shown to effectively reduce renal uptake of radiolabeled peptides in preclinical models. These fragments compete for megalin-mediated endocytosis.
-
Para-aminohippurate (PAH): Preclinical and early clinical data suggest that PAH, which is secreted by the organic anion transport system in the proximal tubules, can reduce the renal uptake of some radiolabeled peptides.
-
Radioprotectors and Mitigating Agents: Amifostine, a radioprotector, and agents that block the renin-angiotensin-aldosterone system are being explored to mitigate the effects of radiation on the kidneys.
Troubleshooting Guides
Problem: High variability in renal uptake is observed between experimental animals of the same group.
Possible Causes & Solutions:
-
Sex Differences: Studies have shown a significant difference in renal uptake between male and female mice, with females often exhibiting higher uptake. Ensure that experimental groups are balanced for sex, or analyze data for males and females separately.
-
Injection Quality: Inconsistent intravenous injections can lead to variations in biodistribution. Ensure proper training of personnel and verification of successful injection.
-
Animal Health: Underlying health issues can affect renal function and peptide clearance. Use healthy animals from a reputable supplier and monitor their health throughout the experiment.
Problem: The chosen kidney protection strategy is not providing the expected level of reduction in renal uptake.
Possible Causes & Solutions:
-
Timing of Administration: The protective agent must be present at a sufficient concentration in the blood to compete with the radiolabeled peptide for renal reabsorption. The co-infusion should typically start before the administration of the radiopharmaceutical and continue for a defined period afterward. Review and optimize the infusion protocol.
-
Dose of Protective Agent: The dose of the protective agent is critical. Insufficient doses will not lead to effective competition. Refer to established protocols and dose-escalation studies to determine the optimal dose for your animal model.
-
Type of Radiotracer: The effectiveness of a particular protective agent can vary depending on the specific radiolabeled peptide being used. What works for this compound may not be as effective for other peptides. A literature search for the specific peptide is recommended.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of different renal protection strategies from preclinical and clinical studies.
Table 1: Efficacy of Amino Acid Co-infusion in Reducing Renal Uptake
| Species | Radiotracer | Amino Acid(s) | Dose | % Reduction in Renal Uptake | Reference(s) |
| Human | 111In-DTPA-Octreotide | Lysine & Arginine | 25g each in 1L | ~33-65% | |
| Rat | 111In-Octreotide | Lysine | 80 mg | ~46% | |
| Mouse | 111In-Octreotide | Lysine | 20 mg | Comparable to 4mg Gelofusine |
Table 2: Efficacy of Gelatin-Based Plasma Expanders in Reducing Renal Uptake
| Species | Radiotracer | Agent | Dose | % Reduction in Renal Uptake | Reference(s) |
| Human | 111In-Octreotide | Gelofusine | 500 mL | ~39% | |
| Rat | 111In-Octreotide | Gelofusine | 20 mg | ~46% (comparable to 80mg lysine) | |
| Mouse | 111In-Octreotide | Gelofusine | 4 mg | Comparable to 20mg lysine |
Table 3: Efficacy of Albumin Fragments in Reducing Renal Uptake
| Species | Radiotracer | Agent | Dose | % Reduction in Renal Uptake | Reference(s) |
| Rat | 111In-Octreotide | Albumin Fragments | 1-2 mg | As efficient as 80mg lysine | |
| Rat | 111In-Minigastrin | Albumin-derived peptide #6 | 5 mg | ~88% | |
| Rat | 111In-Exendin | Albumin-derived peptide #6 | 5 mg | ~26% | |
| Rat | 111In-Octreotide | Albumin-derived peptide #6 | 5 mg | ~33% |
Experimental Protocols
Protocol 1: In Vivo Evaluation of a Renal Protection Agent in a Rodent Model
-
Animal Model: Use healthy, age-matched rodents (e.g., Wistar rats or BALB/c mice). Acclimatize animals for at least one week before the experiment.
-
Groups:
-
Control Group: Receives vehicle (e.g., PBS) followed by the radiolabeled peptide.
-
Experimental Group: Receives the renal protection agent at a predetermined dose and time course relative to the radiolabeled peptide injection.
-
Positive Control Group (Optional): Receives a standard renal protection agent (e.g., lysine) for comparison.
-
-
Administration:
-
Administer the renal protection agent or vehicle via the appropriate route (e.g., intravenous bolus or infusion). For example, in a rat model, 0.5 mL of the agent can be injected.
-
After a specified time (e.g., 2-5 minutes), administer a known activity of the radiolabeled this compound (e.g., 111In-octreotide) intravenously.
-
-
Biodistribution:
-
At a predetermined time point post-injection (e.g., 20 hours), euthanize the animals.
-
Dissect key organs and tissues, including the kidneys, tumor (if applicable), liver, spleen, and blood.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g in the kidneys between the experimental and control groups to determine the percentage reduction in renal uptake.
-
Statistically analyze the data to determine the significance of the observed differences.
-
Visualizations
Caption: Mechanism of this compound renal uptake and retention.
Caption: Workflow for evaluating renal protection strategies.
References
- 1. Long-term Nephrotoxicity after PRRT: Myth or Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal protection during 177lutetium DOTATATE molecular radiotherapy in children: a proposal for safe amino acid infusional volume during peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting low radiolabeling efficiency of DOTA-Octreotide
Welcome to the technical support center for DOTA-Octreotide radiolabeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the radiolabeling process.
Troubleshooting Guide
This section addresses specific issues that may arise during the radiolabeling of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: What are the most common causes of low radiolabeling efficiency with this compound?
Low radiolabeling efficiency, defined as a low radiochemical yield (RCY), can be attributed to several factors. The most common issues include suboptimal reaction conditions, the presence of metallic impurities, and issues with the quality of the reagents.
A systematic approach to troubleshooting is recommended to identify the root cause of the problem. This typically involves verifying the reaction parameters, ensuring the purity of all components, and performing quality control checks at each stage of the process.
Q2: My radiochemical yield is consistently low. What should I check first?
If you are experiencing consistently low radiochemical yields, the first step is to review and optimize your reaction conditions. Key parameters to verify include pH, temperature, and incubation time.
Troubleshooting Steps:
-
Verify pH: The optimal pH for radiolabeling DOTA-peptides is generally between 4.0 and 4.5.[1][2] A pH below 4.0 can significantly slow down the reaction kinetics, while a pH above 5.0 can lead to the formation of radionuclide hydroxides, reducing the availability of the radionuclide for chelation.[2] Use a calibrated pH meter or high-quality pH strips to confirm the pH of your reaction mixture.
-
Check Temperature and Incubation Time: The required temperature and time can vary depending on the radionuclide being used. For instance, labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete within 20 minutes at 80°C, whereas ¹¹¹In may require 30 minutes at 100°C.[2] Ensure your heating block or water bath is accurately calibrated.
-
Precursor Concentration: The concentration of the this compound precursor can influence the labeling efficiency. Ensure you are using the recommended amount for your specific protocol.
Q3: I suspect metallic ion contamination. How can I identify and prevent it?
Metallic ion impurities are a significant cause of low radiolabeling efficiency as they compete with the desired radionuclide for chelation by the DOTA molecule.[3] Iron (Fe³⁺), zinc (Zn²⁺), copper (Cu²⁺), and lead (Pb²⁺) are common contaminants that can drastically reduce the radiochemical yield.
Identification and Prevention:
-
High-Purity Reagents: Use reagents and water of the highest possible purity (e.g., metal-free or trace metal grade) to minimize the introduction of contaminants.
-
Generator Eluate Quality: If using a generator-produced radionuclide like ⁶⁸Ga, be aware that the eluate can contain metallic impurities from the generator column. Some purification methods, such as using a cation exchange cartridge, can help remove these contaminants.
-
Avoid Metal Contact: Use non-metallic or metal-coated labware and tools to prevent leaching of metal ions into your reaction solutions.
-
Chelating Agents: In some cases, a small amount of a weak chelating agent can be added to scavenge competing metal ions, although this should be done with caution to avoid interfering with the primary labeling reaction.
The following table summarizes the impact of various metal ion contaminants on radiolabeling efficiency.
| Metal Ion | Molar Ratio (Metal/Radionuclide) | Effect on Radiochemical Yield (RCY) | Reference |
| Cu²⁺ | 20 | RCY drops to nearly 0% for ¹⁷⁷Lu-DOTA labeling. | |
| Zn²⁺ | 20 | RCY drops below 10% for ¹⁷⁷Lu-DOTA labeling. | |
| Pb²⁺ | 20 | RCY drops below 10% for ¹⁷⁷Lu-DOTA labeling. | |
| Fe³⁺ | 20 | RCY drops below 20% for ¹⁷⁷Lu-DOTA labeling. |
Q4: How do I perform quality control on my radiolabeled this compound?
Quality control is essential to ensure the radiochemical purity and stability of the final product. The two most common methods for assessing radiochemical purity are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Quality Control Protocols:
-
Radio-HPLC: This is the gold standard for determining radiochemical purity. It separates the radiolabeled peptide from free radionuclide and other impurities. A typical system would use a C18 reverse-phase column with a gradient elution of acetonitrile and water containing a small amount of trifluoroacetic acid.
-
Radio-TLC: A faster, more straightforward method for routine checks. Instant Thin-Layer Chromatography (iTLC) strips can be used with an appropriate mobile phase to separate the labeled peptide from impurities. For example, with a mobile phase of ammonium acetate and methanol, the [⁶⁸Ga]Ga-DOTA-Octreotide will migrate with the solvent front, while free ⁶⁸Ga will remain at the origin.
A radiochemical purity of >95% is generally considered acceptable for preclinical and clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling this compound with Gallium-68?
The optimal pH for labeling DOTA-TATE with ⁶⁸Ga is between 4.0 and 4.5.
Q2: What are the typical incubation times and temperatures for ⁶⁸Ga labeling?
For ⁶⁸Ga-DOTA-TATE, incubation at 90°C for 10 minutes is a commonly used protocol. Some newer chelators may allow for labeling at room temperature.
Q3: What is a good buffer to use for the labeling reaction?
A sodium acetate buffer (e.g., 1 M, pH 4.5) is frequently used for the radiolabeling of DOTA-peptides.
Q4: How can I prevent radiolysis of my radiolabeled peptide?
Radiolysis, the degradation of the compound due to radiation, can be minimized by adding radical scavengers such as ascorbic acid or ethanol to the reaction mixture or final formulation.
Q5: How should I purify the radiolabeled this compound after the reaction?
Purification is typically performed using a preconditioned C18 reversed-phase Sep-Pak cartridge. The radiolabeled peptide is retained on the cartridge while hydrophilic impurities are washed away. The final product is then eluted with an ethanol/water mixture.
Experimental Protocols & Workflows
General Radiolabeling Workflow
The following diagram illustrates a typical workflow for the radiolabeling of this compound with a generator-produced radionuclide like ⁶⁸Ga.
Caption: General workflow for this compound radiolabeling.
Troubleshooting Decision Tree for Low Radiolabeling Efficiency
This decision tree provides a logical pathway for troubleshooting low radiochemical yields.
Caption: Troubleshooting decision tree for low radiolabeling yield.
References
- 1. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of DOTA-Octreotide Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals working with DOTA-Octreotide conjugates. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on improving the in-vivo stability of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the in vivo stability of this compound conjugates?
A1: The in vivo stability of this compound conjugates is primarily affected by two main factors:
-
Enzymatic Degradation: Peptidases present in plasma and tissues can cleave the peptide backbone of octreotide, leading to loss of receptor binding affinity and altered biodistribution.
-
Radiolytic Degradation (for radiolabeled conjugates): The radiation emitted by the chelated radionuclide can generate reactive oxygen species, which can damage the DOTA-peptide conjugate itself. This is particularly relevant for high-energy beta-emitters.[1]
Other contributing factors include temperature, pH, and exposure to light during storage and handling, which can lead to hydrolysis and photodegradation.[2][3]
Q2: How does the choice of radionuclide affect the stability of the conjugate?
A2: The radionuclide can significantly impact stability through radiolysis. Radionuclides emitting particulate radiation like beta particles (e.g., Lutetium-177) or positrons can cause more localized and intense radiolysis compared to gamma emitters.[1] This is because their energy is deposited over a shorter range, leading to a higher concentration of damaging free radicals near the conjugate.[1] Consequently, formulations with beta-emitting radionuclides may necessitate more robust stabilization strategies.
Q3: What is Radiochemical Purity (RCP) and why is it a critical indicator of stability?
A3: Radiochemical Purity (RCP) refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form, which is the intact radiolabeled this compound conjugate. A decrease in RCP over time is a direct measurement of the instability of the radiopharmaceutical. Common radiochemical impurities include the free, unchelated radionuclide and fragments of the degraded peptide. Monitoring RCP is crucial to ensure the product's quality, safety, and efficacy, as impurities can result in altered biodistribution, diminished target uptake, and potential adverse effects.
Q4: What are some common strategies to improve the in vivo stability of this compound conjugates?
A4: Several strategies can be employed to enhance in vivo stability:
-
Chemical Modifications:
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide increases its hydrodynamic size, which can shield it from proteolytic enzymes.
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids can render the peptide less susceptible to enzymatic cleavage.
-
Cyclization: The inherent cyclic structure of octreotide contributes to its stability against proteolysis.
-
-
Formulation with Stabilizers:
-
Antioxidants/Radioprotectants: Ascorbic acid and gentisic acid are commonly used to quench free radicals generated during radiolysis, thereby protecting the conjugate from degradation.
-
Buffers: Maintaining an optimal pH (typically around 4.0-5.0) with a suitable buffer system is critical for preventing hydrolysis.
-
-
Optimization of Radiolabeling Conditions: Careful control of pH, temperature, and reaction time during radiolabeling can minimize the formation of impurities and degradation products from the outset.
Troubleshooting Guides
Problem 1: Low Radiochemical Purity (RCP) Immediately After Radiolabeling
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH of reaction mixture | Verify the pH of the reaction buffer and the final mixture. The optimal pH for radiolabeling DOTA-peptides is typically between 4.0 and 5.0. Use a suitable buffer like sodium acetate to maintain the correct pH. |
| Incorrect temperature or incubation time | Optimize the incubation temperature and time for the specific radionuclide being used. For example, labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete after 20 minutes at 80°C, while ¹¹¹In may require 30 minutes at 100°C. |
| Presence of metal ion impurities | Ensure all reagents and vials are free from trace metal contaminants, which can compete with the radionuclide for chelation by DOTA. Use high-purity water and acid-washed vials. |
| Degraded this compound stock | Prepare a fresh stock solution of the this compound conjugate. Store the stock solution under recommended conditions (typically frozen and protected from light) to prevent degradation. |
| Oxidation of the peptide | Degas all solutions and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Problem 2: Rapid In Vivo Degradation Observed in Pharmacokinetic Studies
| Possible Cause | Troubleshooting Steps |
| Enzymatic degradation in plasma | Perform an in vitro plasma stability assay to confirm susceptibility to plasma enzymes. Consider chemical modifications to the peptide, such as PEGylation or amino acid substitutions, to enhance resistance to proteolysis. |
| Radiolysis in vivo | If using a high-energy radionuclide, co-infuse a radioprotectant like ascorbic acid. Ensure the formulation includes stabilizers. |
| Suboptimal formulation | Review the formulation for the presence of stabilizers. Ensure the pH of the final injectable solution is within the optimal range for stability. |
| Formation of aggregates | Analyze the sample for aggregates using techniques like size-exclusion chromatography. Aggregates can have altered pharmacokinetic profiles. Optimize formulation conditions (e.g., concentration, buffer) to minimize aggregation. |
Quantitative Data Summary
Table 1: In Vivo Stability of ¹⁷⁷Lu-DOTATATE in Human Plasma
| Time Post-Injection | Mean Fraction of Intact ¹⁷⁷Lu-DOTATATE in Plasma (%) |
| 0.5 hours | 87 ± 2 |
| 4 hours | 82 ± 3 |
| 24 hours | 23 ± 5 |
| 96 hours | 1.7 ± 0.9 |
| Data adapted from a study on patients undergoing ¹⁷⁷Lu-DOTATATE therapy. |
Table 2: Binding Affinities (IC50 in nM) of this compound Analogs to Human Somatostatin Receptor Subtypes (SSTRs)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 0.6 | 79 | >1000 | 15 |
| Ga-DOTA-[Tyr3]octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 |
| In-DTPA-[Tyr3]octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 |
| Y-DOTA-[Tyr3]octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 |
| Lower IC50 values indicate higher binding affinity. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a this compound conjugate in plasma over time.
Materials:
-
This compound conjugate
-
Human (or other species) plasma, heparinized
-
Phosphate-buffered saline (PBS)
-
Acetonitrile or other suitable protein precipitation agent
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
HPLC system with a C18 column and a suitable detector (UV or radioactivity detector for radiolabeled conjugates)
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound conjugate.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the this compound conjugate into the plasma at a final concentration of 1 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-conjugate mixture.
-
Protein Precipitation: Immediately add a protein precipitation agent (e.g., 2-3 volumes of cold acetonitrile) to the aliquot to stop enzymatic activity.
-
Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by HPLC to quantify the amount of intact conjugate remaining.
-
Data Analysis: Calculate the percentage of the intact conjugate remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) of the conjugate in plasma.
Protocol 2: Quality Control of Radiolabeled this compound by Radio-HPLC
Objective: To determine the radiochemical purity (RCP) of a radiolabeled this compound conjugate.
Materials:
-
Radiolabeled this compound sample
-
HPLC system equipped with a C18 reversed-phase column, a UV detector, and a radioactivity detector connected in series.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Non-radiolabeled this compound standard
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Standard Injection: Inject a solution of the non-radiolabeled this compound standard to determine its retention time via UV detection.
-
Sample Preparation: Dilute a small aliquot of the radiolabeled this compound preparation with the mobile phase to an appropriate activity concentration for the radioactivity detector.
-
Injection and Analysis: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Run a gradient elution, for example, from 20% to 50% Mobile Phase B over 20 minutes, while monitoring both UV and radioactivity signals.
-
Data Analysis:
-
Integrate the peaks in the radioactivity chromatogram.
-
Calculate the RCP by dividing the peak area of the intact radiolabeled conjugate by the total area of all radioactive peaks and multiplying by 100.
-
Visualizations
Caption: Workflow for Radiolabeling and Stability Testing of this compound.
Caption: Troubleshooting Logic for Low In Vivo Stability of this compound.
References
Technical Support Center: Overcoming Resistance to DOTA-Octreotide Based Therapies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate challenges and resistance encountered during experiments with DOTA-Octreotide based therapies.
I. Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during in-vitro and in-vivo experiments.
Issue 1: Reduced or No Therapeutic Efficacy in Cell Culture Models
Description: You observe a lack of cytotoxic or anti-proliferative effects of your this compound conjugate in a neuroendocrine tumor (NET) cell line that is expected to be sensitive.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Low Somatostatin Receptor 2 (SSTR2) Expression | 1. Verify SSTR2 Expression: Confirm SSTR2 mRNA and protein levels in your cell line using qPCR, Western blot, or flow cytometry. Compare these levels to those found in human NET tissues.[1] 2. Use a Positive Control Cell Line: Employ a cell line with known high SSTR2 expression (e.g., AR42J) as a positive control.[2] 3. Consider SSTR2 Re-expression: If SSTR2 levels are low, transiently or stably transfect your cell line with an SSTR2 expression vector. Note that this may not always restore sensitivity.[1][3] | Protocol 1: Quantitative PCR (qPCR) for SSTR2 Expression Protocol 2: Western Blot for SSTR2 Protein |
| Receptor Desensitization or Internalization | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for your this compound conjugate. Prolonged exposure can lead to receptor downregulation. 2. Pulsed Treatment: Consider a pulsed treatment regimen, where the cells are exposed to the compound for a shorter period, followed by a wash-out and incubation in fresh media. | Protocol 3: Receptor Internalization Assay |
| Compound Degradation | 1. Fresh Preparation: Prepare fresh stock solutions of your this compound conjugate for each experiment. 2. Proper Storage: Ensure the compound is stored at the recommended temperature, protected from light and repeated freeze-thaw cycles. | N/A |
| Suboptimal Assay Conditions | 1. Optimize Cell Density: Titrate the cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[4] 2. Dose-Response Curve: Perform a detailed dose-response experiment with a wide range of concentrations (e.g., 0.01 nM to 10 µM) to determine the IC50 value. | Protocol 4: Cell Viability/Proliferation Assay (MTT/XTT) |
Issue 2: Inconsistent Results in Receptor Binding Assays
Description: You are observing high variability in the calculated binding affinity (IC50) of your this compound conjugate.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Reagent Instability | 1. Peptide Integrity: Ensure the stability of your this compound conjugate by storing it properly and preparing fresh solutions. 2. Radioligand Quality: Verify the purity and specific activity of the radioligand used in the competition assay. | N/A |
| Assay Setup Variability | 1. Equilibrium Conditions: Ensure the incubation time is sufficient to reach binding equilibrium. 2. Washing Steps: Optimize washing steps to efficiently remove unbound ligand without dislodging specifically bound ligand. 3. Non-Specific Binding: Use appropriate blocking agents to minimize non-specific binding. | Protocol 5: Competitive Receptor Binding Assay |
| Cell Membrane Preparation Quality | 1. Consistent Preparation: Standardize your cell membrane preparation protocol to ensure consistency between batches. 2. Protease Inhibitors: Always include protease inhibitors in your homogenization buffer to prevent receptor degradation. | Protocol 6: Cell Membrane Preparation |
Issue 3: Lack of In-Vivo Tumor Response
Description: Your this compound based radiopharmaceutical does not show significant anti-tumor effects in a xenograft or allograft animal model.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Suboptimal Biodistribution | 1. Biodistribution Study: Perform a biodistribution study to determine the uptake of the radiopharmaceutical in the tumor and other organs at various time points. 2. Imaging: Use SPECT/CT or PET/CT imaging to visualize the localization of the radiopharmaceutical. | Protocol 7: In-Vivo Biodistribution Study |
| Tumor Heterogeneity | 1. Receptor Imaging: Assess SSTR2 expression in the tumor using imaging techniques like 68Ga-DOTATATE PET to confirm target availability. 2. Immunohistochemistry: Perform immunohistochemistry on tumor sections to evaluate the uniformity of SSTR2 expression. | N/A |
| Radiation Resistance of the Tumor Model | 1. Fractionated Dosing: Consider a fractionated treatment schedule, as some studies suggest this can increase tumor response. 2. Combination Therapy: Explore combining the this compound therapy with other agents, such as PARP inhibitors or chemotherapy, which have been shown to enhance efficacy. | N/A |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound based therapies?
This compound is a synthetic analog of somatostatin. It works by binding to somatostatin receptors (SSTRs), primarily SSTR2, which are overexpressed on the surface of many neuroendocrine tumors. When chelated with a radionuclide (e.g., 177Lu, 90Y), the this compound conjugate delivers a targeted dose of radiation to the tumor cells, leading to DNA damage and cell death. This targeted approach is known as Peptide Receptor Radionuclide Therapy (PRRT).
Q2: How can I confirm that the observed effects of my this compound conjugate are on-target?
To confirm that the effects are mediated by SSTR2, you can perform the following experiments:
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Receptor Expression Analysis: Verify SSTR2 expression in your cell model.
-
Use of a Specific Antagonist: Co-treatment with a specific SSTR2 antagonist should reverse the effects of your compound.
-
Receptor Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate SSTR2 expression should abolish the cellular response to your this compound conjugate.
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Control Cell Line: Use a cell line known to be negative for SSTR2 expression as a negative control.
Q3: What are the known molecular mechanisms of resistance to somatostatin analogs like Octreotide?
Resistance to somatostatin analogs is a complex phenomenon that can involve:
-
Low SSTR expression: Some tumor cells inherently have low levels of SSTRs, making them less responsive to treatment.
-
Receptor downregulation: Prolonged exposure to somatostatin analogs can lead to the downregulation and internalization of SSTRs.
-
Genetic and epigenetic modifications: Alterations in genes involved in SSTR signaling pathways or epigenetic silencing of the SSTR2 gene can contribute to resistance.
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Tumor heterogeneity: Variations in SSTR expression within a tumor can lead to a mixed response, with some cells being sensitive and others resistant.
Q4: Can combination therapies overcome resistance to this compound?
Yes, several studies have explored combination therapies to enhance the efficacy of PRRT and overcome resistance. For instance, combining 177Lu-DOTA-octreotate with PARP inhibitors has been shown to increase DNA damage and improve anti-tumor efficacy in preclinical models. Combination with radiosensitizing chemotherapy has also been investigated. The rationale is to target multiple pathways involved in tumor growth and survival simultaneously.
Q5: What are typical binding affinities for this compound analogs to SSTR subtypes?
The binding affinity (IC50) can vary depending on the specific analog and the cell line used. Below is a table summarizing some reported IC50 values.
| Compound | SSTR Subtype | Cell Line | IC50 (nM) |
| Y-DOTA-[Tyr3]-octreotate | SSTR2 | sst2 transfected cells | 1.6 |
| Ga-DOTA-[Tyr3]-octreotate | SSTR2 | sst2 transfected cells | 0.2 |
| Y-DOTA-octreotide | SSTR3 | sst3 transfected cells | High Affinity |
| Y-DOTA-lanreotide | SSTR5 | - | High Affinity |
III. Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for SSTR2 Expression
-
RNA Extraction: Isolate total RNA from your cell line using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using SSTR2-specific primers and a suitable master mix.
-
Data Analysis: Quantify the relative expression of SSTR2 mRNA, normalizing to a housekeeping gene (e.g., GAPDH).
Protocol 2: Western Blot for SSTR2 Protein
-
Protein Extraction: Lyse cells and quantify total protein concentration.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SSTR2.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze band intensity relative to a loading control (e.g., β-actin).
Protocol 3: Receptor Internalization Assay
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Cell Seeding: Seed cells expressing SSTR2 in a suitable plate.
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Radioligand Binding: Incubate cells with a radiolabeled this compound analog at 4°C to allow surface binding.
-
Induce Internalization: Shift the temperature to 37°C for various time points to allow internalization.
-
Acid Wash: Remove surface-bound radioligand with an acid wash (e.g., glycine buffer, pH 2.5).
-
Cell Lysis and Counting: Lyse the cells and measure the internalized radioactivity using a gamma counter.
Protocol 4: Cell Viability/Proliferation Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.
-
Treatment: Treat cells with a serial dilution of the this compound conjugate. Include a vehicle control.
-
Incubation: Incubate for a predetermined duration (e.g., 48-72 hours).
-
Add Reagent: Add MTT or XTT reagent to the wells and incubate.
-
Read Absorbance: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 5: Competitive Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells expressing the target receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr³]-Octreotide), and serial dilutions of your non-radiolabeled this compound conjugate.
-
Incubation: Incubate to reach binding equilibrium (e.g., 60 minutes at 25°C).
-
Harvesting: Rapidly filter the contents of each well to separate bound from unbound radioligand.
-
Washing: Wash filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to calculate the IC50 value.
Protocol 6: Cell Membrane Preparation
-
Cell Culture: Culture cells expressing the target receptor to confluency.
-
Harvesting: Harvest the cells and wash with ice-cold PBS.
-
Homogenization: Homogenize the cells in an ice-cold buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Ultracentrifugation: Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspension: Resuspend the membrane pellet in an appropriate assay buffer.
Protocol 7: In-Vivo Biodistribution Study
-
Animal Model: Use tumor-bearing mice (xenograft or allograft).
-
Injection: Inject the radiolabeled this compound conjugate intravenously.
-
Time Points: At selected time points post-injection, euthanize a cohort of animals.
-
Organ Harvesting: Dissect and weigh the tumor and major organs.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g).
IV. Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for Low Efficacy.
References
Reducing off-target accumulation of radiolabeled DOTA-Octreotide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the off-target accumulation of radiolabeled DOTA-Octreotide.
I. Troubleshooting Guides
Issue 1: High Renal Uptake of Radiolabeled this compound
High kidney accumulation is a common challenge, primarily due to the reabsorption of the radiolabeled peptide in the proximal tubules. This can lead to significant nephrotoxicity, limiting the therapeutic efficacy.[1]
Possible Causes and Solutions:
-
Inadequate Renal Protection: The co-infusion of positively charged amino acids, such as lysine and arginine, is a standard method to competitively inhibit the tubular reabsorption of this compound.[2][3] Insufficient dosage or improper timing of the amino acid infusion can lead to high renal uptake.
-
Troubleshooting Steps:
-
Verify Amino Acid Protocol: Ensure the correct dosage and infusion schedule are being followed. A commonly used protocol involves the co-infusion of a solution containing 25g of lysine and 25g of arginine.[4][5]
-
Optimize Infusion Timing: The amino acid solution should be administered starting before and continuing during the infusion of the radiolabeled peptide to ensure competitive inhibition.
-
Consider Alternative Protective Agents: In cases of intolerance or inadequate response to amino acids, consider alternatives like Gelofusine, a gelatin-based plasma expander, or albumin fragments, which have also been shown to reduce renal uptake.
-
-
-
Peptide Charge: The net charge of the DOTA-peptide conjugate can significantly influence its biodistribution. Positively charged peptides tend to have higher renal retention.
-
Troubleshooting Steps:
-
Review Peptide Design: If developing novel this compound analogs, consider modifications that result in a more neutral or slightly negative net charge to promote faster renal excretion.
-
Characterize Existing Conjugate: Ensure the charge characteristics of the synthesized radiopharmaceutical are consistent and as expected.
-
-
-
Radiolabeling Impurities: The presence of free radiometal or other radiochemical impurities can alter the biodistribution profile and contribute to non-specific uptake in the kidneys.
-
Troubleshooting Steps:
-
Perform Rigorous Quality Control: Implement and follow strict quality control procedures to ensure high radiochemical purity of the final product.
-
Optimize Radiolabeling Conditions: Factors such as pH, temperature, and incubation time can impact labeling efficiency and purity. Ensure these parameters are optimized and controlled.
-
-
Issue 2: Elevated Liver Uptake
While less common than renal accumulation, significant liver uptake can obscure the detection of hepatic metastases and contribute to off-target radiation dose.
Possible Causes and Solutions:
-
Physicochemical Properties of the Conjugate: Lipophilicity and the nature of the chelator and linker can influence hepatic uptake.
-
Troubleshooting Steps:
-
Modify Peptide Linker: The introduction of hydrophilic linkers can sometimes reduce liver uptake.
-
Evaluate Chelator Choice: Different chelators can result in radiometabolites with varying degrees of liver retention.
-
-
-
Formation of Colloids: Poor radiolabeling conditions can lead to the formation of radioactive colloids, which are readily taken up by the reticuloendothelial system, including the liver and spleen.
-
Troubleshooting Steps:
-
Optimize pH of Labeling Reaction: Maintain the optimal pH during radiolabeling to prevent the formation of radiometal hydroxides and colloids.
-
Ensure Precursor Quality: Use high-quality peptide precursors and reagents to avoid impurities that can interfere with the labeling process.
-
-
-
Expression of Somatostatin Receptors (SSTRs) in Liver: While healthy liver tissue has low SSTR expression, some liver metastases from neuroendocrine tumors may have variable or low receptor density, leading to a lower tumor-to-liver uptake ratio. In some cases, non-specific uptake mechanisms in the liver can also play a role.
-
Troubleshooting Steps:
-
Confirm SSTR Expression: Utilize immunohistochemistry or other methods to confirm SSTR expression in liver lesions.
-
Improve Tumor-to-Background Ratio: Co-administration of non-radiolabeled ("cold") somatostatin analogs has been shown to reduce uptake in normal liver and spleen tissue, potentially improving the tumor-to-liver ratio without significantly affecting tumor uptake.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of renal uptake of radiolabeled this compound?
A1: The primary mechanism is glomerular filtration followed by reabsorption in the proximal convoluted tubules. This reabsorption is mediated by the megalin and cubilin endocytic receptors on the apical membrane of the tubular cells. Once internalized, the radiolabeled peptide is trapped within the lysosomal compartment of the cells, leading to prolonged retention of radioactivity.
Q2: How does co-infusion of amino acids reduce kidney uptake?
A2: Positively charged amino acids, such as lysine and arginine, compete with the positively charged regions of this compound for binding to the megalin receptor in the proximal tubules. This competitive inhibition saturates the receptors, reducing the reabsorption of the radiolabeled peptide and promoting its excretion in the urine.
Q3: What are the potential side effects of amino acid infusion?
A3: The infusion of large amounts of amino acids can sometimes lead to side effects such as nausea, vomiting, and hyperkalemia (elevated potassium levels). It is crucial to monitor patients for these effects during and after the infusion.
Q4: Can the charge of the DOTA-peptide be modified to reduce renal uptake?
A4: Yes, modifying the net charge of the peptide can significantly impact renal uptake. Studies have shown that introducing negative charges or creating a net-neutral peptide can lead to lower kidney retention and faster excretion compared to positively charged analogs. However, it is important to ensure that these modifications do not negatively affect the peptide's affinity for the somatostatin receptor and tumor uptake.
Q5: What are the key quality control tests for radiolabeled this compound?
A5: Key quality control tests include:
-
Radiochemical Purity: To determine the percentage of the desired radiolabeled peptide versus impurities like free radiometal and other radiolabeled species. This is typically assessed using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
pH: To ensure the final product is within a physiologically acceptable range.
-
Sterility and Endotoxins: To ensure the product is free from microbial contamination and pyrogens for safe in vivo administration.
-
Radionuclidic Purity: To confirm the identity and purity of the radionuclide being used.
Q6: How can I troubleshoot low radiolabeling efficiency?
A6: Low radiolabeling efficiency can be caused by several factors:
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation. The optimal pH is typically between 4.0 and 5.0.
-
Incorrect Temperature or Incubation Time: Ensure the reaction is carried out at the recommended temperature and for a sufficient duration.
-
Presence of Metal Contaminants: Trace metal impurities in the reagents or from the generator eluate can compete with the desired radionuclide for the DOTA chelator.
-
Degraded Peptide Precursor: Ensure the this compound precursor is stored properly and has not degraded.
III. Data Presentation
Table 1: Efficacy of Different Strategies in Reducing Renal Uptake of Radiolabeled this compound
| Intervention | Animal/Human Model | Radiolabeled Peptide | Reduction in Renal Uptake (%) | Reference(s) |
| Amino Acid Co-infusion | ||||
| Mixed Amino Acids (4h infusion) | Human | [⁸⁶Y]this compound | 21% | |
| Lysine and Arginine | Human | [¹¹¹In]DTPA-Octreotide | 33% | |
| Lysine (75g) | Human | [¹¹¹In]DTPA-Octreotide | 44% | |
| Plasma Expanders | ||||
| Gelofusine | Human | [¹¹¹In]Octreotide | 45% | |
| Albumin Fragments | ||||
| FRALB-C (5mg) | Rat | [¹¹¹In]Octreotide | 33% | |
| FRALB < 50 (5mg) | Rat | [¹¹¹In]Octreotide | 30% |
Table 2: Impact of Peptide Net Charge on Renal Uptake of [⁶⁸Ga]Ga-DOTA-TATE Derivatives in Mice
| Net Charge of Peptide | Renal Uptake (%ID/g at 2h post-injection) | Reference(s) |
| +2 | ~333 | |
| +1 | ~272 | |
| 0 | ~74 | |
| -1 | ~15 | |
| -2 | ~16 |
IV. Experimental Protocols
Protocol 1: Co-infusion of Amino Acids for Renal Protection during PRRT
This protocol is a general guideline and should be adapted based on institutional policies and specific patient or animal model requirements.
Materials:
-
Sterile solution of L-lysine and L-arginine (typically 25g of each in 1-2 L of normal saline).
-
Infusion pump.
-
Intravenous (IV) access equipment.
-
Radiolabeled this compound solution for injection.
-
Anti-nausea medication (e.g., ondansetron), as prescribed.
Procedure:
-
Establish IV access for both the amino acid infusion and the radiopharmaceutical administration. A separate line for each is recommended.
-
Administer anti-nausea medication approximately 30 minutes before starting the amino acid infusion, if required.
-
Begin the infusion of the lysine and arginine solution 30-60 minutes prior to the administration of the radiolabeled this compound.
-
The amino acid solution is typically infused over a period of 4 hours.
-
Administer the radiolabeled this compound via slow intravenous infusion over approximately 30 minutes, while the amino acid infusion is ongoing.
-
Continue the amino acid infusion for the remainder of the 4-hour period.
-
Monitor the subject for any adverse reactions, such as nausea, vomiting, or signs of hyperkalemia.
Protocol 2: Quality Control of [⁶⁸Ga]Ga-DOTA-Octreotide using ITLC
This is a rapid quality control method to determine radiochemical purity.
Materials:
-
Instant thin-layer chromatography (ITLC) strips (e.g., silica gel impregnated).
-
Mobile phase (e.g., a mixture of ammonium acetate and methanol).
-
Developing chamber.
-
Radio-TLC scanner or gamma counter.
-
Sample of the final [⁶⁸Ga]Ga-DOTA-Octreotide product.
Procedure:
-
Prepare the developing chamber by adding the mobile phase.
-
Spot a small amount (1-2 µL) of the [⁶⁸Ga]Ga-DOTA-Octreotide solution onto the origin of an ITLC strip.
-
Place the strip into the developing chamber and allow the mobile phase to ascend the strip.
-
Once the solvent front has reached the top of the strip, remove it from the chamber and allow it to dry.
-
In this system, the radiolabeled peptide ([⁶⁸Ga]Ga-DOTA-Octreotide) will migrate with the solvent front (Rf = 0.8-1.0), while free ⁶⁸Ga and colloidal ⁶⁸Ga will remain at the origin (Rf = 0.0-0.1).
-
Scan the strip using a radio-TLC scanner or cut the strip into sections and count in a gamma counter to determine the distribution of radioactivity.
-
Calculate the radiochemical purity by dividing the counts in the product peak by the total counts on the strip and multiplying by 100. A radiochemical purity of >95% is generally considered acceptable.
V. Visualizations
Caption: Megalin-mediated endocytosis of this compound and competitive inhibition by amino acids.
Caption: Workflow for reducing renal uptake of radiolabeled this compound.
References
Refinement of DOTA-Octreotide imaging protocols for better resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA-Octreotide imaging. Our goal is to help you achieve higher resolution and more reliable data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended patient preparation protocol before a 68Ga-DOTA-TATE PET/CT scan?
A1: While fasting is not strictly required, it is advisable. Patients should be well-hydrated to improve image quality and reduce radiation dose to the kidneys and bladder by promoting the excretion of unbound radiotracer.[1][2] It is also recommended that patients void immediately before the scan to minimize interference from bladder activity.[1] For patients on somatostatin analog therapy, it is suggested to schedule the scan just before the next dose. Discontinuation of short-acting analogs for 24 hours and long-acting analogs for 3-4 weeks may be considered, though some studies suggest that therapy does not significantly decrease tumor uptake and may even improve the tumor-to-background ratio.[1][3]
Q2: What is the typical injected activity and uptake time for 68Ga-DOTA-TATE?
A2: The typical injected activity of 68Ga-DOTA-TATE is administered intravenously, with a dosage often calculated based on patient weight (e.g., 2.04 ± 0.19 MBq/kg). Following the injection, there is an uptake period of approximately 45 to 60 minutes, during which the patient should rest in isolation.
Q3: What are the common sites of physiological uptake of 68Ga-DOTA-TATE that could be mistaken for pathology?
A3: High physiological uptake is normally seen in the spleen, kidneys, adrenal glands, and pituitary gland. The uncinate process of the pancreas also frequently shows increased uptake, which is a normal variant. Low-grade activity can be seen in the thyroid, salivary glands, liver, and bone marrow. Understanding this normal biodistribution is crucial to avoid misinterpretation of images.
Q4: Can inflammatory processes affect the 68Ga-DOTA-TATE scan results?
A4: Yes, active inflammatory processes can show 68Ga-DOTA-TATE uptake because activated white blood cells, particularly macrophages, can express somatostatin receptors (SSTR2). This can lead to false-positive findings in conditions like reactive lymph nodes, prostatitis, or recent fractures.
Troubleshooting Guide
Issue 1: Poor Image Resolution and High Image Noise
Q: My images have low resolution and appear noisy. How can I improve this?
A: Poor image resolution and high noise can often be addressed by optimizing the image reconstruction algorithm.
-
Consider Advanced Reconstruction Algorithms: Traditional Ordered Subset Expectation Maximization (OSEM) algorithms can sometimes amplify noise. Newer algorithms like Block Sequential Regularized Expectation Maximization (BSREM) or Total Variation Regularized Expectation Maximization (TVREM) have been shown to reduce image noise and improve the signal-to-noise ratio (SNR).
-
Point-Spread Function (PSF) Correction: Incorporating PSF correction during reconstruction can improve spatial resolution and increase standardized uptake values (SUVs), especially in smaller lesions. PSF reconstruction has been shown to reduce the partial volume effect.
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Optimize Iterations and Subsets: For OSEM reconstructions, increasing the number of iterations and subsets can improve the tumor-to-background signal ratio, leading to sharper images. However, this must be balanced, as too many iterations can also increase noise.
-
Post-Reconstruction Filtering: Applying a Gaussian filter after reconstruction can smooth the image and reduce noise, but an overly aggressive filter may blur smaller details.
Issue 2: Low SUVmax in Small Lesions
Q: I am having difficulty detecting small lesions, and their SUVmax values seem artificially low. What could be the cause?
A: This is likely due to the partial volume effect, where the limited resolution of the PET scanner causes the signal from a small lesion to be averaged with the surrounding tissue, underestimating its true activity.
-
Utilize PSF Reconstruction: As mentioned, PSF reconstruction can help counteract the partial volume effect and provide more accurate SUV measurements for small lesions (<2 cm). Studies have shown that PSF reconstruction can lead to a significant increase in SUVmax, particularly in smaller tumors.
-
Advanced Reconstruction Algorithms: Algorithms like TVREM have demonstrated an improvement in SUVmax, SNR, and tumor-to-background ratio (TBR), especially for lesions smaller than 10 mm in diameter.
Issue 3: Motion Artifacts
Q: There are misalignments between my PET and CT images, particularly near the diaphragm. How can I minimize these motion artifacts?
A: Respiratory motion is a common cause of artifacts in the upper abdomen.
-
Patient Positioning and Instruction: Ensure the patient is comfortable and breathing normally and calmly during the acquisition.
-
Respiratory Gating: If available, using respiratory gating techniques can help to acquire data at specific points in the breathing cycle, reducing motion blur.
-
Image Registration: Post-acquisition image registration software can sometimes be used to correct for minor misalignments between the PET and CT scans.
Data on Reconstruction Algorithm Performance
The choice of reconstruction algorithm significantly impacts quantitative image metrics. The following tables summarize the effects of different algorithms compared to the standard OSEM.
Table 1: Impact of Point-Spread Function (PSF) Reconstruction on Quantitative Parameters
| Parameter | Mean Percentage Change with PSF | Impact on Lesions < 2 cm |
| SUVmax | ▲ 27.5% | Greater Increase |
| SUVpeak | ▲ 15.5% | Greater Increase |
| Metabolic Tumor Volume (MTV) | ▼ -18.6% (Variable) | Greater Decrease |
| Tumor Heterogeneity (AUC) | ▼ -7.1% (Increased Heterogeneity) | Greater Decrease |
Data sourced from studies comparing PSF with non-PSF reconstructions.
Table 2: Comparison of Advanced Reconstruction Algorithms to OSEM
| Algorithm | Key Advantages | Impact on Image Quality |
| BSREM | Reduces noise amplification during reconstruction. | Significantly higher Signal-to-Noise Ratio (SNR) compared to OSEM. |
| TVREM | Can reduce image noise and potentially shorten acquisition time. | Improved SNR and Tumor-to-Background Ratio (TBR), especially for small lesions. |
Experimental Protocols
Optimized Protocol for 68Ga-DOTA-TATE PET/CT Imaging
-
Patient Preparation:
-
Ensure the patient is well-hydrated.
-
Have the patient void immediately before the scan.
-
For patients on somatostatin analogs, schedule the scan prior to their next dose.
-
-
Radiopharmaceutical Administration:
-
Administer 68Ga-DOTA-TATE intravenously. A weight-based dosage (e.g., 2.04 ± 0.19 MBq/kg) can be used.
-
Follow with a saline flush to ensure complete administration.
-
-
Uptake Phase:
-
Allow for a 50-70 minute uptake period.
-
The patient should be in a resting state in a quiet, isolated area.
-
-
Image Acquisition:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization. (e.g., 120 kV, 100 mAs, 3-mm slice thickness).
-
Acquire PET data immediately following the CT scan, typically covering 5-6 bed positions at 3 minutes per bed.
-
-
Image Reconstruction:
-
For optimal resolution and quantitative accuracy, especially for small lesions, use an advanced reconstruction algorithm such as BSREM or TVREM, or an OSEM algorithm that includes both Time-of-Flight (TOF) and PSF corrections.
-
Example OSEM + PSF Parameters: 4 iterations, 28 subsets, with a 7 mm Gaussian post-reconstruction filter has been used in some studies.
-
Example BSREM Parameter: A noise penalization factor (β) of 300 has been shown to provide good visual image quality and lesion detectability.
-
Visualizations
Caption: Experimental workflow for high-resolution this compound PET/CT imaging.
Caption: Troubleshooting flowchart for common this compound imaging issues.
References
Impact of chelator modification on DOTA-Octreotide pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chelator-modified DOTA-Octreotide and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We synthesized a new this compound analog with a modified chelator, and now we observe significantly altered tumor uptake compared to the parent molecule. Why is this happening?
A1: Modifying the chelator on this compound can significantly impact its pharmacokinetic properties, including tumor uptake. Several factors related to the new chelator could be responsible:
-
Changes in Receptor Binding Affinity: The addition or modification of a chelator can alter the conformation of the peptide, affecting its ability to bind to somatostatin receptors (SSTRs). Even minor structural changes can have a profound effect on the binding affinity. For instance, increasing the number of carboxylate groups on NOTA-based chelators has been shown to reduce binding affinity.[1][2] It is crucial to perform competitive binding assays to determine the IC50 value of your new conjugate.
-
Altered Internalization Rate: The rate at which the radiolabeled peptide is internalized by tumor cells upon receptor binding can be affected by the chelator. Studies have shown that modifications to the chelator, such as varying the number of carboxylate groups, can lead to decreased internalization, which in turn can reduce tumor retention of the radiopharmaceutical.[1][2]
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Overall Molecular Charge and Hydrophilicity: Changes in the chelator can alter the overall charge and hydrophilicity of the molecule. These changes can influence how the molecule interacts with blood components, tissues, and how it is cleared from the body, thereby affecting the amount of the agent that reaches the tumor.
Troubleshooting Steps:
-
Characterize Receptor Binding: Perform in vitro competitive binding assays using SSTR-expressing cell lines (e.g., AR42J) to determine the IC50 value of your new conjugate compared to a standard like 68Ga-DOTATOC.[1]
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Assess Internalization: Conduct in vitro internalization studies to compare the rate and extent of cellular uptake of your modified peptide against the original.
-
Evaluate Lipophilicity: Determine the partition coefficient (LogP) of the new compound to understand how its hydrophilicity has changed.
Q2: Our modified this compound analog shows unexpectedly high kidney and/or liver uptake. What is the cause and how can we mitigate this?
A2: High uptake in clearance organs like the kidneys and liver is a common challenge. The reasons can be multifaceted:
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Kidney Retention: High kidney uptake is often linked to the number of charged groups, such as carboxylates, in the chelator. While it might seem counterintuitive, an increased number of carboxylates does not always lead to lower kidney retention. The selection of the chelating system itself plays a significant role in altering renal retention.
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Liver Uptake: Increased liver uptake can sometimes be an indicator of lower in vivo stability of the radiometal-chelator complex. If the radiometal dissociates from the chelator, it can be taken up by the liver. For example, the lower stability of the DOTA-Ga(III) complex compared to the NOTA-Ga(III) complex could be a contributing factor to different liver retention profiles. Additionally, changes in the overall hydrophobicity of the molecule can lead to increased hepatobiliary clearance.
-
Elimination Pathway: All synthetic somatostatin analogues are predominantly cleared through urine excretion. However, modifications can alter the balance of renal and hepatic clearance.
Troubleshooting and Mitigation Strategies:
-
In Vivo Stability Assessment: Evaluate the stability of the radiolabeled conjugate in serum to check for dissociation of the radiometal.
-
Biodistribution Studies: Conduct detailed biodistribution studies in an appropriate animal model to quantify uptake in all major organs at multiple time points. This will help characterize the pharmacokinetic profile.
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Linker Modification: Consider incorporating a linker between the peptide and the chelator. The choice of linker can significantly influence pharmacokinetic properties and potentially reduce uptake in non-target organs.
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Co-injection Strategies: In some cases, co-injection of agents like albumin fragments has been shown to reduce kidney uptake of radiolabeled peptides.
Q3: We are having issues with the radiolabeling efficiency of our new DOTA-peptide conjugate. What are the critical parameters to optimize?
A3: Achieving high radiochemical purity and specific activity is crucial. Several factors influence the kinetics and efficiency of radiolabeling DOTA-peptides:
-
pH of the Reaction: The pH is a critical parameter. For many common radionuclides like 90Y, 111In, and 177Lu, the optimal pH for labeling DOTA-peptides is between 4.0 and 4.5. A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides, which also hinders labeling.
-
Temperature and Incubation Time: DOTA-chelation often requires heating. Labeling with 90Y and 177Lu is typically complete within 20 minutes at 80°C, whereas 111In may require 30 minutes at 100°C. For 68Ga, incubation at 95°C for 10 minutes is common.
-
Molar Ratio of Peptide to Radionuclide: To achieve high specific activity, it's desirable to use a minimal molar excess of the DOTA-peptide over the radionuclide.
-
Contaminants: Trace metal contaminants in the radionuclide preparation can compete with the intended radiometal for chelation by DOTA. For example, Cd2+ is a known competitor for 111In incorporation into DOTA.
Troubleshooting Steps:
-
pH Optimization: Carefully control and optimize the pH of your reaction buffer.
-
Temperature and Time Course Study: Perform experiments to determine the optimal temperature and incubation time for your specific conjugate and radionuclide.
-
Quality Control of Radionuclide: Ensure the radionuclide solution is of high purity and free from competing metal ion contaminants.
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Purification: Use a purification method like C18 Sep-Pak cartridges to purify the radiolabeled peptide from unreacted radionuclide and impurities.
Quantitative Data Summary
Table 1: Impact of Chelator Modification on Receptor Binding Affinity and Tumor Uptake of 68Ga-labeled [Tyr3]octreotide Analogs.
| Conjugate | Chelator Type | Number of Carboxylates | IC50 (nM) | Tumor Uptake at 2h p.i. (%ID/g) |
| 68Ga-DOTATOC | DOTA-based | 3 | 8.82 ± 3.28 | ~4.5 (Value inferred from study context) |
| 68Ga-NO2ATOC | NOTA-based | 2 | 37.49 ± 15.13 | Reduced compared to DOTATOC |
| 68Ga-1 | NOTA-based | 3 | 14.09 ± 0.75 | Comparable or better than DOTATOC |
| 68Ga-2 | NOTA-based | 4 | 33.66 ± 2.86 | Reduced compared to DOTATOC |
| 68Ga-3 | NOTA-based | 5 | 125.4 ± 48.0 | Reduced compared to DOTATOC |
Data sourced from a study on AR42J rat pancreatic tumor cells.
Table 2: Comparison of Residence Times for 177Lu-DOTATATE vs. 177Lu-DOTATOC in Patients.
| Organ | Mean Residence Time Ratio (DOTATATE / DOTATOC) |
| Tumor | 2.1 |
| Spleen | 1.5 |
| Kidneys | 1.4 |
This data indicates that 177Lu-DOTATATE has a longer residence time in tumors and kidneys compared to 177Lu-DOTATOC.
Detailed Experimental Protocols
1. Protocol: Radiolabeling of this compound Analogs with Gallium-68
This protocol is a generalized procedure based on common laboratory practices.
-
Reagents and Materials:
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DOTA-conjugated peptide (1-10 µg)
-
68Ge/68Ga generator
-
0.02 M HCl in 98% acetone for 68Ga elution purification (if using Strata X-C column)
-
1 M HEPES buffer (pH 4.0)
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C18 Sep-Pak cartridges
-
Eppendorf thermomixer
-
Radio-TLC system for quality control
-
-
Procedure:
-
68Ga Elution and Purification: Elute 68Ga from the generator. For purification, pass the eluate through a Strata X-C column. Wash the column and then elute the purified 68Ga using 0.5 mL of 0.02 M HCl/98% acetone.
-
Reaction Setup: In a 1.5 mL vial, combine 1-10 µg of the DOTA-conjugated peptide with 50 µL of 1 M HEPES buffer (pH 4).
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Radiolabeling: Add the purified 68Ga eluate (typically 50 µL, 1.0–1.5 mCi) to the peptide solution.
-
Incubation: Incubate the reaction mixture at 95°C for 10 minutes in a thermomixer with constant shaking (e.g., 1,000 rpm).
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Purification of Labeled Peptide: After incubation, purify the radiolabeled peptide using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. Load the reaction mixture, wash with water to remove unreacted 68Ga, and elute the final product with ethanol/water mixture.
-
Quality Control: Determine the radiochemical purity using radio-TLC.
-
2. Protocol: In Vitro Somatostatin Receptor Binding Assay
This protocol describes a competitive binding assay to determine the IC50 of a modified octreotide conjugate.
-
Reagents and Materials:
-
SSTR-expressing cells (e.g., AR42J rat pancreatic tumor cells)
-
24-well plates
-
Radioligand (e.g., 68Ga-DOTATOC)
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Unlabeled peptide conjugates (your modified compound and standards) at various concentrations (0.1 - 1000 nM)
-
Binding buffer
-
Gamma counter
-
-
Procedure:
-
Cell Seeding: Seed AR42J cells in 24-well plates at a density of 5x105 cells per well and allow them to attach overnight.
-
Assay Setup: On the day of the experiment, wash the cells with binding buffer.
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Competitive Binding: Add a constant amount of the radioligand (e.g., 68Ga-DOTATOC) to each well.
-
Add increasing concentrations of the unlabeled peptide conjugates (your test compounds and a reference standard) to the wells. Include wells with only the radioligand for determining maximum binding and wells with a large excess of unlabeled standard for non-specific binding.
-
Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Washing: After incubation, aspirate the media and wash the cells multiple times with cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells and collect the lysate. Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding as a function of the logarithm of the competitor concentration. Use non-linear regression to calculate the IC50 value.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a new radiolabeled this compound analog.
References
Technical Support Center: Enhancing Tumor Uptake of DOTA-Octreotide in Preclinical Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DOTA-Octreotide and its analogs in preclinical models. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Tumor Uptake of Radiolabeled this compound | Low Somatostatin Receptor 2 (SSTR2) Expression: The tumor model may have inherently low or heterogeneous SSTR2 expression.[1] | 1. Confirm SSTR2 Expression: - Immunohistochemistry (IHC) or Western Blot: Assess SSTR2 protein levels in tumor tissue. - RT-qPCR: Quantify SSTR2 mRNA levels.[1] 2. Select Appropriate Cell Line: Choose a cell line known for high SSTR2 expression (e.g., AR42J, NCI-H69).[2][3] 3. Consider SSTR2 Upregulation Strategies: - Chemotherapy Pre-treatment: Short, low-dose chemotherapy can upregulate SSTR2. For example, treating neuroendocrine tumor (NET) cells with temozolomide for 24 hours can increase SSTR2 expression between 3-7 days.[4] - Epigenetic Modifiers: Histone deacetylase (HDAC) inhibitors (e.g., vorinostat) and DNA methyltransferase inhibitors can increase SSTR2 expression. |
| Suboptimal Radiopharmaceutical Quality: Incomplete chelation of the radionuclide can lead to high bone marrow uptake of free ions and reduced tumor targeting. | 1. Optimize Labeling Efficiency: - Radiochemical Purity Testing: Use HPLC and instant thin-layer chromatography to ensure radiochemical purity is >95%. - Adjust Labeling Conditions: Optimize pH, temperature, and incubation time for the radiolabeling reaction. | |
| Competition from Endogenous or Exogenous Somatostatin Analogs: Concurrent administration of long-acting "cold" somatostatin analogs (SSAs) can compete for SSTR binding. | 1. Review Dosing Schedule: If using cold SSAs for therapeutic purposes, ensure an adequate washout period before administering the radiolabeled compound. While some studies suggest minimal impact on tumor uptake, a washout period is a common precaution. A study on [68Ga]Ga-DOTA-TOC recommends not performing a scan within the first 5 days after lanreotide injection. | |
| Poor Tumor Perfusion: Inadequate blood flow to the tumor can limit the delivery of the radiopharmaceutical. | 1. Assess Tumor Vasculature: Use imaging techniques like contrast-enhanced ultrasound or dynamic contrast-enhanced MRI to evaluate tumor perfusion. 2. Modulate Tumor Microenvironment: Consider agents that can increase tumor blood flow, although this is an area of active research. Some studies suggest that certain chemotherapies may increase tumor perfusion. | |
| High Off-Target Uptake (e.g., Kidneys, Liver) | High Renal Uptake: this compound is cleared through the kidneys, leading to significant renal accumulation. | 1. Co-infusion of Amino Acids: Administer a solution of positively charged amino acids (e.g., lysine and arginine) before and during the injection of the radiopharmaceutical to reduce renal uptake. 2. Use of Analogs with Lower Renal Uptake: Some novel this compound analogs have been developed with reduced kidney uptake. |
| High Liver Uptake: The liver can show physiological uptake. Metastatic lesions in the liver may be difficult to distinguish from background. | 1. Use of SPECT/CT or PET/CT: Fused anatomical imaging can help differentiate tumor lesions from normal liver parenchyma. 2. Improve Tumor-to-Background Ratio: As mentioned, pretreatment with long-acting octreotide has been shown to lower liver and spleen uptake, potentially improving the tumor-to-background ratio. | |
| Variability in Biodistribution Data | Inconsistent Experimental Procedures: Differences in injection volume, animal handling, and tissue collection timing can introduce variability. | 1. Standardize Protocols: Ensure all experimental parameters, including animal strain, age, tumor size, injection route, and time points for tissue collection, are consistent across all animals in a study. 2. Accurate Tissue Weighing and Counting: Precisely weigh tissue samples and use a calibrated gamma counter for accurate measurement of radioactivity. |
Frequently Asked Questions (FAQs)
1. Which this compound analog demonstrates higher tumor uptake?
Studies have shown that different analogs can have varying affinities for somatostatin receptors and, consequently, different tumor uptake profiles. For instance, in a comparison between ¹¹¹In-DTPA-octreotide and ¹¹¹In-DOTATOC in rats with pancreatic tumors, the ¹¹¹In-DOTATOC group showed significantly higher tumor activity. Similarly, ¹⁷⁷Lu-DOTATATE has demonstrated improved affinity for SSTR2 and a favorable therapeutic index compared to earlier analogs. Novel analogs like DOTA-NOC-ATE and DOTA-BOC-ATE have also shown at least a 2-fold higher uptake in tumors compared to ¹¹¹In-DOTA-TOC in preclinical models.
2. How can I increase the SSTR2 expression in my tumor model?
Several strategies can be employed to upregulate SSTR2 expression and potentially enhance the uptake of this compound:
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Combination Therapy: Pre-treatment with certain chemotherapeutic agents, such as 5-fluorouracil or gemcitabine, has been shown to increase SSTR2 expression and subsequent uptake of radiolabeled somatostatin analogs.
-
Epigenetic Modulation: The use of HDAC inhibitors and DNA methyltransferase inhibitors has demonstrated the ability to increase SSTR2 expression in preclinical models.
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Targeting DNA Damage Repair: Combining this compound based radionuclide therapy with PARP inhibitors (e.g., talazoparib) can enhance anti-tumor efficacy by increasing DNA double-strand breaks.
3. What is the typical biodistribution of this compound in preclinical models?
The biodistribution of radiolabeled this compound and its analogs is characterized by high uptake in SSTR-positive tissues. In tumor-bearing mice, high concentrations of radioactivity are observed in the tumor. Significant uptake is also seen in the pancreas, adrenal glands, and kidneys due to physiological SSTR expression and renal clearance.
4. What are the key parameters for a successful radiolabeling procedure?
A successful radiolabeling procedure for this compound should yield a product with high radiochemical purity (>95%) and stability. Key parameters to optimize include:
-
pH of the reaction mixture
-
Incubation temperature
-
Incubation time
-
Concentration of the DOTA-peptide conjugate
5. How does the choice of radionuclide affect tumor uptake and imaging quality?
The choice of radionuclide is critical for both imaging and therapeutic applications. For PET imaging, ⁶⁸Ga is commonly used due to its short half-life and high spatial resolution, leading to better imaging quality compared to SPECT agents. For therapeutic applications (Peptide Receptor Radionuclide Therapy - PRRT), β-emitters like ¹⁷⁷Lu and ⁹⁰Y are used. ¹⁷⁷Lu-DOTATATE is often preferred due to its optimal β-particle energy, which offers a good balance between therapeutic efficacy and potential toxicity. α-emitters like ²¹³Bi are also being explored and have shown potent anti-tumor effects.
Quantitative Data Summary
Table 1: Biodistribution of Radiolabeled this compound Analogs in Preclinical Models (% Injected Dose per Gram - %ID/g)
| Radiopharmaceutical | Animal Model | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) |
| ¹¹¹In-DOTATOC | Rat | Pancreatic Tumor | 4 hours | Significantly higher than ¹¹¹In-DTPAOC | Significantly higher than ¹¹¹In-DTPAOC |
| ¹⁷⁷Lu-DOTATATE | Nude Mice | SCLC (NCI-H69) | 24 hours | 3.7 | - |
| ⁶⁴Cu-DOTA-TOC | Nude Mice | U87MG | 6 hours | High accumulation (Tumor-to-blood ratio: 8.81 ± 1.17) | - |
| ²¹³Bi-DOTATOC | Rat | Pancreatic Carcinoma | 3 hours | Specific binding | 11.15 ± 0.46 |
| ⁶⁸Ga-DOTATOC | Syrian Rats | - | - | Pancreas: 12.83 | 0.074 mGy/MBq (Absorbed Dose) |
Table 2: Enhancement of this compound Uptake with Combination Therapies
| Combination Agent | Tumor Model | Effect on SSTR2/Uptake | Reference |
| Gemcitabine | Pancreatic & Small Cell Lung Cancer Cells | 1.5-3 times greater uptake of ¹⁷⁷Lu-DOTATOC | |
| Decitabine + 5-Fluorouracil | Neuroendocrine Tumor Cell Lines | Increased SSTR2 and higher uptake of [⁶⁸Ga]Ga-DOTA-TOC | |
| Vorinostat (HDAC inhibitor) | Midgut Neuroendocrine Liver Metastases (Human Study) | Statistically significant increase in SUVmax on ⁶⁸Ga-DOTATOC PET scans (+11%) | |
| Talazoparib (PARP inhibitor) | AR42J Tumor Model | Increased DNA double-strand breaks in combination with LuTate, leading to improved anti-tumor efficacy |
Experimental Protocols & Visualizations
Experimental Workflow for Biodistribution Studies
The following is a generalized protocol for assessing the biodistribution of radiolabeled this compound in a preclinical tumor model.
1. Animal Model and Tumor Induction:
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Use immunocompromised mice (e.g., BALB/c nude).
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Implant SSTR2-positive tumor cells (e.g., 5 x 10⁶ U87MG cells) subcutaneously into the flank.
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Allow tumors to grow to a palpable size.
2. Radiopharmaceutical Administration:
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Administer a known activity of the radiolabeled this compound (e.g., 10 kBq of ⁶⁴Cu-DOTA-TOC) via intravenous injection (e.g., tail vein).
3. Tissue Collection and Measurement:
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At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize the animals.
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Excise and weigh tissues of interest (tumor, blood, kidney, liver, spleen, etc.).
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Measure the radioactivity in each tissue sample using a gamma counter.
4. Data Analysis:
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Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the anti-tumour activity of 177Lu-DOTA-octreotate radionuclide therapy in somatostatin receptor-2 expressing tumour models by targeting PARP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Production of DOTA-Octreotide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale production of DOTA-Octreotide. It addresses common challenges encountered during synthesis, purification, radiolabeling, and quality control, offering troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: Transitioning from small-scale to large-scale synthesis of this compound introduces several challenges that can impact yield, purity, and reproducibility. Key difficulties include:
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Low Coupling Efficiency: Incomplete reaction between the DOTA chelator and the octreotide peptide is a common issue, often exacerbated at larger scales due to steric hindrance and suboptimal mixing.[1]
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Peptide Aggregation: The peptide chain can aggregate during solid-phase peptide synthesis (SPPS), leading to incomplete reactions and difficult purification.[2][3]
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Side Reactions: The use of protecting groups that are not perfectly orthogonal can lead to a variety of side reactions, resulting in a heterogeneous product mixture.[1]
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Purification Hurdles: The final product and intermediates often require extensive purification by reversed-phase high-performance liquid chromatography (RP-HPLC), which can be challenging to optimize for large quantities, leading to issues like column overloading and high solvent consumption.[4]
Q2: What are the critical parameters for achieving high radiochemical purity during radiolabeling?
A2: Achieving high radiochemical purity (typically >95-99%) is crucial for the safety and efficacy of the final radiopharmaceutical. The most critical parameters to control are:
-
pH of the reaction mixture: The optimal pH for radiolabeling DOTA-peptides is generally between 4.0 and 5.0. Deviations can lead to the formation of radionuclide hydroxides and reduced labeling efficiency.
-
Temperature and Incubation Time: These parameters are radionuclide-dependent. For example, labeling with ⁶⁸Ga is often performed at 95°C for 7-10 minutes, while other radionuclides may require different conditions.
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Molar Ratio of Peptide to Radionuclide: An appropriate excess of the this compound peptide is necessary to ensure complete chelation of the radionuclide.
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Purity of the Radionuclide: The presence of metallic impurities in the radionuclide solution can compete with the desired radionuclide for chelation by DOTA, thereby reducing the radiochemical yield.
Q3: What are the common impurities encountered in this compound production?
A3: Impurities can arise at various stages of production and can compromise the quality and safety of the final product. Common impurities include:
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Unconjugated Octreotide: Incomplete coupling reaction leaves unreacted octreotide peptide.
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Hydrolyzed Species: Degradation of the peptide or DOTA moiety can occur during synthesis or storage.
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Oxidized Peptides: Methionine and tryptophan residues in the peptide are susceptible to oxidation.
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Aggregates and Dimers: Formed during synthesis or purification.
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Residual Solvents and Reagents: From the synthesis and purification steps.
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Colloidal Radionuclides: For example, the formation of colloidal ⁶⁸Ga can occur during radiolabeling if the pH is not optimal.
-
Free Radionuclide: Incomplete chelation during the radiolabeling process.
Q4: How should this compound and its radiolabeled form be stored to ensure stability?
A4: Proper storage is essential to maintain the integrity of both the non-radioactive peptide conjugate and the final radiolabeled product. For non-radiolabeled this compound, storage at -20°C is generally recommended for long-term stability. The radiolabeled product has a limited shelf-life due to radioactive decay and potential radiolysis. It should be stored at a controlled room temperature or refrigerated, protected from light, and used within a specified timeframe (e.g., a few hours for ⁶⁸Ga-DOTA-Octreotide). Stability studies should be performed to establish the appropriate storage conditions and shelf-life for the specific formulation.
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Causes | Troubleshooting Steps |
| Low Yield of this compound | Incomplete coupling of DOTA to the peptide. Peptide aggregation on the solid-phase resin. Loss of product during purification. | - Optimize coupling reagents (e.g., use HATU, HBTU) and reaction time. - Use pseudoprolines or other structure-disrupting elements in the peptide sequence to minimize aggregation. - Employ a more polar solvent system during synthesis. - Optimize HPLC purification parameters to improve recovery. |
| Poor Purity Profile (Multiple Peaks in HPLC) | Presence of side products from incomplete deprotection or side reactions. Formation of aggregates or oxidized species. | - Ensure complete removal of protecting groups. - Add scavengers during cleavage from the resin to protect sensitive amino acids. - Optimize purification by adjusting the HPLC gradient, mobile phase composition, or using an orthogonal purification method (e.g., ion-exchange chromatography). |
| Difficulty in Purifying the Final Product | Co-elution of impurities with the main product. Poor peak shape in HPLC. | - Modify the HPLC mobile phase (e.g., change the organic modifier or pH). - Use a different stationary phase (e.g., C8 instead of C18). - Ensure the sample is fully dissolved before injection and check for column overloading. |
Radiolabeling
| Issue | Potential Causes | Troubleshooting Steps |
| Low Radiochemical Yield (<95%) | Suboptimal pH of the reaction mixture. Incorrect temperature or incubation time. Presence of metallic impurities in the radionuclide eluate. Low specific activity of the radionuclide. | - Verify and adjust the pH of the reaction buffer to the optimal range (typically 4.0-5.0). - Optimize the heating temperature and duration according to the specific radionuclide used. - Use high-purity reagents and ensure all labware is metal-free. - Flush the generator (if applicable) to remove metal impurities. - Use a radionuclide source with high specific activity. |
| High Levels of Free Radionuclide | Incomplete chelation by the DOTA moiety. Insufficient amount of this compound precursor. | - Ensure the correct molar ratio of peptide to radionuclide is used. - Check the integrity of the this compound conjugate. |
| Presence of Colloidal Radionuclide | Incorrect pH, leading to the formation of radionuclide hydroxides. | - Strictly control the pH of the reaction mixture. - Analyze the generator eluate for radiochemical purity. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol outlines a general procedure for the manual solid-phase synthesis of this compound using Fmoc chemistry.
1. Resin Preparation:
-
Swell Rink amide resin in N,N-dimethylformamide (DMF) for at least 1 hour.
2. Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling agent like HBTU or HATU (4 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the octreotide sequence.
3. DOTA Conjugation:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, couple DOTA-tris(t-Bu)ester to the N-terminus of the peptide on the resin using a suitable coupling agent.
4. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
5. Cyclization:
-
After cleavage, the linear peptide is cyclized to form the disulfide bond, typically through air oxidation in a dilute aqueous solution at a slightly basic pH.
6. Purification:
-
Purify the crude this compound by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Protocol 2: Radiolabeling of this compound with Gallium-68
This protocol describes a typical procedure for radiolabeling this compound with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator for PET imaging.
1. Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions. Collect the ⁶⁸GaCl₃ eluate.
2. Reaction Setup:
-
In a sterile reaction vial, combine the this compound precursor (typically 10-50 µg) and a suitable buffer (e.g., sodium acetate or HEPES) to maintain the pH between 4.0 and 4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
3. Labeling Reaction:
-
Heat the reaction vial at 95°C for 7-10 minutes in a shielded heating block.
4. Purification (if necessary):
-
After the reaction, the mixture can be purified using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and other impurities.
-
Condition the C18 cartridge with ethanol and then with water.
-
Pass the reaction mixture through the cartridge. The [⁶⁸Ga]Ga-DOTA-Octreotide will be retained.
-
Wash the cartridge with sterile water.
-
Elute the final product with a small volume of ethanol/water mixture.
5. Final Formulation:
-
The purified product is passed through a sterile 0.22 µm filter into a sterile vial.
-
The final product can be diluted with sterile saline for injection.
Protocol 3: Quality Control of [⁶⁸Ga]Ga-DOTA-Octreotide
1. Radiochemical Purity (RCP) by HPLC:
-
System: A radio-HPLC system equipped with a C18 column and a radioactivity detector.
-
Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
-
Procedure: Inject a small aliquot of the final product onto the HPLC column. Monitor the chromatogram for the retention times of [⁶⁸Ga]Ga-DOTA-Octreotide, free ⁶⁸Ga, and other potential radiochemical impurities.
-
Acceptance Criteria: RCP should be ≥ 95%.
2. Radiochemical Purity by TLC:
-
Stationary Phase: iTLC-SG strip.
-
Mobile Phase: A mixture of 1 M ammonium acetate and methanol (1:1 v/v).
-
Procedure: Spot a small amount of the final product on the strip and develop the chromatogram.
-
Analysis: In this system, [⁶⁸Ga]Ga-DOTA-Octreotide remains at the origin, while free ⁶⁸Ga moves with the solvent front. Scan the strip with a radio-TLC scanner to determine the percentage of each species.
-
Acceptance Criteria: RCP should be ≥ 95%.
3. pH Measurement:
-
Use a calibrated pH meter or pH-indicator strips to measure the pH of the final product.
-
Acceptance Criteria: pH should be within a suitable range for injection (typically 4.5-7.5).
4. Bacterial Endotoxin Test (BET):
-
Perform the Limulus Amebocyte Lysate (LAL) test on the final product.
-
Acceptance Criteria: The endotoxin level should be below the limit specified by the pharmacopeia (e.g., < 175 EU/V, where V is the maximum recommended dose in mL).
5. Sterility Test:
-
Perform a sterility test according to pharmacopeial methods to ensure the absence of microbial contamination. This is often a retrospective test for short-lived radiopharmaceuticals.
Data Presentation
Table 1: Optimized Radiolabeling Conditions for DOTA-Peptides
| Radionuclide | Peptide | Temperature (°C) | Time (min) | pH | Typical Radiochemical Purity (%) | Reference |
| ⁶⁸Ga | DOTATATE | 95 | 7-10 | 4.0-4.5 | >99 | |
| ¹⁷⁷Lu | DOTATATE | 95-100 | 20-30 | 4.5-5.0 | >97 | |
| ⁹⁰Y | DOTA-TOC | 95-100 | 20-30 | 4.5-5.5 | >98 | |
| ¹¹¹In | DOTA-TOC | 95-100 | 20-30 | 5.0-5.5 | >97 |
Table 2: Quality Control Specifications for [⁶⁸Ga]Ga-DOTA-Octreotide
| Parameter | Method | Specification | Reference |
| Appearance | Visual Inspection | Clear, colorless solution | |
| pH | pH meter or strip | 4.5 - 7.5 | |
| Radiochemical Purity | HPLC / TLC | ≥ 95% | |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.9% ⁶⁸Ga | |
| Bacterial Endotoxins | LAL Test | < 175 EU/V | |
| Sterility | USP <71> | Sterile |
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting low radiochemical yield.
Caption: Somatostatin receptor signaling pathway.
References
Validation & Comparative
A Head-to-Head Comparison of DOTA-Octreotide and DOTATATE in Clinical Trials
In the landscape of Peptide Receptor Radionuclide Therapy (PRRT) for neuroendocrine tumors (NETs), two prominent radiopharmaceuticals, DOTA-Octreotide (often referred to as DOTATOC) and DOTATATE, have been the subject of extensive clinical investigation. Both are somatostatin analogues that, when chelated with a radionuclide like Lutetium-177 (¹⁷⁷Lu), deliver targeted radiation to tumor cells expressing somatostatin receptors (SSTRs). This guide provides a comprehensive comparison of their clinical trial outcomes, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
While large-scale, head-to-head phase III clinical trials directly comparing the therapeutic efficacy of ¹⁷⁷Lu-DOTA-Octreotide and ¹⁷⁷Lu-DOTATATE are not available, a comparative analysis can be drawn from major individual trials and smaller direct comparison studies. The landmark NETTER-1 trial established the efficacy of ¹⁷⁷Lu-DOTATATE, while the COMPETE trial provides key data for a this compound analogue, ¹⁷⁷Lu-edotreotide.
Quantitative Clinical Trial Outcomes
The following tables summarize the key efficacy and safety data from pivotal clinical trials involving ¹⁷⁷Lu-DOTATATE and a ¹⁷⁷Lu-DOTA-Octreotide analogue. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, comparators, and trial designs.
Table 1: Efficacy Outcomes of Key Clinical Trials
| Parameter | NETTER-1 Trial (¹⁷⁷Lu-DOTATATE) [1][2][3][4][5] | COMPETE Trial (¹⁷⁷Lu-edotreotide/DOTATOC) | Direct Comparison Study (¹⁷⁷Lu-DOTATATE vs. ¹⁷⁷Lu-DOTATOC) |
| Primary Endpoint | Progression-Free Survival (PFS) | Progression-Free Survival (PFS) | Tumor and Organ Residence Times |
| Median PFS | Not reached at primary analysis (vs. 8.4 months for control) | 23.9 months | Not Applicable |
| Hazard Ratio (PFS) | 0.21 (95% CI, 0.13 to 0.33; P<0.001) | 0.67 (95% CI, 0.48 to 0.95; p=0.022) | Not Applicable |
| Objective Response Rate (ORR) | 18% | Information not yet fully available | Not Applicable |
| Median Overall Survival (OS) | 48.0 months (vs. 36.3 months for control; not statistically significant) | 63.4 months (interim, vs. 58.7 months for everolimus) | Not Applicable |
| Comparator | High-dose Octreotide LAR | Everolimus | Intra-patient comparison |
Table 2: Safety and Dosimetry
| Parameter | NETTER-1 Trial (¹⁷⁷Lu-DOTATATE) | COMPETE Trial (¹⁷⁷Lu-edotreotide/DOTATOC) | Direct Comparison Study (¹⁷⁷Lu-DOTATATE vs. ¹⁷⁷Lu-DOTATOC) |
| Key Adverse Events (Grade 3/4) | Neutropenia (1%), Thrombocytopenia (2%), Lymphopenia (9%) | Treatment-emergent AEs (Grade ≥3): 48% | Not detailed in the abstract |
| Myelodysplastic Syndrome (MDS) | 2 cases reported | 1 case (grade 2) reported | Not reported |
| Renal Toxicity | Generally low to moderate | Favorable safety profile | Longer residence time in kidneys for ¹⁷⁷Lu-DOTATATE |
| Tumor Residence Time Ratio (DOTATATE/DOTATOC) | Not Applicable | Not Applicable | 2.1 |
| Kidney Residence Time Ratio (DOTATATE/DOTATOC) | Not Applicable | Not Applicable | 1.4 |
A small, direct comparative study in seven patients indicated that ¹⁷⁷Lu-DOTATATE had a significantly longer residence time in tumors, spleen, and kidneys compared to ¹⁷⁷Lu-DOTATOC. The mean tumor residence time ratio was 2.1 in favor of ¹⁷⁷Lu-DOTATATE, suggesting a higher radiation dose to the tumor for the same administered activity. Despite a longer residence time in the kidneys, the study concluded that the therapeutic advantage for tumors with ¹⁷⁷Lu-DOTATATE was greater.
Experimental Protocols
NETTER-1 Trial (¹⁷⁷Lu-DOTATATE)
-
Study Design: International, multicenter, open-label, randomized, controlled, phase 3 trial.
-
Patient Population: 231 patients with locally advanced or metastatic, well-differentiated, somatostatin receptor-positive midgut neuroendocrine tumors with disease progression on fixed-dose long-acting octreotide.
-
Intervention Arm: Four cycles of intravenous ¹⁷⁷Lu-Dotatate 7.4 GBq (200 mCi) every 8 weeks, plus intramuscular long-acting octreotide 30 mg.
-
Control Arm: High-dose long-acting octreotide 60 mg every 4 weeks.
-
Primary Endpoint: Progression-free survival.
-
Key Secondary Endpoints: Objective response rate, overall survival, safety, and quality of life.
COMPETE Trial (¹⁷⁷Lu-edotreotide/DOTATOC)
-
Study Design: Prospective, randomized, controlled, open-label, phase 3 trial.
-
Patient Population: 309 patients with inoperable, progressive, Grade 1 or Grade 2 somatostatin receptor-positive neuroendocrine tumors of gastroenteric or pancreatic origin.
-
Intervention Arm: Up to four cycles of 7.5 GBq of ¹⁷⁷Lu-edotreotide with a nephroprotective amino acid solution every three months.
-
Control Arm: Everolimus 10 mg daily.
-
Primary Endpoint: Progression-free survival.
-
Key Secondary Endpoints: Objective response rate, overall survival, and quality of life assessments.
Signaling Pathways and Mechanism of Action
Both this compound and DOTATATE are analogues of somatostatin and exert their therapeutic effect by binding to somatostatin receptors (SSTRs), primarily subtype 2 (SSTR2), which are overexpressed on neuroendocrine tumor cells. The mechanism involves the internalization of the radiopharmaceutical, leading to the delivery of localized radiation that causes DNA damage and subsequent cell death.
Mechanism of Peptide Receptor Radionuclide Therapy (PRRT).
Upon binding to SSTRs, a cascade of intracellular signaling events is initiated. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects various cellular processes, including hormone secretion and cell proliferation.
Simplified Somatostatin Receptor Signaling Pathway.
Experimental Workflow for a Typical PRRT Clinical Trial
The workflow for a clinical trial evaluating PRRT involves several key stages, from patient selection to long-term follow-up.
Generalized Workflow of a PRRT Clinical Trial.
References
- 1. Peptide receptor radionuclide therapy - Wikipedia [en.wikipedia.org]
- 2. netrf.org [netrf.org]
- 3. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
A Comparative Analysis of DOTA-Octreotide (DOTATATE) and DOTANOC for Neuroendocrine Tumor Imaging
A detailed guide for researchers and drug development professionals on the comparative performance, binding affinities, and clinical utility of ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTANOC in the imaging of Neuroendocrine Tumors (NETs).
This guide provides a comprehensive comparison of two prominent radiolabeled somatostatin analogues, ⁶⁸Ga-DOTA-Tyr³-octreotate (DOTATATE) and ⁶⁸Ga-DOTA-Nal³-octreotide (DOTANOC), used in Positron Emission Tomography (PET) imaging of neuroendocrine tumors. This analysis is based on published experimental data, focusing on their receptor binding profiles, diagnostic performance, and pharmacokinetic properties.
Introduction
Somatostatin receptors (SSTRs) are overexpressed in many neuroendocrine tumors, making them excellent targets for diagnostic imaging and peptide receptor radionuclide therapy (PRRT). ⁶⁸Ga-labeled somatostatin analogues have become the gold standard for imaging NETs, offering superior sensitivity and spatial resolution compared to older techniques.[1] Among the most utilized of these tracers are ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTANOC. While both are effective, they exhibit key differences in their receptor binding affinities which can influence their diagnostic utility in different clinical scenarios. ⁶⁸Ga-DOTATATE is highly selective for SSTR subtype 2 (SSTR2), whereas ⁶⁸Ga-DOTANOC has a broader binding profile, with high affinity for SSTR2, SSTR3, and SSTR5.[2][3] This guide delves into a comparative analysis of these two important diagnostic agents.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the performance of ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTANOC.
Table 1: Somatostatin Receptor Binding Affinity (IC₅₀ nM)
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| DOTATATE | >1000 | 0.2 ± 0.04 | >1000 | >1000 | >100 |
| DOTANOC | >1000 | 2.5 ± 0.5 | <10 | >1000 | <10 |
Data adapted from relevant in vitro binding studies. A lower IC₅₀ value indicates a higher binding affinity.[3][4]
Table 2: Comparative Diagnostic Performance in Neuroendocrine Tumors
| Parameter | ⁶⁸Ga-DOTATATE | ⁶⁸Ga-DOTANOC | Study Population | Key Findings |
| Lesion-based Sensitivity | 85.5% | 93.5% | 18 patients with GEP-NETs | ⁶⁸Ga-DOTANOC detected significantly more lesions, particularly liver metastases. |
| Lesion Detection | 130/130 (100%) | 116/130 (89%) | 20 patients with NETs | ⁶⁸Ga-DOTATATE detected more lesions in this study. |
| Mean SUVmax in Lesions | Significantly Higher | Lower | 20 patients with NETs | Lesion uptake was higher with ⁶⁸Ga-DOTATATE. |
| Diagnostic Accuracy | Comparable | Comparable | 20 patients with NETs | Both tracers showed comparable diagnostic accuracy. |
Table 3: Pharmacokinetic & Biodistribution Profile
| Parameter | ⁶⁸Ga-DOTATATE | ⁶⁸Ga-DOTANOC |
| Primary Excretion Route | Renal | Renal |
| Blood Clearance | Rapid | Rapid |
| Physiological Uptake | High uptake in spleen, kidneys, adrenal glands, and pituitary. Moderate uptake in liver, thyroid, and salivary glands. | High uptake in spleen, kidneys, liver, and pituitary gland. |
| Effective Dose (mSv/MBq) | 0.021 ± 0.003 | 0.025 ± 0.0046 |
Experimental Protocols
The data presented in this guide are derived from head-to-head comparative studies employing rigorous experimental protocols. A generalized methodology is described below.
Patient Population and Study Design: Studies typically enroll patients with histologically confirmed, well-differentiated neuroendocrine tumors. A common study design is a prospective, intra-patient comparison where each patient undergoes PET/CT imaging with both ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTANOC within a short time frame to minimize biological variability.
Radiotracer Preparation and Administration: ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTANOC are synthesized using automated or semi-automated modules. A sterile, pyrogen-free solution of the radiotracer (typically 150-200 MBq) is administered intravenously.
PET/CT Imaging: Whole-body PET/CT imaging is typically performed 60 minutes post-injection. Patients are required to be well-hydrated. Low-dose CT is used for attenuation correction and anatomical localization.
Image Analysis: Images are analyzed both visually and semi-quantitatively. Visual analysis is performed by experienced nuclear medicine physicians to identify areas of pathological uptake. For semi-quantitative analysis, regions of interest (ROIs) are drawn around tumors and normal organs to calculate the maximum Standardized Uptake Value (SUVmax).
Signaling Pathways and Experimental Workflow
To visualize the underlying biological mechanisms and the experimental approach for comparing these tracers, the following diagrams are provided.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparative Imaging.
Discussion and Conclusion
The choice between ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTANOC for PET imaging of neuroendocrine tumors is nuanced and may depend on the specific clinical context.
⁶⁸Ga-DOTATATE, with its high and specific affinity for SSTR2, has demonstrated excellent performance in detecting SSTR2-positive tumors. Some studies suggest it may have a higher lesion uptake (SUVmax) and could potentially identify more lesions overall. This high uptake can be advantageous for clear tumor visualization and may be beneficial for planning PRRT with ¹⁷⁷Lu-DOTATATE.
On the other hand, ⁶⁸Ga-DOTANOC's broader binding profile, encompassing SSTR2, SSTR3, and SSTR5, may offer an advantage in tumors with heterogeneous or atypical SSTR expression. One study reported a higher lesion-based sensitivity for ⁶⁸Ga-DOTANOC, particularly in the detection of liver metastases, which could be clinically significant for staging and treatment planning.
Both radiotracers exhibit favorable pharmacokinetic profiles with rapid blood clearance and renal excretion. Their effective radiation doses are comparable, indicating a similar safety profile from a dosimetry perspective.
References
- 1. Impact of Tumor Burden on Quantitative [68Ga] DOTATOC Biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 68Ga-DOTANOC: biodistribution and dosimetry in patients affected by neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 68Ga-DOTATOC versus 68Ga-DOTATATE PET/CT in functional imaging of neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTANOC PET/CT imaging in the same patient group with neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DOTA-Octreotide as a Theranostic Agent for Neuroendocrine Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroendocrine tumor (NET) management has been significantly advanced by the advent of theranostic agents, which combine diagnostic imaging and targeted radionuclide therapy. Among these, DOTA-conjugated somatostatin analogues, particularly DOTA-Octreotide derivatives like DOTATATE and DOTATOC, have emerged as a cornerstone in the personalized treatment of NETs. This guide provides a comprehensive comparison of this compound with alternative agents, supported by experimental data and detailed methodologies to aid in its validation and application in research and drug development.
Performance Comparison of Theranostic Agents for Neuroendocrine Tumors
The efficacy of a theranostic agent is determined by several key parameters, including its binding affinity to the target receptor, internalization rate into tumor cells, and the resulting tumor-to-background signal ratio in imaging, as well as the therapeutic response in radionuclide therapy.
Diagnostic Performance
The diagnostic accuracy of somatostatin receptor (SSTR)-targeted imaging agents is crucial for patient selection and treatment planning. 68Ga-labeled DOTA-peptides have demonstrated superior sensitivity and specificity compared to the historically used 111In-pentetreotide (OctreoScan).
| Radiopharmaceutical | Sensitivity | Specificity | Key Advantages |
| 68Ga-DOTATATE | 90.9% | 90.6% | Higher sensitivity than 111In-octreotide; allows for quantification of tumor uptake.[1] |
| 111In-DTPA-Octreotide | 78% (per-lesion) | - | Historically the standard; widely available.[1] |
| 68Ga-DOTATOC | 100% (per-lesion) | - | Better affinity for SSTR2 than octreotide.[1] |
| 68Ga-DOTANOC | - | - | Binds avidly to SSTR2 and has higher affinity for SSTR3 and SSTR5 than DOTATATE.[1] |
| Al[18F]F-NOTA-Octreotide | High | High | Longer half-life of 18F allows for centralized production and distribution; improved spatial resolution compared to 68Ga.[2] |
Therapeutic Performance
Peptide Receptor Radionuclide Therapy (PRRT) with 177Lu-DOTATATE has become a standard of care for patients with advanced, progressive SSTR-positive NETs.
| Treatment | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Outcomes |
| 177Lu-DOTATATE + Octreotide LAR | 22.8 months | 65% | Significantly extended PFS compared to high-dose octreotide alone in newly diagnosed GEP-NETs (NETTER-2 trial). |
| High-Dose Octreotide LAR | 8.5 months | 7% | Standard of care for symptom control and antiproliferative effects. |
| 90Y-DOTATOC | - | 24% (overall); 36% (pancreatic NETs) | Novel treatment with a remarkable objective response rate. |
| 177Lu-DOTATATE (Phase II Study) | 36 months | 7% (Complete Response), 77% (Stable Disease) | Effective therapeutic option with a high disease control rate of 84%. |
Experimental Protocols
Detailed methodologies are critical for the validation and replication of experimental findings. Below are protocols for key experiments in the evaluation of this compound.
68Ga-DOTATATE PET/CT Imaging Protocol
This protocol outlines the procedure for patient preparation, radiopharmaceutical administration, and image acquisition for diagnostic imaging of neuroendocrine tumors.
1. Patient Preparation:
-
Patients should be well-hydrated.
-
Fasting for at least 4 hours prior to the scan is recommended.
-
Long-acting somatostatin analogs should be discontinued for 3-4 weeks, and short-acting analogs for 24 hours prior to imaging to avoid receptor blockade.
2. Radiopharmaceutical Administration:
-
68Ga-DOTATATE is administered intravenously.
-
The typical injected dose is 100-200 MBq (2.7-5.4 mCi).
3. Image Acquisition:
-
PET/CT imaging is typically performed 45-60 minutes after injection.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
The PET scan is acquired from the skull base to the mid-thigh.
In Vitro SSTR2 Binding Affinity Assay (Competitive)
This assay determines the binding affinity of a non-radiolabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to SSTR2.
1. Cell Culture and Membrane Preparation:
-
Use a cell line stably expressing human SSTR2 (e.g., HEK293-SSTR2 or AR42J).
-
Culture cells to 80-90% confluency.
-
Harvest cells and homogenize in a cold buffer to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled SSTR2 ligand (e.g., 125I-Tyr3-octreotide or 68Ga-DOTATATE).
-
Add increasing concentrations of the unlabeled test compound (e.g., DOTA-TATE).
-
Add the cell membrane preparation to each well.
-
Incubate at a specified temperature and time to reach binding equilibrium (e.g., 60 minutes at 37°C).
-
Separate bound from free radioligand by rapid filtration through a filter mat.
-
Wash the filters with cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
In Vivo Biodistribution Study in a Murine Model
This protocol describes the assessment of the distribution and clearance of a radiolabeled compound in an animal model.
1. Animal Model:
-
Use immunodeficient mice (e.g., nude mice) bearing xenografts of a human neuroendocrine tumor cell line expressing SSTR2.
2. Radiopharmaceutical Administration:
-
Inject a known amount of the radiolabeled compound (e.g., 177Lu-DOTATATE) intravenously via the tail vein.
3. Tissue Harvesting and Measurement:
-
At predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a cohort of mice.
-
Dissect and weigh major organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).
-
Measure the radioactivity in each tissue sample using a gamma counter.
4. Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Analyze the data to determine the uptake, clearance, and tumor-to-organ ratios.
Mandatory Visualizations
Theranostic Workflow with this compound
Caption: Theranostic workflow for neuroendocrine tumors using this compound.
SSTR2 Signaling Pathway
Caption: Simplified SSTR2 signaling cascade upon this compound binding.
Logical Relationship of DOTA-Peptide Alternatives
Caption: Receptor binding profiles of common DOTA-conjugated somatostatin analogs.
References
A Head-to-Head Comparison of Ga-68 DOTA-Octreotide and F-18 FDG PET in Oncology
In the landscape of molecular imaging, Gallium-68 (Ga-68) DOTA-Octreotide and Fluorine-18 (F-18) Fluorodeoxyglucose (FDG) Positron Emission Tomography (PET) stand out as critical tools for the diagnosis, staging, and management of various cancers. While both are powerful imaging modalities, their underlying mechanisms and clinical applications differ significantly, making a head-to-head comparison essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate imaging agent for specific clinical and research questions.
Mechanism of Action: A Tale of Two Pathways
Ga-68 this compound , a radiolabeled somatostatin analogue, targets the somatostatin receptors (SSTRs) that are overexpressed on the surface of many neuroendocrine tumors (NETs).[1][2] This specificity allows for high-contrast imaging of well-differentiated NETs.
Conversely, F-18 FDG , a glucose analog, is taken up by cells through glucose transporters (GLUTs). Its accumulation reflects the metabolic activity of tissues.[3] Cancer cells, particularly those that are rapidly proliferating and aggressive, often exhibit increased glycolysis, leading to high F-18 FDG uptake.[4][5]
Signaling and Metabolic Pathways
To visualize the distinct mechanisms of these tracers, the following diagrams illustrate the targeted biological pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 5. Direct comparison of 68Ga-DOTA-TOC and 18F-FDG PET/CT in the follow-up of patients with neuroendocrine tumour treated with the first full peptide receptor radionuclide therapy cycle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DOTA-Octreotide and Other Somatostatin Analogs in Neuroendocrine Tumor Imaging and Therapy
This guide provides a detailed comparison of DOTA-Octreotide and its derivatives (commonly referred to as DOTA-TOC) with other widely used somatostatin analogs (SSAs), such as DOTA-TATE and DOTA-NOC. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key performance data from experimental studies, outlines methodologies, and visualizes complex biological and experimental processes.
Introduction to Somatostatin Analogs
Somatostatin analogs are synthetic peptides that mimic the action of the natural hormone somatostatin. They exert their effects by binding to somatostatin receptors (SSTRs), which are overexpressed on the cell membranes of many neuroendocrine neoplasms (NENs).[1][2][3] This overexpression provides a molecular target for both diagnostic imaging and targeted therapy, a concept known as theranostics.[1][4] The DOTA chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is conjugated to these peptides to stably incorporate radiometals, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for Peptide Receptor Radionuclide Therapy (PRRT).
The choice of peptide—octreotide (TOC), octreotate (TATE), or others like lanreotide or vapreotide—influences the binding affinity to the five main SSTR subtypes (SSTR1-5), thereby affecting diagnostic sensitivity and therapeutic efficacy. This guide focuses on the most commonly used DOTA-conjugated peptides in clinical and research settings.
Quantitative Performance Data
The performance of different somatostatin analogs is primarily evaluated based on their binding affinity to SSTR subtypes and their performance in clinical imaging, such as lesion detection rates and tumor uptake values.
Table 1: Comparative SSTR Binding Affinities (IC50, nM)
The half-maximal inhibitory concentration (IC50) indicates the concentration of a ligand required to displace 50% of a specific radioligand, with lower values signifying higher binding affinity. The data reveals that small structural modifications, chelator substitution, or the choice of radiometal can significantly alter the binding profile. For instance, Ga-DOTA-[Tyr³]-octreotate shows a remarkably high affinity for SSTR2. DOTA-NOC is notable for its high affinity for SSTR2, SSTR3, and SSTR5.
| Compound | sstr1 | sstr2 | sstr3 | sstr4 | sstr5 | Reference(s) |
| In³⁺-DOTA-NOC | >1000 | 2.9 ± 0.1 | 8 ± 2 | >1000 | 11.2 ± 3.5 | |
| Y³⁺-DOTA-NOC | >1000 | 3.3 ± 0.2 | 26 ± 1.9 | >1000 | 10.4 ± 1.6 | |
| Ga³⁺-DOTA-TOC | >10000 | 2.5 ± 0.5 | >1000 | >10000 | >1000 | |
| Y³⁺-DOTA-TOC | >10000 | 21.6 ± 1.6 | 635 ± 150 | >10000 | 236 ± 28 | |
| Ga³⁺-DOTA-TATE | >1000 | 0.2 ± 0.04 | 231 ± 25 | >1000 | >1000 | |
| Y³⁺-DOTA-TATE | >1000 | 1.6 ± 0.2 | 107 ± 15 | >1000 | 112 ± 11 | |
| Y³⁺-DOTA-Lanreotide | >1000 | 134 ± 14 | >1000 | >1000 | 16 ± 2.4 |
Table 2: Comparative Diagnostic Performance in NEN Patients
Clinical studies comparing different radiolabeled SSAs provide insights into their practical utility. While ⁶⁸Ga-DOTATATE has a tenfold higher in vitro affinity for SSTR2 than ⁶⁸Ga-DOTATOC, this does not consistently translate to superior clinical performance. In fact, some studies have found that ⁶⁸Ga-DOTATOC detects slightly more lesions and results in higher tumor uptake (SUVmax). Meanwhile, ⁶⁸Ga-DOTANOC, with its broader binding profile, has also been shown to detect more lesions than ⁶⁸Ga-DOTATATE in some patient cohorts. More recent developments with ¹⁸F-labeled analogs like ¹⁸F-AlF-Octreotide show promise in outperforming the standard ⁶⁸Ga-DOTA-SSAs.
| Comparison | Patient Cohort | Key Findings | Reference(s) |
| ⁶⁸Ga-DOTATOC vs ⁶⁸Ga-DOTATATE | 40 patients with metastatic NENs | ⁶⁸Ga-DOTATOC detected significantly more lesions (262 vs. 254) and had a higher mean SUVmax (20.4 vs. 16.0). Diagnostic accuracy was comparable. | |
| ⁶⁸Ga-DOTANOC vs ⁶⁸Ga-DOTATATE | 18 patients with GEP-NENs | ⁶⁸Ga-DOTANOC detected significantly more lesions in a lesion-based analysis. | |
| ¹⁸F-AlF-OC vs ⁶⁸Ga-DOTATATE/NOC | 101 patients with NENs | ¹⁸F-AlF-OC detected significantly more tumor lesions (4,278 vs. 3,454). The mean detection rate was higher (91.1% vs. 75.3%). | |
| ¹⁷⁷Lu-DOTA-JR11 (Antagonist) vs ¹⁷⁷Lu-DOTATATE (Agonist) | 4 patients with advanced NENs | The antagonist (¹⁷⁷Lu-DOTA-JR11) showed a 1.7 to 10.6 times higher tumor dose and a 1.1 to 7.2 times higher tumor-to-kidney dose ratio compared to the agonist. |
Key Experimental Protocols
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (IC50) of unlabeled somatostatin analogs against a specific SSTR subtype.
Objective: To quantify the affinity of a test compound for a specific somatostatin receptor subtype.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Use cell lines stably transfected to express a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells expressing SSTR2).
-
Culture cells to confluence, harvest, and homogenize in a cold buffer (e.g., 50 mM Tris-HCl) to prepare cell membranes via centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein), a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹¹¹In-DTPA-Octreotide), and varying concentrations of the unlabeled competitor analog (e.g., this compound).
-
Include wells for "total binding" (radioligand and membranes only) and "non-specific binding" (containing an excess of unlabeled somatostatin to saturate specific binding sites).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Filtration and Measurement:
-
Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Internalization Assay
This assay measures the rate and extent to which a radiolabeled analog is internalized by tumor cells, a crucial characteristic for therapeutic applications.
Objective: To quantify the cellular uptake and internalization of a radiolabeled somatostatin analog.
Methodology:
-
Cell Culture:
-
Plate SSTR-positive cells (e.g., AR4-2J rat pancreatic tumor cells) in 24-well plates and culture until adherent.
-
-
Incubation with Radioligand:
-
Incubate the cells with a fixed concentration of the radiolabeled analog (e.g., ¹¹¹In-DOTA-NOC) at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
-
Fractionation:
-
At each time point, stop the incubation by placing the plates on ice.
-
Collect the supernatant (containing unbound radioligand).
-
To measure surface-bound radioactivity, wash the cells with an acidic buffer (e.g., 50 mM glycine, pH 2.8) to strip surface-bound ligands.
-
To measure internalized radioactivity, lyse the remaining cells with a basic solution (e.g., 1 M NaOH).
-
-
Measurement and Analysis:
-
Measure the radioactivity in the supernatant, acid wash, and cell lysate fractions using a gamma counter.
-
Express the internalized radioactivity as a percentage of the total added radioactivity and plot against time. Compare the internalization rates of different analogs. Studies have shown that [¹¹¹In]DOTA-NOC has a higher internalization rate than [¹¹¹In]DOTA-TOC and [¹¹¹In]DOTA-OC.
-
Visualizing Pathways and Processes
Somatostatin Receptor Signaling
Upon binding of an SSA like this compound, the SSTR initiates a cascade of intracellular events that lead to anti-secretory and anti-proliferative effects.
Caption: Agonist binding to SSTR2 activates inhibitory G-proteins, leading to anti-secretory and anti-proliferative effects.
Experimental Workflow for SSA Comparison
The process of comparing different radiolabeled somatostatin analogs involves a structured workflow from radiolabeling to clinical imaging and data analysis.
Caption: A typical workflow for the comparative evaluation of novel somatostatin analogs from preclinical testing to clinical trials.
Theranostic Application of SSAs
The "theranostic" paradigm leverages the same molecular target for both diagnosis and therapy. A diagnostic scan with a ⁶⁸Ga-labeled SSA confirms SSTR expression, qualifying the patient for therapy with a ¹⁷⁷Lu-labeled version of the same peptide.
Caption: The theranostic cycle using ⁶⁸Ga-DOTATATE for diagnosis and ¹⁷⁷Lu-DOTATATE for targeted radionuclide therapy (PRRT).
Conclusion
The selection of a somatostatin analog for clinical or research purposes depends on a nuanced understanding of its receptor binding profile, pharmacokinetic properties, and performance in specific applications. While DOTA-TATE is characterized by its exceptionally high affinity for SSTR2, studies show that analogs with a broader receptor profile, like DOTA-TOC and DOTA-NOC, can offer comparable or even superior diagnostic performance in heterogeneous tumor environments. Furthermore, the development of SSTR antagonists and novel radiolabeling strategies (e.g., with ¹⁸F or ⁶⁴Cu) represents the next frontier, promising improved tumor-to-background ratios and potentially higher therapeutic efficacy. This guide underscores the importance of a data-driven approach in selecting the optimal somatostatin analog to advance the diagnosis and treatment of neuroendocrine neoplasms.
References
- 1. Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of radiolabeled somatostatin analogs (DOTATATE, DOTANOC, and DOTATOC) in somatostatin receptor (SSTR) imaging for gastroenteropancreatic neuroendocrine neoplasms (GEP-NENs): a narrative literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Study Comparison of DOTA-Octreotide Efficacy in Different Cancers: A Guide for Researchers
This guide provides a comparative overview of the efficacy of DOTA-Octreotide, primarily in the form of Lutetium-177 DOTATATE (¹⁷⁷Lu-DOTATATE), across various cancer types. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of its performance and to provide insights into the experimental protocols employed in key studies.
Data Presentation: Efficacy of ¹⁷⁷Lu-DOTATATE Across Various Cancers
The following table summarizes the quantitative efficacy data of ¹⁷⁷Lu-DOTATATE in Neuroendocrine Tumors (NETs), Meningioma, and Paraganglioma. These cancers are known to express somatostatin receptors, the target of this compound.
| Cancer Type | Study Type | N | Objective Response Rate (ORR) / Disease Response Rate (DRR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) in months | Median Overall Survival (OS) in months |
| Neuroendocrine Tumors (NETs) | Meta-analysis | 1758 | 33% (RECIST) | 79% (RECIST) | 21.59 (Pulmonary NETs)[1][2] | 48.78 (Pulmonary NETs)[1][2] |
| Joint Analysis (F-NETs) | 68 | 33.8% (CR+PR) | 95.3% (CR+PR+SD) | 33.0 | Not Reached | |
| Meningioma (WHO Grade 2/3) | Phase II Trial | 20 | Best response was stable disease | 78% (at 6 months)[3] | 11.5 | 27.8 |
| Phase II Trial | 32 | 5% PR | 69% (at 6 months) | 12.8 | 25.3 | |
| Retrospective Analysis | 42 | 2% PR | 57% | 16 | 36 | |
| Paraganglioma & Pheochromocytoma (PPGL) | Phase II Trial | 36 | 27.8% PR | 86.1% (SD or better at EOT) | 19.9 | 51.7 |
| Retrospective Cohort | 22 | PR in 2 patients | SD in 20 patients | 21.6 | 49.6 | |
| Small Cell Lung Cancer (SCLC) | Phase I Trial (in combination with Nivolumab) | 7 (evaluable) | 14.3% PR | 42.9% (PR+SD) | Not Reported | Not Reported |
CR: Complete Response, PR: Partial Response, SD: Stable Disease, EOT: End of Treatment
Experimental Protocols
The methodologies for key experiments involving this compound therapy are outlined below. While specific parameters may vary between studies, a general framework is followed.
Patient Selection:
-
Diagnosis: Histologically confirmed diagnosis of the cancer type under investigation.
-
Somatostatin Receptor (SSTR) Expression: Positive SSTR expression is a prerequisite for therapy, typically confirmed by PET/CT imaging using Gallium-68 (⁶⁸Ga) labeled DOTA-peptides (e.g., ⁶⁸Ga-DOTATATE, ⁶⁸Ga-DOTATOC). A certain level of tumor uptake (e.g., Krenning score ≥ 2) is often required.
-
Disease Stage: Generally, patients with inoperable, metastatic, or progressive disease who have failed standard therapies are enrolled.
-
Performance Status: Patients are typically required to have a good performance status (e.g., ECOG score of 0-2).
-
Organ Function: Adequate hematological, renal, and hepatic function is mandatory.
Treatment Regimen:
-
Radiopharmaceutical: Lutetium-177 DOTATATE (¹⁷⁷Lu-DOTATATE) is the most commonly used agent.
-
Dosage: A standard therapeutic dose is 7.4 GBq (200 mCi) administered intravenously.
-
Cycles: Treatment is typically administered in 4 cycles at intervals of 8 to 12 weeks.
-
Concomitant Medication:
-
Amino Acid Infusion: An intravenous infusion of a solution containing L-lysine and L-arginine is administered before, during, and after the ¹⁷⁷Lu-DOTATATE infusion to reduce radiation dose to the kidneys.
-
Antiemetics: Administered to prevent nausea and vomiting associated with the amino acid infusion.
-
Somatostatin Analogs: Long-acting somatostatin analogs are typically discontinued a few weeks before ¹⁷⁷Lu-DOTATATE therapy and may be resumed between cycles.
-
Response Assessment:
-
Imaging: Tumor response is evaluated using anatomical imaging (CT or MRI) and functional imaging (⁶⁸Ga-DOTA-peptide PET/CT).
-
Criteria: Response is typically assessed using standardized criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST) or, for meningiomas, the Response Assessment in Neuro-Oncology (RANO) criteria.
-
Biochemical Markers: Tumor markers, such as chromogranin A for NETs, may be monitored to assess biochemical response.
Mandatory Visualizations
Experimental Workflow for this compound Therapy
References
- 1. Frontiers | Efficacy and safety of 177Lu-DOTATATE targeted therapy in advanced/metastatic pulmonary neuroendocrine tumors: A systematic review and meta-analysis [frontiersin.org]
- 2. Efficacy and safety of 177Lu-DOTATATE targeted therapy in advanced/metastatic pulmonary neuroendocrine tumors: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
Clinical Validation of DOTA-Octreotide for Patient Stratification in Neuroendocrine Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DOTA-Octreotide, a radiolabeled somatostatin analog, for the imaging and patient stratification of neuroendocrine tumors (NETs). It delves into its performance against other imaging modalities, supported by experimental data, and outlines detailed protocols for its use.
Superior Performance in Neuroendocrine Tumor Detection
68Ga-DOTA-Octreotide and its analogs (DOTA-TATE, DOTA-NOC) administered via Positron Emission Tomography/Computed Tomography (PET/CT) have demonstrated superior diagnostic accuracy in detecting neuroendocrine tumors compared to conventional imaging techniques like SPECT/CT with 111In-pentetreotide (OctreoScan) and anatomical imaging (CT/MRI).
Clinical studies have consistently shown that 68Ga-DOTA-peptide PET/CT offers higher sensitivity and specificity in identifying primary tumors and metastatic lesions. This enhanced performance is attributed to the higher affinity of these radiotracers for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in most well-differentiated NETs, and the superior spatial resolution of PET imaging.[1][2] A meta-analysis reported a pooled sensitivity of 93% and specificity of 96% for 68Ga-DOTA-peptide PET/CT in diagnosing NETs.
The improved detection of lesions with 68Ga-DOTA-peptide PET/CT has a significant impact on patient management, including initial staging, restaging, and the selection of patients for Peptide Receptor Radionuclide Therapy (PRRT).[3] In a considerable number of cases, the additional information provided by 68Ga-DOTA-peptide PET/CT leads to a change in the therapeutic approach.[4]
Comparative Diagnostic Performance
The following tables summarize the quantitative data from various studies, comparing the diagnostic performance of 68Ga-DOTA-peptides with other imaging modalities.
Table 1: Comparison of 68Ga-DOTA-Peptides PET/CT and 111In-Octreotide SPECT/CT
| Performance Metric | 68Ga-DOTA-TOC/TATE PET/CT | 111In-Octreotide SPECT/CT | Reference(s) |
| Sensitivity (Patient-based) | 97% | 49% | [1] |
| Specificity (Patient-based) | 92% | - | |
| Accuracy (Patient-based) | 96% | - | |
| Lesion Detection Rate | Significantly Higher | Lower |
Table 2: Head-to-Head Comparison of Different 68Ga-DOTA-Peptides (Lesion-based Sensitivity)
| Radiotracer | Lesion-based Sensitivity | Key Characteristics | Reference(s) |
| 68Ga-DOTATATE | 85.5% | High affinity for SSTR2. | |
| 68Ga-DOTANOC | 93.5% | Binds to SSTR2, SSTR3, and SSTR5. | |
| 68Ga-DOTATOC | No significant difference from DOTATATE in lesion count. | High affinity for SSTR2. |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to somatostatin receptors, primarily SSTR2, on the surface of neuroendocrine tumor cells. This interaction triggers a cascade of intracellular signaling events that inhibit hormone secretion and cell proliferation.
References
- 1. Head-to-Head Comparison between Peptide-Based Radiopharmaceutical for PET and SPECT in the Evaluation of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Appropriate Use Criteria for Somatostatin Receptor PET Imaging in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
DOTA-TOC vs. DOTA-TATE: A Comparative Analysis of Somatostatin Receptor Binding Affinity
For researchers, scientists, and drug development professionals, the selection of the appropriate somatostatin analogue is critical for the successful development of diagnostics and therapeutics targeting neuroendocrine tumors (NETs) and other pathologies overexpressing somatostatin receptors (SSTRs). This guide provides an objective comparison of the binding affinities of two widely used DOTA-conjugated somatostatin analogues, DOTA-TOC and DOTA-TATE, to the five human somatostatin receptor subtypes (SSTR1-5).
The chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is conjugated to Tyr3-octreotide to form DOTA-TOC and to Tyr3-octreotate to form DOTA-TATE. These compounds serve as vectors for radionuclides in medical imaging and peptide receptor radionuclide therapy (PRRT). While both primarily target SSTR2, which is highly expressed in many NETs, their binding profiles to other SSTR subtypes exhibit notable differences that can influence their clinical utility.
Comparative Binding Affinity Data
The binding affinities of DOTA-TOC and DOTA-TATE for the five human somatostatin receptor subtypes are typically determined through in vitro competitive binding assays. The half-maximal inhibitory concentration (IC50), representing the concentration of the unlabeled peptide required to displace 50% of a specific radioligand, is a standard measure of binding affinity. A lower IC50 value indicates a higher binding affinity.
The following table summarizes the IC50 values (in nanomolars, nM) for Gallium (Ga) and Yttrium (Y) labeled DOTA-TOC and DOTA-TATE, providing insights into their performance in both diagnostic (Gallium-68 PET) and therapeutic (Yttrium-90 PRRT) applications.
| Compound | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Ga-DOTA-TOC | >1000 | 2.5 | 236 | >1000 | 34 |
| Ga-DOTA-TATE | >1000 | 0.2 | 296 | >1000 | 118 |
| Y-DOTA-TOC | >1000 | 11.8 | 32.5 | >1000 | 69.5 |
| Y-DOTA-TATE | >1000 | 1.6 | 121 | >1000 | 148 |
Data sourced from Reubi et al. (2000).[1][2]
Key Observations:
-
SSTR2 Affinity: Both Ga-DOTA-TATE and Y-DOTA-TATE exhibit a significantly higher binding affinity for SSTR2 compared to their DOTA-TOC counterparts.[1][2] This is a key differentiator, as SSTR2 is the most clinically relevant receptor for many NETs.
-
SSTR3 and SSTR5 Affinity: DOTA-TOC, particularly when labeled with Yttrium, shows a higher affinity for SSTR3 and SSTR5 compared to DOTA-TATE.[1] This broader binding profile may be advantageous in tumors that co-express these receptor subtypes.
-
SSTR1 and SSTR4 Affinity: Both DOTA-TOC and DOTA-TATE demonstrate negligible affinity for SSTR1 and SSTR4.
Experimental Protocols
The determination of binding affinities for DOTA-TOC and DOTA-TATE is primarily achieved through in vitro radioligand competition binding assays.
Objective: To determine the concentration of the test compound (e.g., DOTA-TOC or DOTA-TATE) that inhibits 50% of the specific binding of a radiolabeled ligand to a specific somatostatin receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human SSTR subtype.
-
Radioligand: A high-affinity, commercially available radiolabeled somatostatin analogue, such as [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-Octreotide.
-
Test Compounds: DOTA-TOC and DOTA-TATE at a range of concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding and degradation of the peptides.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Incubation: A fixed concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer. This is performed in the presence of increasing concentrations of the unlabeled test compound (DOTA-TOC or DOTA-TATE). A parallel set of tubes containing a high concentration of unlabeled somatostatin is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through the glass fiber filters under a vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any residual unbound radioligand.
-
Measurement: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 value is determined.
Visualizing the Comparison and Process
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The choice between DOTA-TOC and DOTA-TATE depends on the specific research or clinical application. DOTA-TATE, with its superior affinity for SSTR2, may be the preferred agent for targeting tumors that predominantly express this receptor subtype. Conversely, DOTA-TOC's broader affinity profile, encompassing SSTR3 and SSTR5, might offer advantages in tumors with a more heterogeneous receptor expression pattern. The provided data and experimental protocols serve as a foundational guide for making informed decisions in the development of novel diagnostics and therapeutics based on these important somatostatin analogues.
References
Comparative biodistribution of 177Lu-DOTATATE and 177Lu-DOTATOC
A Comparative Guide to the Biodistribution of 177Lu-DOTATATE and 177Lu-DOTATOC
Introduction
177Lu-DOTATATE and 177Lu-DOTATOC are two prominent radiopharmaceuticals utilized in Peptide Receptor Radionuclide Therapy (PRRT) for the treatment of neuroendocrine tumors (NETs). Both are somatostatin analogues that target the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many NETs. This guide provides a detailed comparison of their biodistribution profiles, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their relative performance.
Comparative Biodistribution Analysis
The biodistribution of a radiopharmaceutical is critical as it determines the radiation dose delivered to the tumor and healthy organs. While both 177Lu-DOTATATE and 177Lu-DOTATOC target the same receptor, their subtle structural differences lead to variations in their in vivo behavior.
Tumor Uptake and Residence Time: Studies have consistently shown that 177Lu-DOTATATE has a longer residence time in tumors compared to 177Lu-DOTATOC.[1][2] One comparative study found that the mean tumor residence time ratio of 177Lu-DOTATATE to 177Lu-DOTATOC was 2.1.[1][2][3] This prolonged retention of 177Lu-DOTATATE in the tumor is advantageous for delivering a higher cumulative radiation dose to the cancerous tissue.
Kidney Uptake and Clearance: The kidneys are a critical organ in PRRT as they are involved in the excretion of the radiopharmaceuticals, leading to potential nephrotoxicity. 177Lu-DOTATATE exhibits a longer residence time in the kidneys compared to 177Lu-DOTATOC, with a mean residence time ratio of 1.4. However, despite the longer renal residence time of 177Lu-DOTATATE, the absorbed dose to the tumor is still significantly higher, resulting in a favorable tumor-to-kidney dose ratio. To mitigate renal toxicity, amino acid solutions are co-administered during therapy to reduce the reabsorption of the radiopharmaceuticals in the kidneys. Some studies suggest that 177Lu-DOTATOC delivers a lower dose to the kidneys.
Spleen and Liver Biodistribution: The biodistribution and kinetics of both radiopharmaceuticals in the liver and spleen are generally similar. One study reported a mean residence time ratio of 1.5 for the spleen (177Lu-DOTATATE to 177Lu-DOTATOC).
Blood Clearance and Excretion: Both 177Lu-DOTATATE and 177Lu-DOTATOC are cleared rapidly from the blood. Urinary excretion of radioactivity is comparable for both compounds within the first 6 hours post-injection. However, after this initial period, there is a significant advantage for 177Lu-DOTATOC in terms of faster urinary excretion.
Data Presentation
The following tables summarize the quantitative data from comparative studies.
Table 1: Mean Residence Time Ratios (177Lu-DOTATATE vs. 177Lu-DOTATOC)
| Organ | Mean Residence Time Ratio (DOTATATE/DOTATOC) | Reference |
| Tumor | 2.1 | |
| Spleen | 1.5 | |
| Kidneys | 1.4 |
Table 2: Median Absorbed Doses (mGy/MBq)
| Organ | 177Lu-DOTATOC | 177Lu-DOTATATE | Reference |
| Whole Body | 0.03 | 0.05 | |
| Kidneys | 0.6 | 0.8 | |
| Spleen | 0.7 | 1.1 | |
| Tumor Lesions | 4.9 | 5.2 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biodistribution studies.
Clinical Biodistribution Study Protocol: A typical clinical study comparing the two radiopharmaceuticals involves the following steps:
-
Patient Selection: Patients with confirmed SSTR-positive neuroendocrine tumors are enrolled.
-
Radiopharmaceutical Administration: Each patient receives a therapeutic dose of either 177Lu-DOTATATE or 177Lu-DOTATOC (e.g., 3,700 MBq) in separate therapy sessions to allow for intra-patient comparison. Co-administration of an amino acid solution is performed to protect the kidneys.
-
Imaging: Whole-body scintigraphy is performed at multiple time points post-injection (e.g., day 1, 4, and 7) to measure the radioactivity in various organs and tumors.
-
Sample Collection: Blood and urine samples are collected at different intervals to determine the pharmacokinetics and excretion profile.
-
Data Analysis: Regions of interest are drawn on the images to calculate the residence times of the radiopharmaceutical in different organs and tumors.
Preclinical Biodistribution Study Protocol: Preclinical studies in animal models, such as rats, are essential for the initial evaluation of new radiopharmaceuticals.
-
Animal Model: Normal or tumor-bearing rodents (e.g., Wistar rats) are used.
-
Radiopharmaceutical Administration: A known activity of the radiolabeled compound (e.g., 177Lu-DOTATATE or 177Lu-DOTATOC) is administered intravenously.
-
Tissue Harvesting: At predefined time points (e.g., 2, 24, 48, and 72 hours post-injection), groups of animals are euthanized.
-
Radioactivity Measurement: Organs of interest (e.g., blood, liver, spleen, kidneys, tumor) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow of a clinical comparative biodistribution study.
Caption: Workflow of a preclinical biodistribution study.
Conclusion
References
A Head-to-Head Battle in Neuroendocrine Tumor Imaging: Ga-68 DOTA-Peptides versus 111In-Pentetreotide
A comprehensive analysis of the diagnostic superiority of Gallium-68 labeled DOTA-peptides over Indium-111 pentetreotide reveals a paradigm shift in the imaging of neuroendocrine tumors (NETs). Overwhelming evidence from numerous studies demonstrates that Ga-68 DOTA-peptide PET/CT offers significantly higher sensitivity, superior lesion detection, and a more favorable logistical profile, ultimately impacting patient management and treatment planning.
For decades, 111In-pentetreotide (OctreoScan) scintigraphy, utilizing Single Photon Emission Computed Tomography (SPECT), has been the cornerstone of functional imaging for NETs, which frequently overexpress somatostatin receptors (SSTRs). However, the advent of Gallium-68 (Ga-68) labeled DOTA-conjugated peptides, such as DOTATATE, DOTATOC, and DOTANOC, for Positron Emission Tomography (PET)/CT imaging has revolutionized the field. This guide provides a detailed comparison of these two classes of radiopharmaceuticals, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Superior Diagnostic Performance of Ga-68 DOTA-Peptides
Numerous head-to-head comparative studies have consistently highlighted the diagnostic advantages of Ga-68 DOTA-peptides over 111In-pentetreotide. The superior performance of Ga-68 based imaging is attributed to several factors, including the higher affinity of peptides like DOTATATE for SSTR2, the superior spatial resolution and sensitivity of PET technology compared to SPECT, and more favorable pharmacokinetics.[1][2]
A systematic review and meta-analysis of studies comparing Ga-68 DOTATATE with conventional imaging, including 111In-pentetreotide, reported a high estimated sensitivity and specificity for Ga-68 DOTATATE PET/CT of 90.9% and 90.6%, respectively.[3][4] In direct comparison studies, Ga-68 DOTATATE has been shown to be significantly more sensitive than 111In-pentetreotide scintigraphy.[3]
The enhanced sensitivity of Ga-68 DOTA-peptides translates into a markedly improved lesion detection rate. Studies have shown that Ga-68 DOTA-peptide PET/CT detects significantly more lesions than 111In-pentetreotide SPECT/CT. This is particularly evident in the detection of small lesions and metastases in various organs, including the liver, bone, and pancreas. In one study, Ga-68 DOTATOC PET/CT detected 16 additional lesions compared to 111In-pentetreotide imaging in the same patient cohort, with a significant number of these being in the pancreas. Another lesion-by-lesion analysis found that Ga-68 DOTATOC PET/CT identified 1,098 lesions compared to 660 detected by 111In-pentetreotide SPECT.
The improved diagnostic accuracy of Ga-68 DOTA-peptides has a substantial impact on patient management. The additional and more precise information provided by Ga-68 DOTATATE PET/CT has been shown to lead to changes in the treatment plan for a significant percentage of patients.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies, highlighting the diagnostic superiority of Ga-68 DOTA-peptides.
| Parameter | Ga-68 DOTA-Peptides (PET/CT) | 111In-Pentetreotide (SPECT/CT) | Reference |
| Sensitivity | 90.9% - 100% | 46% - 86% | |
| Specificity | 86% - 100% | 97% - 100% | |
| Accuracy | 93% - 94% | 53% - 82% |
Table 1: Comparison of Diagnostic Accuracy. This table showcases the higher sensitivity and accuracy of Ga-68 DOTA-peptides in detecting neuroendocrine tumors.
| Study | Ga-68 DOTA-Peptide Lesions Detected | 111In-Pentetreotide Lesions Detected | Key Findings | Reference |
| Van Binnebeek et al. | 1,098 | 660 | Significantly more lesions detected by PET/CT (p<0.0001). | |
| Lee et al. | 35 | 19 | 16 additional lesions detected on PET/CT. | |
| Deppen et al. | - | - | Ga-68 DOTATATE was significantly more accurate (p<0.02). | |
| Buchmann et al. | - | - | PET was more efficient in imaging lung and skeletal manifestations. |
Table 2: Lesion Detection Comparison. This table highlights the superior lesion detection capabilities of Ga-68 DOTA-peptides in various studies.
| Parameter | Ga-68 DOTATOC PET/CT | 111In-Pentetreotide SPECT/CT | Reference |
| Target-to-Normal Lung Ratio (TNR) | 99.3 ± 84.3 | 71.1 ± 114.9 | |
| Standardized Uptake Value (SUVmax) | 32.0 ± 23.4 | Not Applicable |
Table 3: Quantitative Analysis. This table presents a comparison of quantitative uptake values, demonstrating the higher tumor-to-background contrast with Ga-68 DOTA-peptides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized experimental protocols for both Ga-68 DOTA-peptide PET/CT and 111In-pentetreotide SPECT/CT.
Ga-68 DOTA-Peptide PET/CT Protocol
-
Radiopharmaceutical Preparation:
-
Ga-68 is eluted from a Germanium-68/Gallium-68 (68Ge/68Ga) generator.
-
The Ga-68 eluate is used for the automated synthesis of Ga-68 DOTA-peptides (e.g., DOTATATE, DOTATOC) using a synthesis module.
-
The final product undergoes quality control checks, including radiochemical purity, pH, and sterility.
-
-
Patient Preparation:
-
Patients are typically advised to be well-hydrated.
-
Discontinuation of long-acting and short-acting somatostatin analogs prior to the scan is often recommended, though protocols may vary.
-
-
Image Acquisition:
-
A dose of 100-200 MBq of the Ga-68 DOTA-peptide is administered intravenously.
-
PET/CT imaging is typically performed 45-60 minutes post-injection.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization, followed by a whole-body PET scan.
-
111In-Pentetreotide SPECT/CT Protocol
-
Radiopharmaceutical Preparation:
-
The OctreoScan® kit is used for the preparation of 111In-pentetreotide.
-
The kit contains a reaction vial with pentetreotide and other components, to which sterile, non-pyrogenic Indium-111 chloride is added.
-
The labeling efficiency should be greater than 90% before administration. The reconstituted vial should be used within 6 hours.
-
-
Patient Preparation:
-
Patients are advised to be well-hydrated.
-
A clear liquid diet and laxatives may be recommended to reduce bowel activity.
-
Discontinuation of octreotide therapy for at least 24-72 hours for short-acting and several weeks for long-acting analogs is generally required.
-
-
Image Acquisition:
-
A dose of approximately 111-222 MBq (3-6 mCi) of 111In-pentetreotide is administered intravenously.
-
Planar and SPECT/CT images are typically acquired at 4 and 24 hours post-injection. Delayed imaging at 48 hours may be performed to clarify abdominal activity.
-
A medium-energy collimator is used for image acquisition.
-
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Conclusion
The evidence overwhelmingly supports the diagnostic superiority of Ga-68 DOTA-peptides over 111In-pentetreotide for the imaging of neuroendocrine tumors. The use of Ga-68 DOTA-peptide PET/CT results in higher sensitivity, improved lesion detection, and provides quantitative data that can aid in treatment planning and monitoring. Furthermore, the logistical advantages of a shorter imaging protocol make it a more patient-friendly and efficient procedure. For researchers, scientists, and drug development professionals, the adoption of Ga-68 DOTA-peptide imaging represents a significant advancement in the management of neuroendocrine tumors, offering a more precise tool for diagnosis, staging, and the development of targeted therapies.
References
Safety Operating Guide
Proper Disposal of DOTA-Octreotide: A Comprehensive Guide for Laboratory Professionals
The proper disposal of DOTA-Octreotide, a radiopharmaceutical used in nuclear medicine for both diagnostic imaging and therapy, is a critical component of laboratory safety and regulatory compliance. As this compound is labeled with radioactive isotopes, typically Gallium-68 (⁶⁸Ga) for PET scans or Lutetium-177 (¹⁷⁷Lu) for therapy, the disposal procedures are primarily governed by regulations for radioactive waste management. This guide provides essential safety information, operational plans, and step-by-step disposal protocols for researchers, scientists, and drug development professionals.
Key Principles of Radiopharmaceutical Waste Disposal
The fundamental principle for managing radioactive waste from this compound is to minimize exposure to personnel and the public, in accordance with the As Low As Reasonably Achievable (ALARA) principle. The primary method for disposal of short-lived radionuclides like ⁶⁸Ga and ¹⁷⁷Lu is "decay-in-storage" (DIS), where the waste is stored in a safe, shielded location until the radioactivity has decayed to background levels.
Quantitative Data for Radionuclides Used with this compound
The physical properties of the radionuclides are crucial for determining the required storage time for decay.
| Radionuclide | Half-Life | Primary Emissions | Shielding |
| Gallium-68 (⁶⁸Ga) | 68 minutes | Beta, Gamma, X-rays | 18-20 mm of lead |
| Lutetium-177 (¹⁷⁷Lu) | 6.65 days | Beta, Gamma | Lead |
| Germanium-68 (⁶⁸Ge) | 271 days | Electron Capture | 1.6 cm of lead for 90% reduction |
| Lutetium-177m (¹⁷⁷ᵐLu) | 160.4 days | Gamma, Internal Conversion | Lead |
Note: ⁶⁸Ge is the parent radionuclide of ⁶⁸Ga and can be present as a contaminant in generator-eluted ⁶⁸Ga. ¹⁷⁷ᵐLu is a long-lived impurity that can be present in ¹⁷⁷Lu produced via the "carrier-added" method.
The presence of long-lived contaminants such as ⁶⁸Ge and ¹⁷⁷ᵐLu is a significant consideration, as they can extend the required decay-in-storage time substantially. For instance, waste contaminated with ¹⁷⁷ᵐLu may require storage for 3 to 5 years.[1]
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the methodologies for the disposal of waste generated from the use of this compound in a laboratory setting. These procedures should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and the regulations set forth by the relevant authorities.
Protocol 1: Segregation and Collection of this compound Waste
-
Personal Protective Equipment (PPE): At a minimum, wear disposable gloves, a lab coat, and safety glasses when handling radioactive materials.[2]
-
Designated Waste Containers: Use clearly labeled and shielded waste containers. Separate containers should be used for different types of waste (e.g., sharps, solid waste, liquid waste) and for different radionuclides to manage decay timelines accurately.[3]
-
Labeling: As soon as the first piece of waste is added, affix a radioactive waste label to the container. The label must include the radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu), the initial date of storage, the activity level, and the name of the principal investigator or laboratory.[3]
-
Solid Waste: Place contaminated items such as gloves, absorbent paper, and empty vials into the designated solid waste container.[4]
-
Sharps Waste: All contaminated needles, syringes, and other sharps must be placed in a shielded, puncture-proof sharps container.
-
Liquid Waste: Whenever possible, avoid generating liquid radioactive waste. If generated, it must be collected in a shatter-proof container. Disposal of radioactive liquid waste into the sanitary sewer system is generally not recommended and is subject to strict regulatory limits. Consult your institution's Radiation Safety Officer (RSO) for guidance on liquid waste disposal.
Protocol 2: Decay-in-Storage (DIS)
-
Storage Location: Store the labeled, shielded waste containers in a designated and secured radioactive waste storage area. This area should be locked to prevent unauthorized access.
-
Decay Time Calculation: The required storage time is generally 10 half-lives of the radionuclide. However, the presence of long-lived contaminants will necessitate longer storage times.
-
For ⁶⁸Ga , a decay period of 24 hours is typically sufficient.
-
For ¹⁷⁷Lu , a decay period of approximately 3 months is required. If ¹⁷⁷ᵐLu is present, storage may be extended to 3-5 years.
-
-
Record Keeping: Maintain accurate records of all radioactive waste in storage. This includes the date of storage, the radionuclide, the initial activity, and the projected disposal date.
Protocol 3: Final Disposal
-
Radiation Survey: Before disposal, use a calibrated radiation survey meter (e.g., a Geiger-Muller counter) to monitor the waste container and its contents. The radiation level should be indistinguishable from the background radiation.
-
Defacing Labels: Once the waste has decayed to background levels, all radioactive symbols and markings on containers and packaging must be obliterated or removed before disposal.
-
Disposal as Regular Waste: After confirming the absence of radioactivity and defacing the labels, the waste can be disposed of as regular biomedical or non-hazardous waste, in accordance with your institution's procedures.
-
Record of Disposal: Document the final disposal of the waste, including the date, the results of the radiation survey, and the method of disposal.
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
Special Considerations for Patient-Excreted Waste
For patients who have received this compound, their bodily fluids (especially urine) will be radioactive. While specific institutional guidelines may vary, there is a growing consensus that patient-contaminated household waste can be disposed of in the regular waste stream to avoid the accumulation of radioactive materials in private residences. Patients should be instructed to drink plenty of fluids to help flush the radiopharmaceutical from their bodies.
References
Safeguarding Researchers: A Comprehensive Guide to Handling DOTA-Octreotide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like DOTA-Octreotide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, laboratories can mitigate risks and build a culture of safety that extends beyond the product itself.
Personal Protective Equipment (PPE): A Tabulated Overview
The proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE, compiled from multiple safety data sheets, to ensure comprehensive protection.
| Protection Type | Required Equipment | Purpose & Key Considerations |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side-shields. A face shield is also recommended when a splash hazard exists.[1][2] | To prevent eye contact which can cause serious irritation. Ensure that an eyewash station is readily accessible.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber, natural rubber, PVC, or neoprene).[1] | To prevent skin contact, which may cause skin irritation and potential allergic reactions. It is advisable to inspect gloves prior to use and to change them if they are spilled on. |
| Skin and Body Protection | Protective laboratory coat, apron, or impervious clothing. | To protect against skin contact and to prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 particle filter should be used during all open handling, particularly if dust or aerosols are generated or if ventilation is inadequate. | To prevent inhalation, which may cause allergy or asthma-like symptoms. |
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to standardized operational and disposal procedures is mandatory to ensure the safety of personnel and the environment.
Handling Protocol:
-
Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Prepare all necessary equipment and materials in a designated, well-ventilated area, preferably within a fume hood or biosafety cabinet.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.
-
Handling the Compound : Avoid all contact with the skin and eyes, and prevent the inhalation of dust, vapor, mists, or fumes. Avoid the formation of dust and aerosols.
-
After Handling : Wash hands thoroughly after handling the compound. Decontaminate all surfaces and equipment that have come into contact with this compound.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure.
-
Waste Segregation : All waste contaminated with this compound must be segregated from other laboratory waste streams.
-
Containerization : Collect waste in suitable, closed, and clearly labeled containers. The container should be marked as "Hazardous Waste" and list all chemical constituents with their estimated concentrations.
-
Storage : Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Disposal : Dispose of the contents and the container in accordance with all applicable local, regional, national, and international regulations. This typically involves arranging for pickup by a licensed hazardous waste management service.
Experimental Protocol: Somatostatin Receptor 2 (SSTR2) Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the SSTR2 receptor.
Materials:
-
Cells expressing SSTR2 (e.g., AR42J cells)
-
Cell culture medium
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1% BSA, and a protease inhibitor cocktail)
-
Radiolabeled ligand (e.g., [125I]Tyr3-octreotide)
-
Unlabeled this compound
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Procedure:
-
Cell Culture and Membrane Preparation :
-
Culture cells expressing SSTR2 to 80-90% confluency.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Assay :
-
In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein per well).
-
Add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound for the competition curve.
-
For total binding, add binding buffer instead of unlabeled this compound.
-
For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the plate, typically for 60-90 minutes at room temperature.
-
-
Separation and Detection :
-
Rapidly filter the contents of each well through a glass fiber filter.
-
Wash the filters multiple times with ice-cold binding buffer to remove the unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of unlabeled this compound.
-
Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key processes involved in handling this compound safely.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Simplified signaling pathway of this compound upon binding to SSTR2.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
